molecular formula C5H10N2O B1281985 1-Aminopiperidin-2-one CAS No. 31967-09-6

1-Aminopiperidin-2-one

Cat. No.: B1281985
CAS No.: 31967-09-6
M. Wt: 114.15 g/mol
InChI Key: MDCDHGVIPGMQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminopiperidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCDHGVIPGMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537683
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31967-09-6
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive summary of the currently available information on its chemical structure, properties, and synthesis. However, it is important to note that detailed experimental data, including comprehensive spectral analyses and biological activity studies, for this compound (CAS 31967-09-6) are not extensively reported in publicly accessible scientific literature. Much of the available information is extrapolated from data on its isomers and related compounds. This document aims to consolidate the existing knowledge and highlight the areas where further research is required.

Chemical Structure and Identification

This compound is a six-membered lactam ring with an amino group attached to the nitrogen atom of the amide functionality.

Systematic IUPAC Name: this compound Molecular Formula: C₅H₁₀N₂O[1] Molecular Weight: 114.15 g/mol [1] CAS Registry Number: 31967-09-6[1]

The chemical structure of this compound is as follows:

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the predicted and available physical properties. It is crucial to recognize that some of these values are computational predictions and await experimental verification.

PropertyValueSource
Molecular Weight 114.15 g/mol PubChem[1]
Boiling Point 207.7 °C at 760 mmHgLookChem[2]
Density 1.123 g/cm³LookChem[2]
Refractive Index 1.508LookChem[2]
Flash Point 79.4 °CLookChem[2]
Vapor Pressure 0.222 mmHg at 25°CLookChem[2]
LogP (predicted) -0.6PubChem[1]
Hydrogen Bond Donor Count 1LookChem[2]
Hydrogen Bond Acceptor Count 2LookChem[2]

Synthesis of this compound

The following diagram illustrates a generalized and hypothetical synthetic workflow for piperidone synthesis, which could be adapted for this compound.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Material (e.g., Protected 5-halopentanoic acid) Step1 Hydrazine Reaction Start->Step1 Introduce N-N bond Step2 Deprotection Step1->Step2 Remove protecting group Step3 Cyclization (Lactam Formation) Step2->Step3 Intramolecular condensation Product This compound Step3->Product

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimentally obtained NMR, IR, or Mass Spectra for this compound have been identified in the available literature. Spectroscopic prediction tools can provide an estimation of the expected spectral features.

¹H NMR (Predicted):

  • Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ ~2.2-2.5 ppm).

  • Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-3.4 ppm).

  • The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the upfield region (δ ~1.7-2.1 ppm).

  • The protons of the NH₂ group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).

  • The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.

  • The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).

IR Spectroscopy (Predicted):

  • A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹.

  • N-H stretching vibrations from the primary amino group would be expected in the region of 3300-3500 cm⁻¹ as two distinct bands.

  • N-H bending vibrations would be observed around 1590-1650 cm⁻¹.

  • C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.

Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway involvement of this compound in the public domain. While the piperidine and piperidinone scaffolds are present in many biologically active molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is uncharacterized.

Derivatives of aminopiperidines have been investigated for various therapeutic targets. For instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. However, these studies focus on different isomers and substitution patterns.

The following diagram illustrates a general logical relationship in early-stage drug discovery where a novel scaffold like this compound might be evaluated.

G cluster_1 Drug Discovery Logic Scaffold This compound Scaffold Library Chemical Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.

Conclusion and Future Directions

This compound remains a poorly characterized molecule. While its structure is known and some basic physicochemical properties have been predicted, a significant data gap exists concerning its synthesis, comprehensive spectral characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

  • Development of a robust and reproducible synthetic protocol.

  • Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its structure and provide reference data.

  • In vitro screening against a panel of biological targets to identify any potential therapeutic applications.

The information presented in this guide is based on the limited data available and should be used as a starting point for further investigation. Experimental validation of the predicted properties and exploration of the biological potential of this compound are essential next steps in understanding the significance of this unique heterocyclic compound.

References

1-Aminopiperidin-2-one IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the fundamental identification properties of 1-Aminopiperidin-2-one. Due to a notable scarcity of in-depth technical and experimental data in publicly accessible scientific literature, this guide is focused on delivering the core nomenclature and registration information for this chemical compound. Further research is required to elucidate its synthesis, reactivity, and biological activity.

Chemical Identification

The compound this compound is a heterocyclic organic molecule. Its core structure consists of a piperidin-2-one ring, which is a six-membered lactam, with an amino group substituted at the nitrogen atom (position 1).

PropertyValue
IUPAC Name This compound[1]
CAS Number 31967-09-6[1]
Molecular Formula C5H10N2O[1]
Molecular Weight 114.15 g/mol [1]

Structural Information

A 2D representation of the chemical structure for this compound is provided below.

Figure 1: Chemical structure of this compound.

Data Availability

Conclusion

While the fundamental identifiers for this compound, its IUPAC name and CAS number, are established, there is a clear gap in the scientific literature regarding its detailed characterization and potential applications. This presents an opportunity for novel research to explore the synthesis and properties of this compound, which could be of interest to the fields of medicinal chemistry and materials science. Researchers are encouraged to investigate this molecule to expand the current body of knowledge.

References

Spectroscopic Profile of 1-Aminopiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-aminopiperidin-2-one (CAS No. 31967-09-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H3 (α to C=O)2.3 - 2.6Triplet2H
H4 (β to C=O)1.8 - 2.1Multiplet2H
H5 (γ to C=O)1.7 - 2.0Multiplet2H
H6 (α to N-NH₂)3.2 - 3.5Triplet2H
NH₂3.0 - 4.0Broad Singlet2H

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C330 - 35
C420 - 25
C525 - 30
C645 - 50
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Amide/Lactam)1650 - 1690Strong
N-H Bend (Amine)1590 - 1650Medium
C-N Stretch1000 - 1250Medium
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
IonPredicted m/zNotes
[M]⁺114Molecular Ion
[M-NH₂]⁺98Loss of the amino group
[M-CO]⁺86Loss of carbon monoxide
[M-C₂H₄]⁺86Loss of ethylene via ring fragmentation
C₄H₈N⁺70Common fragment for piperidine derivatives

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Set the spectral width to cover a chemical shift range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employ proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization:

    • Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.

    • Electrospray Ionization (ESI): This is a softer ionization technique often used with LC-MS, which is more likely to produce a prominent molecular ion peak.

  • Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for the spectroscopic analysis of this compound.

Theoretical Stability of 1-Aminopiperidin-2-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the conformational stability of 1-aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental studies on the stability of this specific molecule, this guide outlines a robust computational methodology based on established principles of conformational analysis and quantum chemical calculations. The data presented herein is illustrative of the expected outcomes from such a study and serves as a framework for future experimental and computational investigations.

Introduction

This compound is a substituted lactam containing a piperidine ring, an exocyclic amino group, and a carbonyl group. The conformational flexibility of the six-membered ring, coupled with the potential for intramolecular interactions involving the amino and carbonyl groups, makes a theoretical understanding of its stability crucial for predicting its chemical behavior, reactivity, and potential as a scaffold in drug design. This document details a hypothetical computational study to determine the relative stabilities of the possible conformers of this compound.

Conformational Isomers of this compound

The piperidin-2-one ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For a substituted piperidine ring, the chair conformation is generally the most stable. The primary focus of this theoretical study is the relative stability of the two chair conformers resulting from the ring flip, as well as the orientation of the exocyclic amino group.

The two primary chair conformers are distinguished by the axial or equatorial position of the N-amino group. Furthermore, the rotation around the N-N bond can lead to different orientations of the lone pair of electrons on the exocyclic nitrogen atom.

Computational Methodology

The following computational protocol is proposed to accurately determine the geometric and energetic properties of this compound conformers. This methodology is based on standard practices in computational organic chemistry.

Conformational Search

A systematic conformational search would be initially performed using a molecular mechanics force field, such as MMFF94, to identify all possible low-energy conformers. This step is crucial to ensure that the global minimum and all relevant local minima on the potential energy surface are identified.

Quantum Chemical Calculations

The geometries of the conformers identified in the initial search would be subsequently optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such systems, providing a good balance between accuracy and computational cost.

Thermochemical Analysis

Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are used to calculate the Gibbs free energies of each conformer at a standard temperature (298.15 K). The relative Gibbs free energies determine the equilibrium population of the conformers.

Solvation Effects

To simulate a more realistic environment, the effect of a solvent (e.g., water) on the conformational stability would be investigated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Hypothetical Data and Results

The following tables summarize the expected quantitative data from the proposed computational study. The values are illustrative and intended to demonstrate how the results of such a study would be presented.

Table 1: Relative Energies and Gibbs Free Energies of this compound Chair Conformers in the Gas Phase
ConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair (N-amino equatorial)0.000.00
Chair (N-amino axial)1.521.35
Table 2: Key Geometric Parameters of the Most Stable Conformer (Chair, N-amino equatorial)
ParameterValue
C=O bond length1.23 Å
N-N bond length1.45 Å
C-N-N bond angle118.5°
Dihedral angle (C-C-N-N)175.2°

Visualization of Theoretical Concepts

Diagrams are essential for visualizing the relationships between different conformers and the workflow of the computational study.

G Conformational Equilibrium of this compound Equatorial Chair Conformer (N-amino equatorial) Axial Chair Conformer (N-amino axial) Equatorial->Axial Ring Flip

Caption: Conformational equilibrium between the two chair forms of this compound.

G Computational Workflow for Stability Analysis start Initial Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation & Thermochemical Analysis dft_opt->freq_calc solvation Solvation Modeling (PCM) freq_calc->solvation results Relative Stabilities & Geometric Parameters solvation->results

Caption: A typical workflow for the computational analysis of molecular stability.

Discussion

The hypothetical data suggests that the chair conformer with the N-amino group in the equatorial position is the most stable, which is consistent with the general principles of conformational analysis where bulky substituents prefer the less sterically hindered equatorial position. The energy difference between the equatorial and axial conformers would determine their relative populations at equilibrium.

The inclusion of a solvent model is important as polar solvents can stabilize conformers with larger dipole moments. For this compound, the relative stability of the conformers might be altered in a polar solvent compared to the gas phase.

Conclusion

This whitepaper has outlined a theoretical framework for investigating the stability of this compound. Through a combination of conformational searching and quantum chemical calculations, it is possible to obtain detailed insights into the energetic landscape of this molecule. The proposed computational methodology provides a clear path for future research, and the illustrative data serves as a guide for interpreting the results of such studies. A thorough understanding of the conformational preferences of this compound is a critical first step in the rational design of novel therapeutics based on this scaffold.

Quantum Chemical Blueprint for 1-Aminopiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-2-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs that are present in various bioactive molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound. It details the theoretical background, computational methodologies, and expected outcomes of such studies. This document serves as a blueprint for researchers aiming to perform similar computational analyses, offering detailed protocols and standardized data presentation formats.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, providing insights into molecular properties at the atomic level. For a molecule like this compound, these computational methods can predict its stable conformations, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties such as orbital energies and charge distribution. This data is invaluable for understanding its chemical behavior, potential intermolecular interactions, and for guiding synthetic efforts. This guide outlines a standard computational workflow for the theoretical investigation of this compound.

Computational Methodology

The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the proposed experimental workflow.

Geometry Optimization

The initial step involves finding the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found. A common and effective method for this is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p), a Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions.

  • Environment: The calculations can be performed in the gas phase or in a solvent using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate a more realistic environment (e.g., water or DMSO).

  • Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol:

  • Software: Same as for geometry optimization.

  • Method: B3LYP/6-311++G(d,p).

  • Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) is performed at the optimized geometry.

  • Output: The output will provide the vibrational frequencies and their corresponding IR intensities. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Electronic Properties Analysis

To understand the electronic nature of this compound, several calculations are performed on the optimized geometry. These include the analysis of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

Experimental Protocol:

  • Software: Same as for geometry optimization.

  • Method: B3LYP/6-311++G(d,p).

  • Calculations:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The energy gap between them is an indicator of the molecule's chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

    • Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule, offering insights into the charge distribution.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured manner for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.35
C2-O31.23
C2-C31.53
C3-C41.54
C4-C51.54
C5-C61.53
C6-N11.47
N1-N71.42
C6-N1-C2120.5
N1-C2-O3125.0
N1-C2-C3115.0
C2-C3-C4112.0
C3-C4-C5111.5
C4-C5-C6112.0
C5-C6-N1113.0
C6-N1-N7-H180.0
C2-N1-C6-C545.0

Note: The atom numbering corresponds to the diagram in Figure 1. The presented values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation.

Table 2: Calculated Vibrational Frequencies
ModeFrequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Assignment
1335050.2N-H stretch (amino group)
2328045.8N-H stretch (amino group)
3295030.5C-H stretch (aliphatic)
4288025.1C-H stretch (aliphatic)
51680150.7C=O stretch (amide)
6145020.3CH₂ scissoring
7125060.9C-N stretch

Note: Frequencies are scaled by a factor of 0.96. The assignments are based on the visualization of the vibrational modes.

Table 3: Electronic Properties
PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Mulliken Charge on O3-0.6 e
Mulliken Charge on N1-0.4 e
Mulliken Charge on N7-0.3 e

Note: These values are illustrative and would be obtained from the output of the electronic structure calculation.

Visualization of Results

Visual representations are critical for interpreting the results of quantum chemical calculations.

Figure 1: 2D representation of this compound with atom numbering.

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, Charges) geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom ir_spec Predicted IR Spectrum freq_calc->ir_spec elec_data Electronic Data elec_prop->elec_data reactivity Reactivity Prediction opt_geom->reactivity ir_spec->reactivity elec_data->reactivity G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation mep_surface MEP Surface red_regions Red Regions (Electron-Rich) Potential Electrophilic Attack Sites mep_surface->red_regions blue_regions Blue Regions (Electron-Poor) Potential Nucleophilic Attack Sites mep_surface->blue_regions green_regions Green Regions (Neutral) mep_surface->green_regions carbonyl_oxygen Carbonyl Oxygen red_regions->carbonyl_oxygen e.g., Carbonyl Oxygen amino_hydrogens Amino Hydrogens blue_regions->amino_hydrogens e.g., Amino Hydrogens

1-Aminopiperidin-2-one: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

1-Aminopiperidin-2-one, also known as N-amino-δ-valerolactam, is a six-membered lactam with an amino group attached to the nitrogen atom. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O--INVALID-LINK--
Molecular Weight 114.15 g/mol --INVALID-LINK--
CAS Number 31967-09-6--INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

Plausible Synthesis of this compound

The synthesis of this compound can be conceptually approached through the N-amination of the parent lactam, δ-valerolactam (also known as 2-piperidone). This method is a common strategy for the preparation of N-amino heterocyclic compounds.

A generalized experimental protocol for such a transformation is detailed below. This protocol is based on established methods for the N-amination of amides and lactams, although the specific application to δ-valerolactam to produce this compound would require optimization of reaction conditions.

Experimental Protocol: N-Amination of δ-Valerolactam

Materials:

  • δ-Valerolactam (2-piperidone)

  • Hydroxylamine-O-sulfonic acid (HOSA) or another suitable aminating agent

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve δ-valerolactam in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise to the solution while stirring. The formation of the corresponding lactam salt is expected.

  • Amination: In a separate flask, prepare a solution of the aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the same anhydrous solvent. Add this solution dropwise to the cooled lactam salt solution. The reaction is typically exothermic and the temperature should be carefully monitored and maintained.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by a suitable method such as column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ParameterValue
Reactant Ratio 1:1.2 (δ-Valerolactam : Aminating Agent)
Reaction Temperature 25 °C
Reaction Time 12 hours
Yield (Theoretical) 60-80% (This is an estimated range and would depend on optimization)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Valerolactam Valerolactam Deprotonation Deprotonation (Base, Solvent) Valerolactam->Deprotonation Aminating_Agent Aminating Agent (e.g., HOSA) Amination N-Amination Aminating_Agent->Amination Deprotonation->Amination Quenching Quenching (Water) Amination->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product Signaling_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Biological_Response Biological_Response Product->Biological_Response Initiates Inhibitor This compound (or derivative) Inhibitor->Enzyme Blocks active site

Physicochemical Properties of N-Amino Piperidones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of N-amino piperidones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines key properties, details experimental protocols for their determination, and presents a synthesis workflow and a relevant biological signaling pathway.

Introduction to N-Amino Piperidones

N-amino piperidones are piperidone derivatives characterized by the presence of an amino group attached to the piperidine ring. These structures serve as versatile scaffolds in medicinal chemistry due to their synthetic tractability and their prevalence in a wide range of biologically active molecules. The strategic incorporation of the N-amino piperidone core can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. Understanding their physicochemical properties is paramount for the rational design and development of novel therapeutics.

Physicochemical Properties of N-Amino Piperidone Derivatives

The physicochemical characteristics of N-amino piperidones are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This section details key properties for two common N-Boc (tert-butoxycarbonyl) protected N-amino piperidones, which are frequently used as intermediates in pharmaceutical synthesis.

Table 1: Physicochemical Properties of 4-Amino-1-Boc-piperidine
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [2][3]
Appearance White to off-white solid/crystalline powder[4][5]
Melting Point 50-51 °C or 162-166 °C (polymorphism or different salts may exist)[1][5]
Boiling Point 80 °C at 0.037 mmHg[1]
Solubility Insoluble in water[1]
Calculated LogP 0.7[3]
Stability The Boc protecting group is acid-labile. The compound may be susceptible to oxidation and degradation upon prolonged exposure to light or high temperatures.
Table 2: Physicochemical Properties of 3-Amino-1-Boc-piperidine
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[6][7]
Molecular Weight 200.28 g/mol [8]
Appearance Colorless to light yellow liquid or solid[6][8]
Refractive Index 1.4710-1.4750 @ 20°C[6]
Solubility Soluble in dimethylsulfoxide[7]
Optical Rotation [α]/D +32.0±3°, c = 1 in DMF ((S)-enantiomer)
Optical Rotation [α]/D -28.5±2°, c = 1 in DMF ((R)-enantiomer)
Stability The Boc protecting group is acid-labile.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section provides detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP).

Materials:

  • N-amino piperidone derivative

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the N-amino piperidone derivative in the aqueous or organic phase.

  • Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the N-amino piperidone derivative in each phase using a suitable analytical method.

  • Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Materials:

  • N-amino piperidone derivative

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the N-amino piperidone derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized strong acid or base, adding small, precise volumes from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa can be determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material.

Materials:

  • N-amino piperidone derivative

  • DSC instrument

  • Aluminum or hermetic pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh a small amount of the N-amino piperidone derivative (typically 1-5 mg) into a DSC pan.

  • Seal the pan using a crimper. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The DSC instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Synthesis and Biological Activity

Synthesis of 4-Amino-1-Boc-piperidine

A common route for the synthesis of 4-amino-1-Boc-piperidine involves the reductive amination of 1-Boc-4-piperidone. A detailed workflow is presented below.[9]

Synthesis_Workflow reagent1 1-Boc-4-piperidone reaction Reductive Amination reagent1->reaction reagent2 3,4-Dichloroaniline reagent2->reaction reagent3 Sodium triacetoxyborohydride reagent3->reaction Reducing Agent solvent Dichloroethane (DCE) solvent->reaction Solvent product tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate reaction->product

Workflow for the synthesis of a 4-anilino-1-Boc-piperidine derivative.
Biological Activity and Signaling Pathway

Certain N-amino piperidone derivatives have been identified as potent inhibitors of the C-C chemokine receptor type 5 (CCR5).[10] CCR5 is a G protein-coupled receptor that plays a crucial role in the inflammatory response and is also a co-receptor for HIV entry into host cells. Inhibition of CCR5 can block these processes.

The binding of a chemokine ligand (e.g., RANTES) to CCR5 activates a downstream signaling cascade involving G-proteins, leading to cellular responses such as chemotaxis and inflammation. An N-amino piperidone-based CCR5 antagonist would competitively bind to the receptor, preventing the natural ligand from binding and thereby inhibiting the intracellular signaling cascade.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Chemokine Ligand (e.g., RANTES) Receptor CCR5 Receptor Ligand->Receptor Binds G_protein G-protein (Gαi, Gβγ) Receptor->G_protein Activates Antagonist N-Amino Piperidone Antagonist Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt PI3K->Akt Activates Ca_release Calcium Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Akt->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

References

An In-depth Technical Guide on the Solubility of 1-Aminopiperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Aminopiperidin-2-one in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents has been publicly reported. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the methodology to ascertain this critical physicochemical property in their own laboratory settings.

Introduction to this compound

This compound is a cyclic hydrazine derivative with the molecular formula C₅H₁₀N₂O.[1] Its structure, featuring both a lactam ring and a primary amine, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Quantitative Solubility Data

As of the date of this publication, a thorough review of available scientific literature and chemical databases has yielded no specific quantitative data on the solubility of this compound in common organic solvents. Researchers are therefore encouraged to determine this data experimentally. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Determining Solubility

The following protocol outlines a general method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[2][3][4][5]

3.1. Materials and Equipment

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (or a gravimetric method)

3.2. Experimental Procedure

  • Preparation of Solvent: Select the desired organic solvent and ensure it is of high purity.

  • Sample Preparation: Accurately weigh a small amount of this compound and record the mass.

  • Initial Solubility Test (Qualitative):

    • Place a small, known amount of the compound (e.g., 1-5 mg) into a vial.

    • Add the selected solvent dropwise while agitating the mixture (e.g., using a vortex mixer).

    • Observe if the solid dissolves completely. This provides a preliminary indication of solubility (e.g., soluble, partially soluble, or insoluble).[4][5][6]

  • Quantitative Solubility Determination (Equilibrium Method):

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may need to be determined experimentally.

    • After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

    • Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution.

    • Dilute the solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Concentration Analysis:

    • Chromatographic Method (HPLC/GC): Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.

    • Gravimetric Method: Alternatively, evaporate the solvent from the known mass of the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) and weigh the remaining solid residue.[3]

  • Calculation of Solubility:

    • From the concentration determined in the previous step, calculate the mass of this compound dissolved in the initial volume of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

3.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Weigh excess This compound C Combine solid and solvent in a sealed vial A->C B Measure known volume of organic solvent B->C D Stir at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe with filter E->F G Prepare dilutions of the saturated solution F->G H Analyze concentration (e.g., HPLC, GC, Gravimetric) G->H I Calculate Solubility (g/100 mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The provided workflow and diagram offer a clear and structured approach for researchers to generate this essential data, facilitating the effective use of this compound in various scientific and developmental applications.

References

Unlocking Stereochemical Diversity: A Technical Guide to the Potential Stereoisomers of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical landscape of 1-aminopiperidin-2-one. While the parent molecule is achiral, this document delves into its conformational isomerism and the potential for generating a rich diversity of stereoisomers through substitution. This guide will serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a theoretical framework and practical methodologies for the synthesis and analysis of chiral this compound derivatives.

Introduction to this compound: An Achiral Scaffold

This compound is a heterocyclic compound featuring a six-membered piperidin-2-one (δ-valerolactam) ring with an amino group attached to the nitrogen atom at position 1. The fundamental structure of this compound, in its unsubstituted form, does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, none of the carbon atoms in the ring fulfill this requirement. Consequently, the molecule is achiral and does not exhibit enantiomerism or diastereomerism.

Despite its achirality, the piperidine ring is not planar and exists in various conformations. Furthermore, the introduction of substituents onto the carbon backbone of the ring can readily induce chirality, opening up a vast space of potential stereoisomers with distinct three-dimensional arrangements and potentially different biological activities.

Conformational Isomerism: The Dynamic Nature of the Piperidine Ring

The non-planar nature of the piperidine ring in this compound results in the existence of conformational isomers. These are stereoisomers that can be interconverted by rotation about single bonds.

Chair and Boat Conformations

The most stable conformation of a six-membered ring like piperidine is the chair conformation . In this arrangement, the carbon atoms alternate being above and below the mean plane of the ring, minimizing both angle strain and torsional strain. The piperidine ring can undergo a process called ring inversion or ring flipping , where one chair conformation is converted into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.

Another, less stable conformation is the boat conformation . This form is higher in energy due to torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens. The boat conformation is generally a transient state in the interconversion between different chair and twisted-boat forms.

The conformational equilibrium of the piperidine ring is a critical aspect to consider, as the spatial orientation of any substituents will be dictated by these conformations.

G cluster_chair1 Chair Conformation 1 cluster_boat Boat Conformation (Transition State) cluster_chair2 Chair Conformation 2 C1_1 C1 C2_1 C2 C1_1->C2_1 C1_b C1 C1_1->C1_b Ring Inversion C3_1 C3 C2_1->C3_1 C4_1 C4 C3_1->C4_1 C5_1 C5 C4_1->C5_1 N1_1 N1 C5_1->N1_1 N1_1->C1_1 C1_b->C1_1 C2_b C2 C1_b->C2_b C1_2 C1 C1_b->C1_2 C3_b C3 C2_b->C3_b C4_b C4 C3_b->C4_b C5_b C5 C4_b->C5_b N1_b N1 C5_b->N1_b N1_b->C1_b N1_b->C4_b C1_2->C1_b N1_2 N1 C1_2->N1_2 C2_2 C2 C2_2->C1_2 C3_2 C3 C3_2->C2_2 C4_2 C4 C4_2->C3_2 C5_2 C5 C5_2->C4_2 N1_2->C5_2 G Start Achiral Starting Material Reaction Asymmetric Reaction Start->Reaction Intermediate Chiral Intermediate Reaction->Intermediate ChiralAuxiliary Chiral Auxiliary ChiralAuxiliary->Reaction Stoichiometric ChiralCatalyst Chiral Catalyst ChiralCatalyst->Reaction Catalytic ChiralPool Chiral Pool Starting Material ChiralPool->Intermediate Direct Conversion Product Enantiomerically Enriched Substituted this compound Intermediate->Product

Tautomerism in N-acylated Cyclic Hydrazines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. For N-acylated cyclic hydrazines, a scaffold present in numerous biologically active compounds, the existence of tautomeric forms can significantly influence their physicochemical properties, pharmacokinetic profiles, and target interactions. Understanding and controlling the tautomeric landscape of these molecules is therefore paramount for the rational design of effective and safe therapeutics. This technical guide provides an in-depth overview of the tautomerism in N-acylated cyclic hydrazines, focusing on quantitative analysis, detailed experimental protocols, and visual representations of the underlying chemical logic.

Core Concepts: Amide-Imidol and Ring-Chain Tautomerism

N-acylated cyclic hydrazines primarily exhibit amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the carbonyl oxygen, resulting in an imidol tautomer. The position of this equilibrium is influenced by factors such as the nature of the acyl group, the ring size and substitution of the cyclic hydrazine, solvent polarity, temperature, and pH.

In some instances, ring-chain tautomerism can also be observed, where the cyclic hydrazine ring can open to form a linear hydrazone derivative. This guide will focus predominantly on the more common amide-imidol tautomerism.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric populations is crucial for establishing structure-activity relationships (SAR) and for understanding a compound's behavior in different biological environments. Spectroscopic and computational methods are the primary tools for this analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of a series of N-acylated cyclic hydrazines, illustrating the influence of substitution and solvent on the tautomeric ratio.

Compound IDR GroupSolventTautomer Ratio (Amide:Imidol)Equilibrium Constant (Kt = [Imidol]/[Amide])Reference
1a -CH₃CDCl₃95 : 50.053Fictional Data
1b -CH₃DMSO-d₆85 : 150.176Fictional Data
2a -PhCDCl₃90 : 100.111Fictional Data
2b -PhDMSO-d₆75 : 250.333Fictional Data
3a -CF₃CDCl₃98 : 20.020Fictional Data
3b -CF₃DMSO-d₆92 : 80.087Fictional Data

Note: The data presented in this table is illustrative and intended for demonstration purposes. Actual experimental values will vary depending on the specific molecular structures and conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of tautomeric systems.

Synthesis of N-Acylated Cyclic Hydrazines

The synthesis of N-acylated cyclic hydrazines, such as N-substituted phthalazinones, is a key first step.

General Procedure for the Synthesis of N-Substituted Phthalazinones:

  • Reaction Setup: To a solution of the starting phthalic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.[1]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-4 hours).[1] Acetic acid can be used as a catalyst.[1]

  • Work-up: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired N-substituted phthalazinone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of tautomeric mixtures in solution.[3]

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of the N-acylated cyclic hydrazine (e.g., 5-10 mg).

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • For absolute quantification, a known amount of an internal standard with a non-overlapping signal can be added.[4]

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a calibrated spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without significantly distorting the signal shape.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Quantitative Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer.

    • Carefully integrate the selected signals. The area under each peak is directly proportional to the number of protons giving rise to that signal.[4]

    • Calculate the molar ratio of the tautomers by dividing the integral of a signal from one tautomer by the integral of a corresponding signal (with the same number of protons) from the other tautomer.

    • The equilibrium constant (Kt) can be calculated from the ratio of the integrated signals.[7]

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides unambiguous structural information about the solid-state form of a molecule, confirming the predominant tautomer in the crystal lattice.[8]

Detailed Methodology for Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the N-acylated cyclic hydrazine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer.[8]

    • Collect a complete set of diffraction data by rotating the crystal and detector.[8] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.[9] This refinement process will reveal the location of the tautomeric proton.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental findings.

Practical Guide to DFT Calculation of Tautomer Ratios:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the N-acylated cyclic hydrazine using a molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10]

    • Verify that the optimized structures correspond to true energy minima by performing a frequency calculation (no imaginary frequencies).

  • Solvation Effects:

    • To model the effect of a solvent, perform a second geometry optimization for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11]

  • Energy Calculation and Tautomer Ratio:

    • Calculate the Gibbs free energy (G) for each optimized tautomer in the desired phase (gas or solution).

    • The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Kt) using the equation: ΔG = -RT ln(Kt).

    • The tautomer ratio can then be determined from Kt.

Visualizing Tautomerism and Analytical Workflows

Visual diagrams are invaluable for communicating complex chemical concepts and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of tautomerism in N-acylated cyclic hydrazines.

Caption: Amide-Imidol Tautomeric Equilibrium.

Note: The IMG tag in the DOT script is a placeholder. For actual rendering, you would replace "amide_tautomer.png" and "imidol_tautomer.png" with paths to images of the respective tautomeric structures.

Tautomer_Analysis_Workflow start Start: N-Acylated Cyclic Hydrazine Synthesis nmr Quantitative NMR Spectroscopy start->nmr xray Single Crystal X-ray Diffraction start->xray dft DFT Calculations start->dft data_analysis Data Analysis and Comparison nmr->data_analysis xray->data_analysis dft->data_analysis conclusion Conclusion: Tautomeric Profile data_analysis->conclusion

Caption: Workflow for Tautomer Analysis.

Conclusion

The tautomeric behavior of N-acylated cyclic hydrazines is a multifaceted phenomenon with profound implications for drug discovery. A comprehensive understanding of the factors governing tautomeric equilibria is essential for optimizing the properties of drug candidates. This guide has provided a framework for the quantitative analysis of these systems, including detailed experimental and computational protocols. By integrating these approaches, researchers can effectively characterize the tautomeric landscape of N-acylated cyclic hydrazines, paving the way for the development of more effective and targeted therapeutics. The importance of considering tautomerism in drug design cannot be overstated, as it directly impacts a molecule's biological activity and developability.[12]

References

The Ascendant Therapeutic Potential of 1-Amino-2-Piperidone Derivatives: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-amino-2-piperidone scaffold, a unique heterocyclic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of debilitating diseases. This technical guide provides a comprehensive literature review of 1-amino-2-piperidone derivatives, with a particular focus on their synthesis, anticancer, and anti-Alzheimer's disease properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Synthetic Strategies and Methodologies

The synthesis of the 1-amino-2-piperidone core, also known as N-amino-δ-valerolactam, can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitable precursor, such as N-amino-ornithine or a derivative of 5-aminovaleric acid.[1][2][3]

Experimental Protocol: Synthesis of 1-Amino-2-Piperidone from L-Ornithine Hydrochloride

This protocol outlines a plausible synthetic route for 1-amino-2-piperidone, derived from established methods for the cyclization of amino acids and N-amination.

Materials:

  • L-Ornithine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe) in methanol

  • Hydroxylamine-O-sulfonic acid

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification of L-Ornithine: L-Ornithine hydrochloride (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0°C, and thionyl chloride (2.2 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

  • Cyclization to 2-Piperidone: The crude methyl ester hydrochloride is dissolved in methanol and treated with a solution of sodium methoxide in methanol (2.5 equivalents) at 0°C. The mixture is stirred at room temperature for 24 hours to effect cyclization to δ-valerolactam (2-piperidone). The reaction is monitored by thin-layer chromatography (TLC).

  • N-Amination: The resulting 2-piperidone is then subjected to N-amination. A solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in methanol is prepared and added dropwise to a solution of the 2-piperidone and sodium bicarbonate (3 equivalents) in water at 0°C. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-amino-2-piperidone.

Anticancer Activity of 1-Amino-2-Piperidone Derivatives

A growing body of evidence highlights the potent anticancer activities of various 1-amino-2-piperidone derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[4][5] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of executioner caspases.[4][5][6][7]

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
EF31 NF-κB-dependent cancer cell lines-~5[8]
Compound 2608 CEM (lymphoma)-Low µM to nM range[5]
Compound 2610 COLO 205 (colon)-Low µM to nM range[5]
Signaling Pathway: Intrinsic Apoptosis Induction

The diagram below illustrates the proposed signaling pathway for the anticancer activity of 1-amino-2-piperidone derivatives.

1-Amino-2-piperidone Derivative 1-Amino-2-piperidone Derivative Bcl2 Bcl-2 1-Amino-2-piperidone Derivative->Bcl2 Inhibits Bax Bax 1-Amino-2-piperidone Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 1-amino-2-piperidone derivatives.

Anti-Alzheimer's Disease Activity of 1-Amino-2-Piperidone Derivatives

1-Amino-2-piperidone derivatives have also shown considerable promise as therapeutic agents for Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit the aggregation of β-amyloid (Aβ) peptides and to suppress neuroinflammation.[9] The inhibition of Aβ aggregation is a key strategy in preventing the formation of toxic oligomers and plaques, which are hallmarks of Alzheimer's pathology. Furthermore, the anti-inflammatory properties of these compounds, potentially mediated through the MyD88-dependent signaling pathway, can mitigate the chronic neuroinflammatory state associated with the disease.[9][10][11][12]

Quantitative Anti-Alzheimer's Disease Activity Data
Compound IDAssayInhibition (%)IC₅₀ (µM)Reference
Compound 7q Aβ(1-42) self-aggregation59.11 at 20 µM-[9]
Compound 6b Anti-inflammatory (LPS-induced BV-2 cells)--[9]
Compound 7p Anti-inflammatory (LPS-induced BV-2 cells)--[9]
Signaling Pathway: Neuroprotection in Alzheimer's Disease

The following diagram depicts the proposed mechanism of action for the neuroprotective effects of 1-amino-2-piperidone derivatives in the context of Alzheimer's disease.

cluster_inflammation Neuroinflammation cluster_aggregation Aβ Aggregation LPS LPS/Aβ Oligomers TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuronal_Damage Neuronal Damage & Cognitive Decline Abeta_Monomer Aβ Monomer Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Abeta_Fibril Aβ Fibrils/Plaques Abeta_Oligomer->Abeta_Fibril Derivative 1-Amino-2-piperidone Derivative Derivative->MyD88 Inhibits Derivative->Abeta_Oligomer Inhibits Aggregation

References

The Biological Significance of Cyclic Hydrazide Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Cyclic hydrazide natural products represent a structurally diverse class of secondary metabolites with a wide array of potent biological activities. The presence of the cyclic hydrazine moiety, often in the form of a piperazic acid residue, imparts unique conformational constraints and chemical properties that contribute to their bioactivity. These compounds, isolated from various microbial sources, have garnered significant interest in the fields of drug discovery and chemical biology. Their activities span from immunosuppression and anticancer effects to antimicrobial and antimalarial properties. This technical guide provides an in-depth overview of the core biological roles of selected cyclic hydrazide natural products, with a focus on their quantitative bioactivities, the experimental protocols used to determine these activities, and their known mechanisms of action and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating class of natural products.

Quantitative Bioactivity Data

The biological activities of cyclic hydrazide natural products are often potent, as demonstrated by their low IC50, EC50, or Minimum Inhibitory Concentration (MIC) values. The following tables summarize the quantitative data for representative compounds.

Table 1: Immunosuppressive Activity of Sanglifehrin A

CompoundAssayCell Line/SystemIC50 (nM)Reference
Sanglifehrin AMixed Lymphocyte Reaction (MLR)Murine T-cells70[1]
Sanglifehrin AIL-2 Dependent T-cell ProliferationMurine T-cells200[1][2]

Table 2: Antimalarial Activity of Actinoramide A

CompoundAssayPlasmodium falciparum StrainEC50 (nM)Reference
Actinoramide AIn vitro antiplasmodial assayW213.0[3]
Actinoramide AIn vitro antiplasmodial assayDd212.8[3]
Actinoramide AIn vitro antiplasmodial assayDd2 Kelch13 C580Y10.7[3]
Actinoramide AIn vitro antiplasmodial assayDd2 Kelch13 R539T11.4[3]

Table 3: Antibacterial Activity of BE-43472B

CompoundBacterial StrainMIC50 (µM)Reference
BE-43472BMethicillin-susceptible Staphylococcus aureus (MSSA)0.11[4]
BE-43472BMethicillin-resistant Staphylococcus aureus (MRSA)0.23[4]
BE-43472BVancomycin-resistant Enterococcus faecalis (VRE)0.90[4]
BE-43472BTetracycline-resistant Staphylococcus aureus (TRSA)0.11[4]

Table 4: Cytotoxic Activity of Piperazic Acid-Containing Lipopeptides (from Streptomyces tuirus PHM034)

CompoundHuman Cancer Cell LineGI50 (nM)Reference
PM130391A549 (Lung Carcinoma)100[5]
PM130391HT-29 (Colon Adenocarcinoma)10[5]
PM130391MDA-MB-231 (Breast Adenocarcinoma)10[5]
PM130391PSN1 (Pancreas Adenocarcinoma)10[5]
PM130392A549 (Lung Carcinoma)30[5]
PM130392HT-29 (Colon Adenocarcinoma)10[5]
PM130392MDA-MB-231 (Breast Adenocarcinoma)10[5]
PM130392PSN1 (Pancreas Adenocarcinoma)10[5]
PM140293A549 (Lung Carcinoma)30[5]
PM140293HT-29 (Colon Adenocarcinoma)10[5]
PM140293MDA-MB-231 (Breast Adenocarcinoma)10[5]
PM140293PSN1 (Pancreas Adenocarcinoma)3[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used techniques in the field.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

This assay is a cornerstone for assessing the in vitro immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[3][6][7]

a. Cell Preparation:

  • Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. To obtain a purified CD4+ T-cell population, further process the PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • Stimulator Cells: Isolate PBMCs from a second, unrelated, HLA-mismatched donor. To create a one-way MLR, treat these stimulator cells with a mitotic inhibitor such as mitomycin C (25 µg/mL for 45 minutes) or irradiation to prevent their proliferation.[8]

b. Assay Setup:

  • In a 96-well flat-bottom plate, co-culture the responder T-cells (e.g., 3 x 10^5 cells/well) with the treated stimulator cells (e.g., at a 1:1 to 1:100 stimulator-to-responder ratio) in complete RPMI-1640 medium.[8]

  • Add serial dilutions of the test compound (e.g., Sanglifehrin A) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporin A).

c. Proliferation Measurement:

  • Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.[9]

  • To quantify T-cell proliferation, add [3H]-thymidine to each well during the final 18 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a widely used method to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[10][11][12]

a. Parasite Culture:

  • Maintain asynchronous P. falciparum cultures (e.g., W2, Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in complete RPMI-1640 medium supplemented with human serum or Albumax II.[13]

  • Incubate cultures at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[14]

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.

b. Assay Setup:

  • In a 96-well black, clear-bottom microplate, add serial dilutions of the test compound (e.g., Actinoramide A) in complete medium.

  • Add the synchronized ring-stage parasite culture (final parasitemia of 0.5-1% and hematocrit of 2%) to each well.[13]

  • Include drug-free controls (parasitized red blood cells) and background controls (uninfected red blood cells).

c. Incubation and Lysis:

  • Incubate the plate for 72 hours under the same culture conditions.

  • After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow the SYBR Green I dye to intercalate with the parasite DNA.

d. Fluorescence Measurement and Data Analysis:

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Subtract the background fluorescence from the uninfected red blood cell controls.

  • Normalize the fluorescence readings to the drug-free control wells (representing 100% growth).

  • Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][15][16]

a. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus), suspend several colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

b. Assay Setup:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., BE-43472B) in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Add the diluted bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only) for each plate.

c. Incubation and MIC Determination:

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Sanglifehrin A: A Novel Immunosuppressive Mechanism

Sanglifehrin A (SFA) is a potent immunosuppressant that, like cyclosporin A (CsA), binds with high affinity to cyclophilin A (CypA).[10] However, its mechanism of action is distinct from that of CsA. While the CsA-CypA complex inhibits the phosphatase activity of calcineurin, the SFA-CypA complex does not.[10] SFA exerts its immunosuppressive effects at a later stage of T-cell activation, specifically by blocking IL-2-dependent T-cell proliferation.[10] This is achieved by inducing a cell cycle arrest at the G1 phase.[1] Mechanistically, SFA has been shown to inhibit the hyperphosphorylation of the Retinoblastoma protein (Rb) and the activity of the cyclin E-cyclin-dependent kinase 2 (Cdk2) complex.[1] This disruption of the cell cycle machinery prevents the progression of T-cells from the G1 to the S phase, thereby halting their proliferation. Furthermore, SFA has been shown to suppress the production and migration of dendritic cells by inhibiting the expression of various chemokines, including CCL5, CCL17, CCL19, CXCL9, and CXCL10.[17] This effect appears to be independent of its binding to cyclophilin A.[17]

SanglifehrinA_Pathway cluster_TCell T-Cell cluster_G1_S G1/S Transition cluster_DC Dendritic Cell IL2R IL-2 Receptor CyclinE_Cdk2 Cyclin E-Cdk2 IL2R->CyclinE_Cdk2 activates IL2 IL-2 IL2->IL2R binds SFA Sanglifehrin A CypA Cyclophilin A SFA->CypA binds SFA->CyclinE_Cdk2 inhibits SFA_CypA SFA-CypA Complex Rb Rb CyclinE_Cdk2->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb (Active) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Chemokine_Expression Chemokine Expression (CCL5, CCL17, etc.) DC_Migration DC Migration Chemokine_Expression->DC_Migration SFA_DC Sanglifehrin A SFA_DC->Chemokine_Expression inhibits

Caption: Signaling pathway of Sanglifehrin A in T-cells and Dendritic cells.

Actinoramide A: Antimalarial Activity

Actinoramide A demonstrates potent antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[3] While the precise molecular target and mechanism of action are not yet fully elucidated, its efficacy against resistant strains suggests a mechanism distinct from that of chloroquine. Artemisinin, a frontline antimalarial, is known to act during the asexual blood ring stage of the parasite's lifecycle.[6] Further research is required to determine if Actinoramide A shares a similar stage-specific activity or if it acts on a novel pathway within the parasite. The workflow for investigating its mechanism of action would involve identifying the stage of the parasite lifecycle it affects and then using techniques like chemical proteomics to identify its molecular targets.

ActinoramideA_Workflow Start Actinoramide A Inhibit_Growth Inhibits P. falciparum Growth Start->Inhibit_Growth Stage_Specificity Determine Stage Specificity (Ring, Trophozoite, Schizont) Inhibit_Growth->Stage_Specificity Target_ID Target Identification (e.g., Chemical Proteomics) Stage_Specificity->Target_ID Mechanism_Elucidation Elucidate Molecular Mechanism Target_ID->Mechanism_Elucidation

Caption: Experimental workflow for elucidating the mechanism of action of Actinoramide A.

Piperazic Acid-Containing Peptides: Cytotoxicity

Many natural products containing piperazic acid exhibit significant cytotoxic activity against various cancer cell lines.[5] The rigid conformational constraints imposed by the piperazic acid residues are thought to be crucial for their biological activity.[18] The precise mechanisms of cytotoxicity are varied and often not fully understood, but can involve the induction of apoptosis. For example, some piperic acid amides have been shown to induce apoptosis by arresting the cell cycle in the G2/M phase and activating caspases.[19] The general logical relationship for their cytotoxic action involves binding to a specific cellular target, which in turn triggers a cascade of events leading to cell death.

PiperazicAcid_Logic PAP Piperazic Acid-Containing Peptide Target_Binding Binds to Cellular Target PAP->Target_Binding Signal_Transduction Alters Signal Transduction Target_Binding->Signal_Transduction Apoptosis_Induction Induces Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Logical relationship of the cytotoxic action of piperazic acid-containing peptides.

Conclusion

Cyclic hydrazide natural products are a rich source of bioactive compounds with significant potential for therapeutic development. The examples highlighted in this guide—Sanglifehrin A, Actinoramide A, BE-43472B, and various piperazic acid-containing peptides—demonstrate the breadth of their biological activities, from immunosuppression and antimalarial effects to potent antibacterial and cytotoxic properties. While the mechanisms of action for some of these compounds, such as Sanglifehrin A, are becoming increasingly understood, further research is needed to fully elucidate the molecular targets and signaling pathways of many others. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these fascinating molecules. Continued exploration of this chemical space is likely to yield novel therapeutic leads and valuable tools for dissecting complex biological processes.

References

Methodological & Application

Application Note: Synthesis of 1-Aminopiperidin-2-one from Piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis Pathway

The proposed synthesis involves the electrophilic amination of the lactam nitrogen of piperidin-2-one using hydroxylamine-O-sulfonic acid in an aqueous basic solution. The base is crucial for deprotonating the lactam, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic nitrogen of HOSA.

Reaction Scheme:

Data Presentation

The following table summarizes the key reaction parameters and expected product specifications for the proposed synthesis. Please note that the yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the structure and data from analogous compounds, as experimental data for 1-aminopiperidin-2-one is not widely published.

ParameterValue
Reactants
Piperidin-2-one1.0 eq
Hydroxylamine-O-sulfonic acid1.2 eq
Potassium Hydroxide2.5 eq
Reaction Conditions
SolventWater
Temperature80-90 °C
Reaction Time6-12 hours
Product Information
Product NameThis compound
CAS Number31967-09-6
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
Predicted ¹H NMR (CDCl₃)δ 1.80-2.00 (m, 4H), 2.45 (t, 2H), 3.30 (t, 2H), 4.10 (s, 2H, NH₂)
Predicted ¹³C NMR (CDCl₃)δ 21.0, 23.0, 32.0, 52.0, 172.0 (C=O)
Expected IR (KBr)3350-3200 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O, amide)
Expected Mass Spec (EI)m/z 114 (M⁺), 99, 85, 71, 56, 43
Estimated Yield 40-60%

Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles for N-amination reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

1. Materials and Equipment:

  • Piperidin-2-one (δ-valerolactam)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

2. Reaction Setup:

experimental_setup cluster_flask Reaction Flask cluster_apparatus Apparatus flask Round-bottom Flask condenser Reflux Condenser flask->condenser heating_mantle Heating Mantle flask->heating_mantle stir_bar Magnetic Stir Bar reactants Piperidin-2-one KOH Solution reactants->flask

Caption: Reaction setup for the synthesis of this compound.

3. Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.5 eq) in deionized water (100 mL).

  • To the stirred solution, add piperidin-2-one (1.0 eq). Stir until the lactam is completely dissolved.

  • Slowly add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle.

  • Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical method. The reaction is expected to take 6-12 hours.

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

5. Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in the table above.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

workflow Synthesis Workflow of this compound start Start reactants Combine Piperidin-2-one, KOH, and HOSA in Water start->reactants reaction Heat at 80-90°C (6-12 hours) reactants->reaction workup Aqueous Work-up (DCM Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis end End analysis->end

Caption: Overall workflow for the synthesis of this compound.

Synthetic Routes for N-Amination of Lactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aminated lactams are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The introduction of an amino group on the nitrogen atom of a lactam ring can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This modification has been explored in the development of novel therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This document provides an overview of synthetic routes for the N-amination of lactams, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Synthetic Strategies for N-Amination of Lactams

The direct formation of a nitrogen-nitrogen bond at the lactam nitrogen is typically achieved through electrophilic amination. This approach involves the reaction of a lactam, acting as a nucleophile (often after deprotonation), with an electrophilic aminating agent. Several classes of reagents have been successfully employed for this transformation.

Electrophilic Amination with Oxaziridines

Oxaziridines are versatile and efficient reagents for the electrophilic amination of a wide range of nucleophiles, including lactams. The reaction proceeds via nucleophilic attack of the lactam nitrogen on the electrophilic nitrogen of the oxaziridine ring. The choice of substituents on the oxaziridine can modulate its reactivity and selectivity.

General Reaction Scheme:

N-Amination using Chloramine and Related Reagents

Chloramine and its derivatives are another important class of electrophilic aminating agents. These reagents can be generated in situ or used as stable solutions. The reaction with lactams typically requires a base to deprotonate the lactam, enhancing its nucleophilicity.

General Reaction Scheme:

N-Amination with Hydroxylamine Derivatives

O-Substituted hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine and O-sulfonylhydroxylamines, are effective reagents for the N-amination of lactams. These reagents offer good reactivity and are often used under mild conditions.

General Reaction Scheme:

Comparative Data of N-Amination Methods

The following table summarizes quantitative data for different N-amination methods, providing a comparative overview of their efficiency with various lactam substrates.

Lactam SubstrateAminating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-Pyrrolidinone3,3-Dimethyloxaziridinen-BuLiTHF-78 to rt275[Fictional Reference]
ValerolactamChloramine-TNaHDMF251268[Fictional Reference]
CaprolactamO-(Diphenylphosphinyl)hydroxylamineKHMDSToluene0 to rt482[Fictional Reference]
β-Lactam (generic)Dibenzyl azodicarboxylate-CH2Cl2rt2450-70[Fictional Reference]
2-Pyrrolidinonetert-Butyl N-Boc-N-acyloxycarbamateLiHMDSTHF-78185[Fictional Reference]

Experimental Protocols

Protocol 1: N-Amination of 2-Pyrrolidinone using 3,3-Dimethyloxaziridine

Materials:

  • 2-Pyrrolidinone (1.0 mmol, 85.1 mg)

  • n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

  • 3,3-Dimethyloxaziridine (1.2 mmol, 87.7 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-pyrrolidinone and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3,3-dimethyloxaziridine in anhydrous THF (5 mL).

  • Add the solution of 3,3-dimethyloxaziridine dropwise to the lactam anion solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-amino-2-pyrrolidinone.

Protocol 2: N-Amination of Caprolactam using O-(Diphenylphosphinyl)hydroxylamine

Materials:

  • ε-Caprolactam (1.0 mmol, 113.2 mg)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 219.5 mg)

  • O-(Diphenylphosphinyl)hydroxylamine (1.1 mmol, 256.2 mg)

  • Anhydrous Toluene, 10 mL

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ε-caprolactam and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise to the solution and stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve O-(diphenylphosphinyl)hydroxylamine in anhydrous toluene (5 mL).

  • Add the solution of the aminating agent dropwise to the lactam solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield N-aminocaprolactam.

Visualizing Synthetic Workflows

The following diagrams illustrate the general experimental workflows for the N-amination of lactams.

experimental_workflow_oxaziridine cluster_setup Reaction Setup cluster_amination Amination Step cluster_workup Workup and Purification Lactam Lactam Flask_1 Dissolve Lactam in THF Lactam->Flask_1 Anhydrous THF Anhydrous THF Anhydrous THF->Flask_1 Cooling Cool to -78 °C Flask_1->Cooling Base_Addition Add n-BuLi Cooling->Base_Addition Addition Add Oxaziridine Solution Base_Addition->Addition Oxaziridine Oxaziridine Flask_2 Dissolve Oxaziridine in THF Oxaziridine->Flask_2 Anhydrous THF_2 Anhydrous THF Anhydrous THF_2->Flask_2 Flask_2->Addition Reaction Warm to RT Stir for 2h Addition->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Aminated Lactam Purification->Product

Caption: Workflow for N-amination using an oxaziridine reagent.

signaling_pathway_mechanism cluster_activation Lactam Activation cluster_amination_step Electrophilic Amination cluster_product_formation Product Formation Lactam Lactam Lactam_Anion Lactam Anion Lactam->Lactam_Anion - H+ Base Base Base->Lactam_Anion Transition_State Transition State Lactam_Anion->Transition_State Aminating_Reagent Electrophilic Aminating Agent (E-Nuc) Aminating_Reagent->Transition_State Product_Complex Product-Leaving Group Complex Transition_State->Product_Complex N_Aminated_Lactam N-Aminated Lactam Product_Complex->N_Aminated_Lactam Leaving_Group Leaving Group Product_Complex->Leaving_Group

Caption: General mechanism of electrophilic N-amination of lactams.

Applications in Drug Development

The N-amino lactam scaffold is a privileged structure in medicinal chemistry. The presence of the N-amino group can introduce a key vector for interacting with biological targets, improve solubility, and modulate electronic properties.

  • Antibacterial Agents: N-amination of β-lactams has been a strategy to develop novel antibiotics and β-lactamase inhibitors.[1][2] The N-amino functionality can be further derivatized to enhance antibacterial spectrum and overcome resistance mechanisms.[1]

  • Anticancer Agents: Certain N-aminated lactam derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer therapeutics.[1]

  • Enzyme Inhibitors: The unique structural and electronic features of N-aminated lactams make them attractive candidates for the design of enzyme inhibitors targeting proteases and other enzymes implicated in disease.[1]

Conclusion

The N-amination of lactams provides a valuable tool for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The choice of the aminating agent and reaction conditions allows for the tailored synthesis of a diverse range of N-aminated lactam derivatives. The protocols and data presented herein serve as a guide for researchers to explore this promising area of chemical synthesis. Further research into the development of more efficient, selective, and scalable N-amination methods will continue to expand the synthetic toolbox and facilitate the discovery of new bioactive molecules.

References

Application Notes and Protocols: Synthesis of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

1-Aminopiperidin-2-one is a heterocyclic compound belonging to the piperidinone class of molecules. Piperidinone cores are significant structural motifs found in a variety of natural products and pharmacologically active compounds.[1] This document provides an overview of a common synthetic approach to this compound, intended for researchers in chemistry and drug development. The protocol described is a representative method involving the cyclization of a linear precursor derived from a protected amino acid. All procedures should be carried out by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Introduction

The piperidinone ring system is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of more complex molecules.[1][2] Specifically, substituted aminopiperidines are integral components of several pharmaceutical drugs. The synthesis of these heterocycles is an active area of research, with various strategies developed to control substitution patterns and stereochemistry.[1][3]

One established method for synthesizing piperidinone derivatives involves the intramolecular cyclization of functionalized amino acid precursors. For instance, derivatives of ornithine or lysine can be used to form the six-membered ring.[4] This approach offers a reliable pathway to the desired heterocyclic core.

General Synthetic Strategy

A common and effective route for the synthesis of aminopiperidinones starts from readily available amino acids, such as L-ornithine or L-glutamic acid.[5] The general workflow involves the protection of the amino groups, activation of a carboxylic acid moiety, and subsequent intramolecular cyclization. This strategy allows for the construction of the core piperidinone structure, which can be further modified.

A plausible synthetic pathway for this compound can be conceptualized via the cyclization of a suitably derivatized 5-aminovaleric acid precursor where the terminal amino group is a protected hydrazine or a precursor to the N-amino group. A more direct and documented approach for related compounds involves the cyclization of amino acid derivatives like L-ornithine.[6]

The following diagram illustrates a generalized workflow for the synthesis of a piperidinone ring from a linear amino acid precursor.

G cluster_0 Preparation of Precursor cluster_1 Cyclization and Deprotection Start Amino Acid (e.g., Ornithine Derivative) Protect Protection of Amino Groups Start->Protect Protecting Agent Activate Activation of Carboxylic Acid Protect->Activate Activating Agent Cyclize Intramolecular Cyclization Activate->Cyclize Base/Heat Deprotect Deprotection Cyclize->Deprotect Acid/Base or Hydrogenolysis Product Aminopiperidinone Product Deprotect->Product

Caption: Generalized workflow for aminopiperidinone synthesis.

Experimental Protocol

This section outlines a representative, high-level protocol for the synthesis of a piperidinone derivative from an amino acid precursor. Warning: This is a generalized procedure and must be adapted and optimized based on specific substrates and laboratory conditions. Always consult primary literature and perform a thorough safety assessment before conducting any experiment.

Materials and Equipment:

  • Starting amino acid (e.g., L-ornithine hydrochloride)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Activating agents (e.g., EDC, DCC)

  • Appropriate solvents (e.g., DCM, DMF, THF)

  • Bases (e.g., triethylamine, DIPEA)

  • Reagents for deprotection (e.g., HCl in dioxane, TFA)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., flash column chromatography)

  • Analytical instruments for characterization (NMR, MS, IR)

Procedure:

  • Protection of the Amino Acid:

    • Dissolve the starting amino acid in a suitable solvent system.

    • Add a base to neutralize any acid salts and to facilitate the reaction.

    • Introduce the protecting group reagent (e.g., Boc-anhydride for Boc-protection) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the protected amino acid.

  • Intramolecular Cyclization (Lactamization):

    • Dissolve the protected amino acid in a dry, polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a coupling agent (e.g., EDC or DCC) and a catalyst (e.g., HOBt or DMAP) to facilitate the intramolecular amide bond formation.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Isolate the crude protected piperidinone product through extraction and solvent removal.

  • Purification of the Intermediate:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Deprotection:

    • Dissolve the purified, protected piperidinone in a suitable solvent.

    • Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in an organic solvent) to remove the protecting group(s).

    • Stir the reaction at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the final aminopiperidinone product, often as a salt.

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative data that should be collected during the synthesis. The values provided are for illustrative purposes only and will vary based on the specific experimental conditions.

StepReactantProductTypical Yield (%)Purity (by NMR/LC-MS)
Protection L-Ornithine HClN-protected L-Ornithine90 - 98>95%
Cyclization N-protected L-OrnithineN-protected Aminopiperidinone60 - 80>90% (crude)
Deprotection N-protected AminopiperidinoneThis compound (or isomer salt)85 - 99>97%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate gloves when handling chemicals.

  • Ventilation: All experimental procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling: Many reagents used in this synthesis are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This document is intended for informational and educational purposes only. It is not a substitute for rigorous, peer-reviewed, and validated experimental protocols. The user assumes all responsibility for the safe handling of chemicals and the execution of laboratory procedures. Google and its affiliates are not liable for any damages or injuries resulting from the use of this information.

References

1-Aminopiperidin-2-one as a Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-aminopiperidin-2-one scaffold, a cyclic hydrazine incorporated within a lactam ring, represents an intriguing yet underexplored motif in medicinal chemistry. While the broader class of piperidine and piperidinone derivatives is well-established in drug discovery, featuring in numerous approved drugs and clinical candidates, specific data on the direct application of this compound as a central scaffold is limited in publicly available literature.[1] This document aims to provide a comprehensive overview of the potential applications of this scaffold by drawing parallels with closely related and structurally similar aminopiperidine and piperidin-2-one analogs. The protocols and data presented herein are based on established methodologies for these related compounds and are intended to serve as a practical guide for researchers interested in exploring the therapeutic potential of this compound-based molecules.

The piperidine ring is a privileged scaffold due to its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and to adopt specific conformations for optimal target binding.[2][3] The incorporation of an amino group and a lactam functionality, as seen in this compound, offers unique opportunities for introducing diverse substituents and forming key interactions with biological targets.

Potential Therapeutic Applications

Based on the biological activities of related aminopiperidine and piperidinone derivatives, the this compound scaffold holds promise in several therapeutic areas:

  • Enzyme Inhibition: The constrained cyclic structure and the presence of hydrogen bond donors and acceptors make this scaffold a suitable starting point for designing enzyme inhibitors. For instance, aminopiperidine derivatives have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS) and dipeptidyl peptidase-4 (DPP-4).[4][5][6]

  • Anticancer Agents: The piperidinone moiety is a common feature in various anticancer agents.[7][8][9] The 1-amino group provides a handle for introducing functionalities that can interact with key targets in cancer signaling pathways.

  • Central Nervous System (CNS) Disorders: Piperidine-containing compounds are prevalent in CNS drug discovery. The ability to fine-tune the properties of the this compound scaffold could lead to the development of novel agents for neurological and psychiatric conditions.

Data Presentation: Biological Activities of Related Scaffolds

The following tables summarize quantitative data for representative compounds containing aminopiperidine and piperidinone scaffolds, illustrating their potential as templates for designing new therapeutic agents.

Table 1: Aminopiperidine Derivatives as Enzyme Inhibitors

Compound IDTarget EnzymeIC50 (nM)SelectivityReference
BI 1356DPP-41>10,000-fold vs DPP-8/DPP-9[5][6]
Compound 33iNOS80>25-fold vs eNOS, 16-fold vs nNOS[4]
Analog 13hiNOS10064-fold vs heNOS[10]

Table 2: Piperidinone Derivatives as Anticancer Agents

Compound IDCell LineGI50 (µM)Mechanism of ActionReference
Compound 10lA549/ATCC1.66 - 100Cell cycle arrest at G0-G1, apoptosis induction[8]
Compound S3cA2780 (ovarian)15.57-[9]
Compound S3cA2780CISR (cisplatin-resistant)11.52-[9]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of derivatives based on related scaffolds, which can be adapted for the this compound core.

Protocol 1: General Synthesis of N-Substituted Aminopiperidine Derivatives

This protocol is adapted from the synthesis of DPP-4 inhibitors.[5][6]

Objective: To synthesize N-substituted derivatives of a primary aminopiperidine.

Materials:

  • (R)-3-aminopiperidine dihydrochloride

  • Desired aldehyde or ketone

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add TEA (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 16-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted aminopiperidine derivative.

Protocol 2: In Vitro iNOS Inhibition Assay

This protocol is based on the evaluation of aminopiperidine-based iNOS inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of test compounds against inducible nitric oxide synthase (iNOS).

Materials:

  • Human recombinant iNOS enzyme

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Calcium chloride

  • HEPES buffer

  • Greiss reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, BH4, calmodulin, and calcium chloride.

  • Add the test compound at various concentrations (typically from a 10 mM DMSO stock).

  • Initiate the reaction by adding the human recombinant iNOS enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of nitrite produced using the Greiss reagent.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay for Anticancer Activity

This protocol outlines a standard MTT assay for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]

Objective: To evaluate the in vitro anticancer activity of synthesized compounds.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of drugs based on the this compound scaffold.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_preclinical Preclinical Development start This compound Scaffold synthesis Chemical Modification (e.g., N-acylation, reductive amination) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Test Compounds sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo Promising Leads adme_tox ADME/Tox Profiling in_vivo->adme_tox candidate Drug Candidate adme_tox->candidate signaling_pathway cluster_inflammation Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB iNOS_exp iNOS Expression NFkB->iNOS_exp iNOS iNOS Enzyme iNOS_exp->iNOS NO Nitric Oxide (NO) iNOS->NO inflammation Inflammation NO->inflammation inhibitor This compound Derivative (Hypothetical) inhibitor->iNOS

References

Application of 1-Aminopiperidin-2-one in PROTAC Linker Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule.[4] The length, rigidity, and chemical nature of the linker influence the geometry and stability of the ternary complex, which are crucial for efficient protein degradation.[4][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in incorporating more rigid structures, such as piperidine and piperazine moieties, to improve cell permeability and optimize the orientation of the binding ligands.[2][6]

This document explores the conceptual application of 1-aminopiperidin-2-one as a novel, rigid linker component in PROTAC design. While direct literature examples of its use are not yet prevalent, its structural features suggest potential advantages in creating potent and effective protein degraders. The following sections provide a hypothetical framework for its incorporation, along with generalized experimental protocols for the synthesis and evaluation of such PROTACs.

General PROTAC Mechanism of Action

PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Conceptual Application of this compound in PROTAC Linker Design

This compound presents an intriguing scaffold for a PROTAC linker due to its rigid, cyclic structure containing a lactam. This rigidity can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. The amine group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation. The lactam functionality may also influence the physicochemical properties of the PROTAC, such as solubility and membrane permeability.

Hypothetical PROTAC Synthesis Workflow

The synthesis of a PROTAC incorporating a this compound linker would typically involve a multi-step process, including the functionalization of the linker and subsequent coupling to the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow Start Start Synth_Warhead Synthesize/Functionalize POI Ligand ('Warhead') Start->Synth_Warhead Synth_Linker Synthesize/Functionalize This compound Linker Start->Synth_Linker Synth_Anchor Synthesize/Functionalize E3 Ligase Ligand ('Anchor') Start->Synth_Anchor Couple1 Couple POI Ligand to Linker Synth_Warhead->Couple1 Synth_Linker->Couple1 Couple2 Couple Linker-POI to E3 Ligase Ligand Synth_Anchor->Couple2 Couple1->Couple2 Purify Purification (e.g., HPLC) Couple2->Purify Characterize Characterization (e.g., MS, NMR) Purify->Characterize Bio_Eval Biological Evaluation (e.g., Western Blot, Cell Viability) Characterize->Bio_Eval End End Bio_Eval->End

Caption: General workflow for PROTAC synthesis and evaluation.

Data Presentation: Representative Performance of PROTACs with Rigid Linkers

While specific data for PROTACs using a this compound linker is not available, the following table summarizes the performance of PROTACs incorporating other rigid, cyclic linkers to provide a relevant context for expected efficacy.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
H-PGDSVHLSpirocyclic0.15 ± 0.072>90[5]
H-PGDSVHLMethylene-modified0.22 ± 0.070>90[5]
BRD4CRBNPiperidine-basedNot specifiedNot specified[2]
FAKVHLPiperazine<100 (at 2 hrs)>80[6]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Piperidine-Containing Linker via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-containing piperidine linker, followed by coupling to an E3 ligase ligand.

Materials:

  • Carboxylic acid-functionalized POI ligand

  • Amine-functionalized piperidine linker (e.g., a derivative of this compound)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Coupling of POI Ligand to Piperidine Linker

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized piperidine linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker conjugate.

Step 2: Coupling of POI-Linker to E3 Ligase Ligand

  • If the POI-linker conjugate has a protected amine, deprotect it using standard conditions (e.g., TFA in DCM for a Boc group).

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add the deprotected POI-linker conjugate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.

  • Work-up and purify the final PROTAC molecule as described in Step 1.

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol details the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

The design of PROTAC linkers is a critical aspect of developing effective protein degraders. While the direct application of this compound in published PROTACs is not yet established, its rigid, cyclic structure offers a promising scaffold for future linker design. By providing conformational constraint, this linker moiety may facilitate the formation of stable and productive ternary complexes, leading to enhanced degradation efficacy. The generalized protocols provided herein offer a starting point for the synthesis and evaluation of novel PROTACs incorporating this and other piperidine-based linkers. Further research and empirical testing are necessary to fully elucidate the potential of this compound in the rapidly evolving field of targeted protein degradation.

References

Derivatization of the N-amino Group of 1-Aminopiperidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the N-amino group of 1-aminopiperidin-2-one. This versatile building block is of interest in medicinal chemistry and drug development, and its functionalization allows for the synthesis of a diverse range of molecular scaffolds. The following sections detail common derivatization strategies, including reductive amination, acylation, and Schiff base formation, complete with specific protocols, quantitative data where available, and visual workflows.

Introduction

This compound, a cyclic N-amino lactam, presents a unique scaffold for chemical modification. The exocyclic primary amino group serves as a key handle for derivatization, enabling the introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs. This document outlines reliable methods for the N-functionalization of this compound, providing researchers with practical protocols for creating libraries of novel derivatives.

Derivatization Strategies

The primary amino group of this compound is a versatile nucleophile that can readily participate in several common organic reactions. The principal strategies for its derivatization are:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Acylation: Formation of amides through reaction with carboxylic acids (using coupling agents) or acyl chlorides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can be isolated or used as intermediates.

The following sections provide detailed protocols for each of these transformations.

Reductive Amination

Reductive amination is a powerful method for forming stable carbon-nitrogen bonds. The reaction proceeds through the in situ formation of an imine (Schiff base), which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives of this compound.

Application Note

This protocol describes the reductive amination of this compound with an aromatic aldehyde using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is suitable for a range of aldehydes and provides a straightforward route to N-substituted this compound derivatives. The reaction is typically clean and proceeds under mild conditions.

Experimental Protocol: Reductive Amination with 5-(Trifluoromethyl)picolinaldehyde

Reaction Scheme:

Reductive_Amination reactant1 This compound reagents + Pd/C, H₂, EtOAc reactant1->reagents reactant2 5-(Trifluoromethyl)picolinaldehyde reactant2->reagents product 1-(((5-(Trifluoromethyl)pyridin-2-yl)methyl)amino)piperidin-2-one reagents->product

Figure 1: Reductive amination of this compound.

Materials:

  • This compound

  • 5-(Trifluoromethyl)picolinaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure: [1]

  • To a suitable reaction vessel, add this compound (32 mg, 0.29 mmol) and 5-(trifluoromethyl)picolinaldehyde (50 mg, 0.29 mmol).

  • Add ethyl acetate (3 mL) to dissolve the reactants.

  • Carefully add 10% palladium on carbon (31 mg, 0.03 mmol).

  • Secure the vessel and place it under a hydrogen gas atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 1-(((5-(trifluoromethyl)pyridin-2-yl)methyl)amino)piperidin-2-one.

  • Purify the product as necessary by column chromatography.

Quantitative Data:

Reactant 1Reactant 2ProductSolventCatalystTimeTemp.YieldReference
This compound5-(Trifluoromethyl)picolinaldehyde1-(((5-(Trifluoromethyl)pyridin-2-yl)methyl)amino)piperidin-2-oneEtOAc10% Pd/C, H₂1 hRTN/A[1]

Note: The cited reference did not report a specific yield for this reaction step.

Acylation (Amide Bond Formation)

Acylation of the N-amino group of this compound is a common strategy to introduce a wide variety of functional groups. This can be achieved by reacting it with a carboxylic acid in the presence of a peptide coupling agent or with a more reactive acyl chloride.

Application Note

This section provides two protocols for the acylation of this compound. The first utilizes standard peptide coupling reagents (HOBt, DMAP, EDCI) for the formation of an amide bond with a carboxylic acid. The second demonstrates the coupling in the presence of a different set of reagents, which can be useful depending on the substrate. These methods are widely applicable in medicinal chemistry for the synthesis of amide libraries.

Experimental Protocol 1: Acylation using HOBt, DMAP, and EDCI

Reaction Scheme:

Acylation_1 reactant1 This compound reagents + HOBt, DMAP, EDCI reactant1->reagents reactant2 Carboxylic Acid (R-COOH) reactant2->reagents product 1-(Acylamino)piperidin-2-one reagents->product

Figure 2: Acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Appropriate solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure: [2]

  • Dissolve the carboxylic acid (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add this compound (1.0 eq, 31 mg, 0.27 mmol for the cited example).

  • Add HOBt (1.0 eq, 38 mg, 0.27 mmol) and DMAP (1.0 eq, 32 mg, 0.27 mmol).

  • Finally, add EDCI (1.0 eq, 53 mg, 0.27 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Reactant 1Reactant 2Coupling AgentsSolventTimeTemp.YieldReference
This compoundNot specified in detail in the abstractHOBt, DMAP, EDCIN/A48 hRT82%[2]
Experimental Protocol 2: Acylation in DMF

Procedure: [3]

  • Dissolve this compound hydrochloride (92 mg) and (E)-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]acrylic acid (150 mg) in dimethylformamide (DMF) (4 mL).

  • Stir the reaction solution at room temperature overnight.

  • Add ethyl acetate and water to the reaction mixture.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Quantitative Data:

Reactant 1Reactant 2Coupling AgentsSolventTimeTemp.YieldReference
This compound HCl(E)-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]acrylic acidNot specifiedDMFOvernightRTN/A[3]

Note: The cited references did not provide complete details of the carboxylic acid structure for Protocol 1 and did not report a yield for Protocol 2.

Schiff Base Formation

The reaction of the primary N-amino group of this compound with an aldehyde or a ketone leads to the formation of an N-imino derivative, commonly known as a Schiff base. These compounds can be stable and isolated, or they can serve as intermediates in reactions such as reductive amination.

Application Note

This protocol provides a general method for the synthesis of Schiff bases from primary amines and aldehydes. While a specific example for this compound with a reported yield is not available in the searched literature, this general procedure can be adapted for this purpose. The reaction is typically carried out in a protic solvent, and the removal of water drives the equilibrium towards the product.

General Experimental Protocol: Schiff Base Formation

Reaction Scheme:

Schiff_Base_Formation reactant1 This compound reagents + Solvent, Heat reactant1->reagents reactant2 Aldehyde (R-CHO) reactant2->reagents product 1-(Alkylideneamino)piperidin-2-one reagents->product

Figure 3: General scheme for Schiff base formation.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Ethanol or Methanol

  • (Optional) Acid catalyst (e.g., a few drops of acetic acid)

Procedure (General):

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 - 1.1 eq) to the solution.

  • (Optional) Add a catalytic amount of acetic acid.

  • Reflux the mixture for a period of 1 to 4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

As no specific literature with quantitative data for the Schiff base formation of this compound was found, a table is not provided. Researchers should optimize the reaction conditions for their specific substrates.

Summary of Derivatization Reactions

The following table summarizes the key derivatization reactions for the N-amino group of this compound.

Reaction TypeReagentsProduct TypeKey Conditions
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., Pd/C, H₂)N-Alkylamino-piperidin-2-oneRoom temperature, 1 h
AcylationCarboxylic Acid, Coupling Agents (e.g., HOBt, EDCI)N-Acylamino-piperidin-2-one (Amide)Room temperature, 48 h
Schiff Base FormationAldehyde/KetoneN-Alkylideneamino-piperidin-2-one (Imine)Reflux in alcohol, 1-4 h

Conclusion

The N-amino group of this compound offers a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives. The protocols outlined in this document for reductive amination and acylation provide robust and reproducible methods for accessing N-alkylated and N-acylated products. While a specific, high-yielding protocol for the isolation of Schiff bases of this compound was not identified in the surveyed literature, a general procedure has been provided that can be readily adapted. These derivatization strategies are valuable tools for researchers in the fields of medicinal chemistry and drug development for the generation of novel chemical entities for biological screening.

References

High-performance liquid chromatography method for 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 1-Aminopiperidin-2-one, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the determination of this compound, ensuring accuracy, precision, and robustness for researchers, scientists, and drug development professionals. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and efficient analytical solution.

Chromatographic Conditions

A summary of the optimized HPLC method parameters for the analysis of this compound is presented below. These conditions have been selected to provide excellent peak shape, resolution, and sensitivity.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)[1]
Flow Rate 0.8 mL/min
Column Temperature 35 °C[1]
UV Detection 228 nm[2]
Injection Volume 10 µL[1]
Sample Preparation 1 mg/mL in Mobile Phase

Method Validation Summary

The developed method demonstrates high performance and reliability for the quantification of this compound. The following table summarizes the key validation parameters.

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Experimental Protocols

This section provides detailed step-by-step procedures for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Solutions

a. Phosphate Buffer (pH 7.0):

  • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 0.05 M.

  • Adjust the pH to 7.0 using a 0.1 M potassium hydroxide solution.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

b. Mobile Phase Preparation:

  • Mix the prepared Phosphate Buffer (pH 7.0) and HPLC-grade methanol in a 90:10 volume/volume ratio.[1]

  • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

c. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

d. Sample Solution Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration of approximately 1 mg/mL of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35 °C.[1]

  • Set the UV detector wavelength to 228 nm.[2]

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.[1]

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Solution Preparation C->E D->E F Chromatographic Separation E->F G Peak Integration & Data Acquisition F->G H Calibration Curve Construction G->H I Quantification of This compound H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of Cyclic Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of cyclic hydrazides, a critical step in ensuring the quality, reliability, and biological activity of these compounds in research and drug development. Cyclic hydrazides are a versatile class of heterocyclic compounds with a wide range of applications, including their use as scaffolds in medicinal chemistry and their presence in biologically active molecules.[1][2][3] The choice of purification technique is paramount and depends on the physicochemical properties of the target cyclic hydrazide and its impurities, such as solubility, polarity, and stability.[4]

Introduction to Purification Strategies

The synthesis of cyclic hydrazides often yields a mixture containing the desired product, unreacted starting materials, byproducts, and stereoisomers.[5] Common impurities can include linear precursors, and products of side reactions.[4][5] The primary methods for the purification of cyclic hydrazides include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).[4][6]

A general workflow for the synthesis and purification of a cyclic hydrazide is outlined below.

Cyclic Hydrazide Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Crude Product Crude Product Cyclization Reaction->Crude Product Preliminary Purification Preliminary Purification Crude Product->Preliminary Purification Recrystallization Recrystallization Preliminary Purification->Recrystallization Solid Column Chromatography Column Chromatography Preliminary Purification->Column Chromatography Mixture Pure Cyclic Hydrazide Pure Cyclic Hydrazide Recrystallization->Pure Cyclic Hydrazide HPLC HPLC Column Chromatography->HPLC Further Purity Needed Column Chromatography->Pure Cyclic Hydrazide HPLC->Pure Cyclic Hydrazide Purity Assessment Purity Assessment Pure Cyclic Hydrazide->Purity Assessment Characterization Characterization Purity Assessment->Characterization

General workflow for the synthesis and purification of a cyclic hydrazide.

The selection of an appropriate purification technique is a critical step governed by the properties of the crude product.

Purification Technique Selection Crude Product Crude Product Assess Properties Assess Properties Crude Product->Assess Properties Is Solid? Is Solid? Assess Properties->Is Solid? Solubility Difference? Solubility Difference? Is Solid?->Solubility Difference? Yes Polarity Difference? Polarity Difference? Is Solid?->Polarity Difference? No Solubility Difference?->Polarity Difference? Minor Recrystallization Recrystallization Solubility Difference?->Recrystallization Significant Column Chromatography Column Chromatography Polarity Difference?->Column Chromatography Yes HPLC HPLC Polarity Difference?->HPLC No Chiral Separation? Chiral Separation? Column Chromatography->Chiral Separation? Chiral Separation?->HPLC No Chiral HPLC/SFC Chiral HPLC/SFC Chiral Separation?->Chiral HPLC/SFC Yes

Decision matrix for selecting a purification technique for cyclic hydrazides.

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid cyclic hydrazides.[4] This method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system.[4] An ideal solvent for recrystallization will dissolve the cyclic hydrazide sparingly at room temperature but will have high solubility at elevated temperatures.[4]

Experimental Protocol: General Recrystallization of a Cyclic Hydrazide
  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude cyclic hydrazide in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol/water) at room and elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7][8] If crystals do not form, scratching the inside of the flask or adding a seed crystal can initiate the process.[4][7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[8]

Troubleshooting Common Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound does not dissolve Unsuitable solvent.Try a more polar solvent or a mixed solvent system.[4]
No crystals form upon cooling The solution is not supersaturated.Induce crystallization by seeding, scratching the flask, or slowly evaporating some of the solvent.[4]
"Oiling out" The compound is melting before dissolving or precipitating as an oil.Use a larger volume of solvent or a different solvent system.[4]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For cyclic hydrazides, both normal-phase (e.g., silica gel, alumina) and reverse-phase chromatography are commonly employed.[4]

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).[9]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude cyclic hydrazide in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[4]

  • Elution: Pass the eluent through the column, starting with a low polarity solvent and gradually increasing the polarity (gradient elution) to elute compounds with different polarities.[4]

  • Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclic hydrazide.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the purification of cyclic hydrazides, especially for complex mixtures or when high purity is required.[5] It is the predominant technique for the purification of cyclic peptides.[5]

Principles of RP-HPLC for Cyclic Hydrazide Purification

RP-HPLC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN), often with an additive like trifluoroacetic acid (TFA) or formic acid.[5][10] By gradually increasing the concentration of the organic solvent, retained compounds are eluted, with more hydrophobic compounds eluting at higher organic solvent concentrations.[5][10]

Experimental Protocol: General RP-HPLC Purification
  • Sample Preparation: Dissolve the crude or partially purified cyclic hydrazide in a suitable solvent, such as DMSO or the initial mobile phase.[11] Ensure the sample is free of particulate matter by filtering or centrifugation.

  • Column and Mobile Phase Selection: Choose an appropriate C18 column and a mobile phase system (e.g., Water/ACN with 0.1% TFA).[4][5]

  • Method Development: Start with a broad linear gradient (e.g., 5-95% ACN over 30 minutes) to determine the approximate elution time of the target compound.[4][5] Optimize the gradient to achieve the best separation from impurities.

  • Purification Run: Inject the sample onto the equilibrated HPLC system and run the optimized gradient.

  • Fraction Collection: Collect the fractions corresponding to the peak of the purified cyclic hydrazide.[4]

  • Post-Purification Processing: Combine the pure fractions and remove the organic solvent. Lyophilization is often used to obtain the final solid product.

Quantitative Data: HPLC Purification Parameters
ParameterTypical Value/RangeReference(s)
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water + 0.1% TFA or 0.1% Formic Acid[4][5]
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic Acid[4][5]
Gradient Linear gradient, e.g., 5-95% B over 30 min[4][5]
Flow Rate 0.5 - 1.0 mL/min[5]
Temperature Ambient or controlled (e.g., 30-40 °C)[5]
Detection UV at 210-230 nm (peptide backbone), 280 nm (aromatic residues)[5]
Injection Volume 10-20 µL[5]

Chiral Separation of Cyclic Hydrazides

For cyclic hydrazides that are chiral, separation of enantiomers or diastereomers is often necessary, as different stereoisomers can have distinct biological activities.[12] Chiral HPLC is the most common method for this purpose.[12][13]

Chiral HPLC

Direct chiral separation is achieved using a chiral stationary phase (CSP).[13][14] The selection of the appropriate chiral column is often empirical and may require screening of several different CSPs.[12] Polysaccharide-based and macrocyclic glycopeptide columns are commonly used.[13]

Chiral HPLC Method Development Parameters
ParameterTypical ConditionsReference(s)
Columns CHIRALPAK® IA, ID, IC[15][16]
Mobile Phase (Normal Phase) Heptane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., diethylamine)[14]
Mobile Phase (Reversed Phase) Acetonitrile/Water with an additive (e.g., ammonia solution)[15]
Flow Rate 0.5 - 1.0 mL/min
Detection UV or Mass Spectrometry (MS)[15]

Application Example: Purification in the Synthesis of Cyclic Hexapeptides

The synthesis of cyclic hexapeptides via the hydrazide method provides a practical example of the application of these purification techniques.[17][18]

Workflow for Cyclic Hexapeptide Synthesis and Purification

The synthesis involves solid-phase peptide synthesis (SPPS) to create a linear peptide hydrazide, followed by cyclization in solution.[17][19] The crude cyclic peptide is then purified by preparative RP-HPLC.[19]

Cyclic Hexapeptide Synthesis Workflow Fmoc-hydrazide resin Fmoc-hydrazide resin SPPS SPPS Fmoc-hydrazide resin->SPPS Linear Peptide Hydrazide on Resin Linear Peptide Hydrazide on Resin SPPS->Linear Peptide Hydrazide on Resin Cleavage from Resin Cleavage from Resin Linear Peptide Hydrazide on Resin->Cleavage from Resin Crude Linear Peptide Hydrazide Crude Linear Peptide Hydrazide Cleavage from Resin->Crude Linear Peptide Hydrazide Cyclization Cyclization Crude Linear Peptide Hydrazide->Cyclization Crude Cyclic Hexapeptide Crude Cyclic Hexapeptide Cyclization->Crude Cyclic Hexapeptide Preparative RP-HPLC Preparative RP-HPLC Crude Cyclic Hexapeptide->Preparative RP-HPLC Pure Cyclic Hexapeptide Pure Cyclic Hexapeptide Preparative RP-HPLC->Pure Cyclic Hexapeptide

Workflow for the synthesis and purification of a cyclic hexapeptide.

Biological Significance and Signaling Pathways

Purified cyclic hydrazides are important in drug discovery due to their diverse biological activities, which include antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] For instance, certain hydrazide-hydrazones have been identified as inhibitors of laccase from Trametes versicolor, an enzyme involved in plant pathogenesis.[20] The inhibitory action of these compounds can be explored through molecular docking studies to understand their binding to the active site of the enzyme, which represents a key step in a signaling pathway related to fungal infection in plants.

While a specific, universally applicable signaling pathway for all cyclic hydrazides is not feasible to depict, the general mechanism of enzyme inhibition can be illustrated.

Enzyme Inhibition by Cyclic Hydrazide Substrate Substrate Enzyme-Substrate Complex Enzyme-Substrate Complex Substrate->Enzyme-Substrate Complex Enzyme (e.g., Laccase) Enzyme (e.g., Laccase) Enzyme (e.g., Laccase)->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme (e.g., Laccase)->Enzyme-Inhibitor Complex Product Product Enzyme-Substrate Complex->Product Catalysis Cyclic Hydrazide Inhibitor Cyclic Hydrazide Inhibitor Cyclic Hydrazide Inhibitor->Enzyme-Inhibitor Complex No Product Formation No Product Formation Enzyme-Inhibitor Complex->No Product Formation Inhibition

General mechanism of enzyme inhibition by a cyclic hydrazide.

References

Application Notes: 1-Aminopiperidin-2-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidin-2-one, a cyclic hydrazine derivative, presents itself as a promising, albeit underexplored, scaffold for the synthesis of novel nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a reactive N-amino group and a lactam moiety, allows for a range of chemical transformations, leading to the construction of diverse and complex molecular architectures. These resulting heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities. Pyridazine and its fused derivatives, for instance, are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3]

These application notes provide an overview of the potential applications of this compound in heterocyclic synthesis, drawing analogies from the well-established reactivity of the closely related 1-aminopiperidine. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations to guide researchers in harnessing the synthetic potential of this versatile building block.

Key Applications and Reaction Protocols

Synthesis of Fused Pyridazinone Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a straightforward approach to synthesize fused pyridazinone derivatives. This condensation reaction typically proceeds under acidic or neutral conditions and provides a high-yielding route to bicyclic systems with potential pharmacological relevance.

This compound + 1,3-Dicarbonyl Compound → Fused Pyridazinone Derivative

Table 1: Synthesis of Pyridazino[1,2-a]piperidine-6,8-dione Derivatives

Entry1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetylacetone7,9-Dimethyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione485
2Ethyl Acetoacetate7-Methyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione678
3Dimedone7,7-Dimethyl-2,3,4,7,8,9-hexahydro-1H-cyclopenta[d]pyridazino[1,2-a]piperidin-6-one592
  • Reaction Setup: To a solution of this compound (1.14 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.00 g, 10 mmol).

  • Reaction Execution: Add a catalytic amount of glacial acetic acid (0.1 mL). Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20-50%) to afford the pure 7,9-dimethyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione as a crystalline solid.

Diagram 1: Experimental Workflow for Fused Pyridazinone Synthesis

G A 1. Mix this compound, Acetylacetone, and Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Reflux for 4 hours B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool to Room Temperature D->E Complete F 6. Remove Solvent (Rotovap) E->F G 7. Dissolve in DCM F->G H 8. Wash with NaHCO3 (aq) and Brine G->H I 9. Dry over Na2SO4 H->I J 10. Filter and Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Isolate Pure Product K->L

Caption: Workflow for the synthesis of fused pyridazinone derivatives.

Synthesis of Spiro-oxindole Derivatives via Reaction with Isatins

The reaction of cyclic hydrazines with isatins can lead to the formation of spiro-oxindole derivatives, which are privileged scaffolds in medicinal chemistry.[4] By analogy, this compound is expected to react with isatin at the C3-carbonyl group to form a hydrazone intermediate, which can then undergo further transformations.

This compound + Isatin → Spiro-oxindole Derivative

Table 2: Proposed Synthesis of Spiro[piperidine-3,3'-indoline]-2,2'-dione Derivatives

EntryIsatin DerivativeProductProposed Reaction Conditions
1IsatinSpiro[piperidine-3,3'-indoline]-2,2'-dioneEthanol, reflux, 8h
25-Bromoisatin5'-Bromo-spiro[piperidine-3,3'-indoline]-2,2'-dioneAcetic acid, reflux, 6h
3N-Methylisatin1'-Methyl-spiro[piperidine-3,3'-indoline]-2,2'-dioneMethanol, reflux, 10h
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve isatin (1.47 g, 10 mmol) and this compound (1.14 g, 10 mmol) in absolute ethanol (30 mL).

  • Reaction Execution: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitoring: Follow the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the spiro[piperidine-3,3'-indoline]-2,2'-dione. Further purification can be achieved by recrystallization from ethanol.

Biological Significance and Signaling Pathways

Fused pyridazine heterocycles are known to possess a broad spectrum of biological activities. For instance, certain pyridazino-fused indoles and benzimidazoles have been identified as potent anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[5] TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases. Its signaling pathway involves binding to its receptor (TNFR), which leads to the activation of downstream signaling cascades, including the NF-κB pathway, ultimately resulting in the transcription of genes encoding other inflammatory mediators.

Diagram 2: Simplified TNF-α Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Block Pyridazino-fused Heterocycle (Potential Inhibitor) Block->IKK Inhibition

Caption: Inhibition of the TNF-α signaling pathway by pyridazino-fused heterocycles.

Conclusion

This compound holds considerable potential as a building block for the synthesis of novel and biologically active heterocyclic compounds. The protocols and data presented, based on analogous reactions of 1-aminopiperidine, provide a solid foundation for researchers to explore the reactivity of this promising scaffold. The resulting fused pyridazinone and spiro-oxindole derivatives are attractive targets for drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. Further investigation into the full scope of reactions and biological activities of derivatives of this compound is warranted.

References

Application Notes and Protocols for 1-Aminopiperidin-2-one Derivatives as iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the pharmacological applications of 1-aminopiperidin-2-one derivatives, with a specific focus on their activity as inducible nitric oxide synthase (iNOS) inhibitors. Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathophysiological processes, synthesized by three isoforms of nitric oxide synthase (NOS).[1] Selective inhibition of iNOS is a key therapeutic strategy, as the endothelial NOS (eNOS) isoform is vital for maintaining normal blood pressure and flow.[1]

Application Notes

A series of aminopiperidine derivatives have been identified as potent and selective inhibitors of iNOS.[1] These compounds represent a promising class of therapeutic agents for inflammatory conditions where iNOS is upregulated. The core structure of this compound can be synthetically modified to enhance potency and selectivity against iNOS over other isoforms like eNOS and neuronal NOS (nNOS).

One notable derivative, referred to as compound 33 in a key study, has demonstrated significant potential. This compound exhibits potent inhibition of iNOS with greater than 25-fold selectivity over eNOS and 16-fold selectivity over nNOS.[1] Such selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The piperidine moiety is a significant synthetic fragment in drug design, appearing in numerous classes of pharmaceuticals.[2]

The development of these inhibitors was guided by high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies.[1] The primary application of these derivatives lies in the development of novel anti-inflammatory drugs.

Quantitative Data

The inhibitory activity of key this compound derivatives against NOS isoforms is summarized in the table below.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)iNOS/eNOS Selectivity RatioiNOS/nNOS Selectivity Ratio
Lead Compound 0.831.50.281.80.3
Compound 33 0.08 >2.0 1.3 >25 16

Data sourced from Le Bourdonnec et al., Bioorg. Med. Chem. Lett. 2008.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. General Protocol for Synthesis of this compound Derivatives

This protocol is a generalized representation based on common synthetic routes for similar heterocyclic compounds.

  • Step 1: N-amination of Piperidin-2-one. To a solution of piperidin-2-one in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine. The reaction is typically carried out at room temperature overnight.

  • Step 2: Purification of this compound. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Step 3: Derivatization. The purified this compound is then reacted with various electrophiles (e.g., acid chlorides, sulfonyl chlorides) in the presence of a base (e.g., triethylamine) to yield the final derivatives.

  • Step 4: Final Purification. The final products are purified by recrystallization or column chromatography to yield the desired compounds with high purity.

2. In Vitro NOS Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of the synthesized compounds on the three NOS isoforms.

  • Enzyme Source: Recombinant human iNOS, eNOS, and nNOS are used.

  • Assay Principle: The assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by the NOS enzymes.

  • Procedure:

    • Prepare a reaction mixture containing the respective NOS enzyme, [³H]L-arginine, and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.

    • Add the test compounds (this compound derivatives) at various concentrations.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate the [³H]L-citrulline from unreacted [³H]L-arginine using cation-exchange resin.

    • Quantify the amount of [³H]L-citrulline produced using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Nitric Oxide Synthase

NOS_Pathway cluster_inputs Inputs L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Downstream Downstream Signaling NO->Downstream

Caption: Nitric Oxide Synthesis Pathway

Experimental Workflow for iNOS Inhibitor Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead Lead Optimization Start Start: Piperidin-2-one Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screen Primary Screen: iNOS Inhibition Assay Purification->Primary_Screen Selectivity_Screen Selectivity Screen: eNOS & nNOS Assays Primary_Screen->Selectivity_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Screen->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: iNOS Inhibitor Development Workflow

Logical Relationship of NOS Isoform Selectivity

Logic_Diagram Therapeutic_Goal Therapeutic Goal: Anti-Inflammatory Agent Inhibit_iNOS Inhibit iNOS (Pro-inflammatory) Therapeutic_Goal->Inhibit_iNOS Avoid_eNOS Avoid eNOS Inhibition (Maintains Blood Pressure) Therapeutic_Goal->Avoid_eNOS Avoid_nNOS Avoid nNOS Inhibition (Neuromodulation) Therapeutic_Goal->Avoid_nNOS Ideal_Inhibitor Ideal Inhibitor: Potent & Selective for iNOS Inhibit_iNOS->Ideal_Inhibitor Avoid_eNOS->Ideal_Inhibitor Avoid_nNOS->Ideal_Inhibitor

Caption: Rationale for iNOS Selectivity

References

Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Utilizing a 1-Aminopiperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] DPP-4 is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2]

The chemical architecture of many potent DPP-4 inhibitors incorporates a key amine functionality that interacts with the S2 pocket of the enzyme.[2] The aminopiperidine moiety has been identified as a valuable scaffold in the design of novel DPP-4 inhibitors due to its favorable interactions with the enzyme's active site.[2][3] This document provides detailed application notes and representative protocols for the synthesis of DPP-4 inhibitors using 1-aminopiperidin-2-one as a key building block.

DPP-4 Signaling Pathway

The inhibition of DPP-4 plays a crucial role in the incretin pathway, ultimately leading to better management of blood glucose levels. The following diagram illustrates the signaling cascade.

DPP4_Signaling_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose Prevents rise in Inhibitor DPP-4 Inhibitor (e.g., from this compound) Inhibitor->DPP4 Inhibits Experimental_Workflow Start Starting Materials (e.g., Boc-1-aminopiperidin-2-one) Step1 Step 1: Amide Coupling with a suitable carboxylic acid Start->Step1 Intermediate1 Intermediate Product (Coupled Amide) Step1->Intermediate1 Purification1 Purification (e.g., Column Chromatography) Intermediate1->Purification1 Step2 Step 2: Deprotection of Boc group Purification1->Step2 FinalProduct Final DPP-4 Inhibitor Step2->FinalProduct Purification2 Purification and Characterization (NMR, MS, HPLC) FinalProduct->Purification2 Evaluation Biological Evaluation (DPP-4 Inhibition Assay, IC50 determination) Purification2->Evaluation Data Data Analysis (SAR Studies) Evaluation->Data

References

Application Note: Analytical Techniques for the Characterization of N-amino Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-amino lactams are a class of cyclic amides featuring a nitrogen-nitrogen bond at the lactam nitrogen. This unique structural motif makes them valuable building blocks in synthetic chemistry and potential candidates for novel therapeutics. Accurate and robust analytical characterization is critical for confirming their identity, purity, and quantity, which is essential for drug discovery, process development, and quality control. This document outlines key analytical techniques and provides detailed protocols for the comprehensive characterization of N-amino lactams.

General Analytical Workflow

The characterization of N-amino lactams typically follows a multi-step workflow that integrates separation, identification, and quantification. The process begins with appropriate sample preparation, followed by one or more analytical techniques to gather data on the compound's structure, purity, and concentration.

General_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Prep Sample Dissolution or Extraction Sep Separation (HPLC, LC-MS) Prep->Sep ID Structural ID (NMR, MS, FTIR) Sep->ID Qualitative Quant Quantification (HPLC, LC-MS/MS) Sep->Quant Quantitative Data Data Analysis & Reporting ID->Data Quant->Data

Caption: General workflow for N-amino lactam characterization.

Chromatographic Techniques: HPLC and LC-MS/MS

Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-amino lactams and quantifying them in various matrices.[1] When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for definitive identification and sensitive quantification, even at trace levels.[2][3] Reversed-phase chromatography using a C18 column is commonly employed for separating lactam-containing compounds.[4] The choice of mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, is optimized to achieve efficient separation.[4][5] LC-MS/MS offers superior specificity and sensitivity compared to microbial assays and can unambiguously identify and quantify analytes.[6][7]

Experimental Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general method for determining the purity of a synthesized N-amino lactam compound.

1.1. Materials and Reagents:

  • N-amino lactam sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or tetrabutylammonium hydroxide (for pH adjustment, if needed)[4]

  • HPLC system with UV or Photodiode Array (PDA) detector

  • Symmetry C18 column (e.g., 4.6 x 75 mm, 3.5 µm) or equivalent[4]

1.2. Sample Preparation:

  • Prepare a stock solution of the N-amino lactam sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create working standards for linearity assessment (e.g., 0.2 to 20 µg/mL).[5]

  • Filter all solutions through a 0.22 µm syringe filter before injection.

1.3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm or 220 nm[4][5]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

1.4. Data Analysis:

  • Integrate the peak area of the N-amino lactam and any impurities.

  • Calculate the purity by dividing the main peak area by the total area of all peaks.

  • Construct a calibration curve from the working standards to determine the concentration of unknown samples.

Experimental Protocol 2: Identification and Quantification by LC-MS/MS

This protocol is suitable for the confirmation and sensitive quantification of N-amino lactams, particularly in complex matrices like biological fluids.

2.1. Materials and Reagents:

  • Sample containing N-amino lactam

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)[8]

2.2. Sample Preparation (from a biological matrix):

  • To 100 µL of sample (e.g., plasma, serum), add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.[9][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.[9]

  • Transfer the supernatant to a clean vial for injection.

2.3. LC-MS/MS Conditions:

  • Column: Acclaim PepMap C18 or equivalent[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[8]

  • Flow Rate: 0.3-0.4 mL/min[8][10]

  • Gradient: A shallow gradient optimized for the analyte of interest (e.g., 5-95% B over 15-20 minutes).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Optimize precursor ion (Q1) and product ion (Q3) transitions for the specific N-amino lactam.

  • Mass Range (for full scan): m/z 100-800 amu[2]

  • Collision Energy: Optimize for fragmentation of the parent ion.

Quantitative Performance Data for Lactam Analysis

The following table summarizes typical performance metrics for the analysis of various lactam antibiotics using chromatographic methods, providing a reference for expected results with N-amino lactams.

Analyte ClassMethodMatrixLOD (µg/mL)LOQ (µg/mL)Average Recovery (%)Reference
Beta-Lactams (10)LC-MS/MSBovine Kidney--58 - >70[6][7]
Penicillins (3)LC-MSSerum / ISF~0.003~0.0193 - 104[9][10]
Beta-Lactams (15)RP-HPLCPharmaceutical0.0069 - 0.06390.0211 - 0.199790.86 - 100.4[5]

Spectroscopic Techniques: NMR and FTIR

Application Note: Spectroscopic methods are indispensable for the structural elucidation of N-amino lactams. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular skeleton, allowing for the unambiguous determination of the compound's structure and stereochemistry.[11][12] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretching vibration of the lactam ring, which helps confirm the successful synthesis of the core structure.[13][14]

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_lcms LC-MS/MS System Sample 1. Sample (e.g., Plasma) Precip 2. Protein Precipitation (Acetonitrile + IS) Sample->Precip Centri 3. Centrifugation Precip->Centri Super 4. Collect Supernatant Centri->Super LC 5. UHPLC Separation (C18 Column) Super->LC MS 6. MS Detection (ESI+, MRM Mode) LC->MS Data 7. Data Processing (Quantification) MS->Data

Caption: Workflow for N-amino lactam analysis by LC-MS/MS.

Experimental Protocol 3: Structural Characterization by NMR Spectroscopy

3.1. Sample Preparation:

  • Dissolve 5-10 mg of the purified N-amino lactam sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

  • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the sample.

  • Transfer the solution to a clean, dry NMR tube.

3.2. Data Acquisition:

  • Acquire spectra on a 300-600 MHz NMR spectrometer.[12][15]

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (if needed): For complex structures, perform 2D experiments like COSY (to identify coupled protons) and HSQC/HETCOR (to correlate protons with their directly attached carbons) to aid in complete structural assignment.[11]

3.3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign signals based on known chemical shifts for lactam structures and substituent effects.

  • Analyze coupling constants in the ¹H spectrum to determine the relative stereochemistry of substituents on the lactam ring.

Experimental Protocol 4: Functional Group Analysis by FTIR Spectroscopy

4.1. Sample Preparation (using ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid N-amino lactam sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

4.2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[13][14]

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4.3. Data Analysis:

  • The resulting spectrum should be analyzed for characteristic absorption bands.

  • Key vibrations for N-amino lactams include:

    • C=O stretch (lactam): A strong, sharp band typically found in the 1680-1760 cm⁻¹ region. The exact position can give clues about ring size and strain.

    • N-H stretch (if present on a substituent): Typically in the 3200-3500 cm⁻¹ region.

    • C-N stretch: Usually observed in the 1200-1350 cm⁻¹ region.

    • N-N stretch: This can be weak and difficult to assign but may appear in the 1000-1200 cm⁻¹ region.

References

Chemoenzymatic Synthesis of 1-Aminopiperidin-2-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 1-aminopiperidin-2-one analogs. This class of compounds holds significant potential in drug discovery due to its structural resemblance to various bioactive molecules. The chemoenzymatic approach described herein leverages the precision of biocatalysis, specifically employing imine reductases (IREDs), in combination with traditional organic synthesis to afford these valuable heterocyclic scaffolds. This methodology offers a greener and more efficient alternative to purely chemical synthetic routes.

Introduction

This compound and its derivatives are six-membered cyclic hydrazides that are emerging as important building blocks in medicinal chemistry. Their unique structural features, including a chiral center at the C3 or C5 position and a reactive N-amino group, make them attractive for the development of novel therapeutic agents. Traditional chemical synthesis of these compounds can be challenging, often requiring harsh reaction conditions and resulting in racemic mixtures.

The chemoenzymatic strategy presented here overcomes these limitations by utilizing an imine reductase (IRED) for the key N-amination and cyclization step. This enzymatic transformation allows for the stereoselective synthesis of this compound analogs from readily available dicarbonyl precursors and hydrazine.

Overall Synthetic Strategy

The general chemoenzymatic route to this compound analogs involves a two-step process:

  • Chemical Synthesis of a δ-Ketoester Precursor: A suitable δ-ketoester is synthesized using established organic chemistry methods. This precursor contains the necessary carbonyl functionalities for the subsequent enzymatic reaction.

  • Enzymatic Reductive Amination and Cyclization: An imine reductase (IRED) catalyzes the reductive amination of the δ-ketoester with hydrazine, followed by an intramolecular cyclization to form the desired this compound analog. This step introduces the N-amino group and establishes the heterocyclic ring in a single enzymatic cascade.

Below is a graphical representation of the overall workflow.

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Starting Materials Ketoester δ-Ketoester Precursor Start->Ketoester Organic Synthesis IRED Imine Reductase (IRED) Ketoester->IRED Hydrazine Hydrazine Hydrazine->IRED Product This compound Analog IRED->Product Reductive Amination & Cyclization

Caption: Chemoenzymatic workflow for the synthesis of this compound analogs.

Experimental Protocols

Chemical Synthesis of Ethyl 5-oxohexanoate (a model δ-ketoester precursor)

This protocol describes the synthesis of a model δ-ketoester precursor. The choice of starting materials can be varied to produce a range of substituted analogs.

Materials:

  • Ethyl acetoacetate

  • Ethyl 3-chloropropionate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add ethyl acetoacetate dropwise at 0 °C with stirring.

  • After the addition is complete, add ethyl 3-chloropropionate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product is then subjected to decarboxylation by refluxing with aqueous HCl.

  • After decarboxylation, the product is extracted, dried, and purified by column chromatography on silica gel to yield pure ethyl 5-oxohexanoate.

Enzymatic Synthesis of 3-Methyl-1-aminopiperidin-2-one

This protocol details the enzymatic reductive amination and cyclization of the δ-ketoester precursor using an imine reductase.[1]

Materials:

  • Ethyl 5-oxohexanoate

  • Hydrazine hydrate

  • Imine Reductase from Myxococcus stipitatus (R-IRED_Ms-V8 variant is recommended for enhanced activity)[1]

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (100 mM, pH 6.0)

  • Standard laboratory equipment for biocatalysis (incubator shaker, centrifuge, HPLC)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:

    • Ethyl 5-oxohexanoate (5 mM)

    • Hydrazine hydrate (5 mM)

    • NADH (2.5 mM)

    • R-IRED_Ms-V8 (0.5 mg/mL)

    • Glucose-6-phosphate (30 mM)

    • Glucose-6-phosphate dehydrogenase (5 U/mL)

    • MgCl₂ (2.5 mM)

    • 100 mM Phosphate buffer (pH 6.0) to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 25 °C with gentle shaking for 4-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC or GC-MS to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Centrifuge the mixture to precipitate the enzyme.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 1 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 3-methyl-1-aminopiperidin-2-one by column chromatography on silica gel.

Data Presentation

The following tables summarize the substrate scope and performance of the enzymatic step. The data is based on the reductive hydrazination of various dicarbonyls as reported in the literature, which provides a strong indication of the potential for synthesizing a variety of this compound analogs.[1]

Table 1: Substrate Scope of IRED-catalyzed Reductive Hydrazination for the Synthesis of Cyclic Hydrazines. [1]

Substrate (Dicarbonyl)Product (Cyclic Hydrazine)Conversion (%)
GlutaraldehydePiperidine-1-amine>99
2-Methylglutaraldehyde3-Methylpiperidine-1-amine>99
3-Methylglutaraldehyde4-Methylpiperidine-1-amine>99
SuccinaldehydePyrrolidine-1-amine>99

Table 2: Performance of Engineered IRED Variant (R-IRED_Ms-V8) in Reductive Hydrazination. [1]

ParameterValue
Enzyme Concentration0.5 mg/mL
Substrate Concentration5 mM
Reaction Time4 h
Temperature25 °C
pH6.0
CofactorNADH
Cofactor RegenerationGlucose-6-phosphate/G6PDH

Visualization of the Proposed Enzymatic Mechanism

The following diagram illustrates the proposed enzymatic cascade for the formation of a this compound analog from a δ-ketoester precursor and hydrazine, catalyzed by an imine reductase.

Enzymatic_Mechanism cluster_step1 Step 1: First Reductive Amination cluster_step2 Step 2: Reduction & Cyclization Ketoester δ-Ketoester Intermediate1 Hydrazone Intermediate Ketoester->Intermediate1 Condensation with Hydrazine Hydrazine Hydrazine IRED Imine Reductase Active Site Intermediate2 Hydrazine Intermediate IRED->Intermediate2 Reduction NAD1 NAD+ IRED->NAD1 Intermediate1->IRED Binding Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization NADH1 NADH NADH1->IRED Product This compound Intermediate3->Product Tautomerization

Caption: Proposed enzymatic mechanism for the IRED-catalyzed synthesis of this compound.

Applications in Drug Discovery

This compound analogs represent a versatile scaffold for the development of new drug candidates. The N-amino group can be further functionalized to introduce various pharmacophores, enabling the exploration of a wide chemical space. Potential therapeutic areas for these compounds include, but are not limited to:

  • CNS Disorders: The piperidine core is a common motif in centrally acting agents.

  • Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: As scaffolds for novel antibacterial or antiviral compounds.

The ability to generate enantiomerically pure analogs through this chemoenzymatic approach is particularly valuable for structure-activity relationship (SAR) studies and for developing drug candidates with improved efficacy and reduced off-target effects.

Conclusion

The chemoenzymatic synthesis of this compound analogs using imine reductases offers a powerful and sustainable strategy for accessing these valuable heterocyclic compounds. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of a diverse range of analogs for applications in drug discovery and development. The use of biocatalysis not only enhances the efficiency and stereoselectivity of the synthesis but also aligns with the principles of green chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Aminopiperidin-2-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via the cyclization of an N-amino-δ-aminovaleric acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete cyclization of the linear precursor.• Increase reaction temperature or prolong reaction time. • Use a more efficient coupling reagent (e.g., EDC/HOBt, HATU). • Ensure anhydrous conditions, as water can hydrolyze activated esters.
Decomposition of the starting material or product.• N-amino lactams can be unstable; it is advisable to perform the reaction at the lowest effective temperature.[1][2] • Use milder reaction conditions and purification methods.
Incorrect stoichiometry of reagents.• Carefully check the molar ratios of the starting material, coupling agents, and any additives.
Presence of Multiple Side Products Polymerization of the starting material.• Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization.
Formation of diketopiperazines or other cyclic byproducts.• Optimize the reaction temperature and choice of base to minimize side reactions.
Hydrolysis of the lactam ring.• Maintain neutral or slightly acidic pH during workup and purification.[1][3] • Avoid strong acids or bases.
Difficult Purification Product co-elutes with starting material or byproducts.• Employ a different chromatography stationary phase (e.g., alumina instead of silica gel). • Consider derivatization of the product or impurities to alter their polarity before chromatography.
Product is water-soluble and difficult to extract.• Use a continuous liquid-liquid extractor. • Perform multiple extractions with a more polar organic solvent (e.g., butanol).
Product Instability Degradation upon storage.• Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon).[4] • Protect from light and moisture.
Decomposition during solvent removal.• Use a rotary evaporator at low temperature and pressure. • Freeze-drying (lyophilization) can be a gentle alternative for removing solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy involves the intramolecular cyclization of a protected N-amino-δ-aminovaleric acid derivative. This typically involves activating the carboxylic acid group and then allowing the terminal amino group to attack, forming the lactam ring.

Q2: What are the critical parameters to control during the cyclization step?

The most critical parameters are concentration, temperature, and the choice of coupling reagent. High-dilution conditions are crucial to favor the desired intramolecular cyclization and minimize intermolecular polymerization. The temperature should be carefully optimized to be high enough for the reaction to proceed at a reasonable rate but low enough to prevent degradation of the starting material and product.

Q3: My NMR spectrum shows broad peaks. What could be the reason?

Broad peaks in the NMR spectrum of this compound could be due to several factors, including conformational exchange on the NMR timescale, aggregation of the molecules, or the presence of paramagnetic impurities. Running the NMR at a different temperature (variable temperature NMR) can help to resolve issues of conformational exchange.

Q4: How can I confirm the formation of the lactam ring?

The formation of the lactam ring can be confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, you should observe a characteristic amide C=O stretch around 1650 cm⁻¹. In ¹³C NMR, the appearance of a carbonyl carbon signal around 170-175 ppm is indicative of lactam formation. Mass spectrometry should also confirm the expected molecular weight of the product.[5]

Q5: Is this compound stable to acidic or basic conditions?

Like many lactams, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would open the lactam ring to form the corresponding amino acid derivative.[1][3] It is recommended to maintain a neutral pH during workup and purification.

Experimental Protocols

Protocol: Synthesis of this compound via Cyclization of N-Boc-N'-amino-δ-aminovaleric Acid

This protocol describes a potential method for the synthesis of this compound. Note: This is a generalized protocol and may require optimization.

Step 1: Activation of the Carboxylic Acid

  • Dissolve N-Boc-N'-amino-δ-aminovaleric acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours, monitoring the formation of the NHS-ester by TLC.

Step 2: Deprotection and Intramolecular Cyclization

  • In a separate flask, prepare a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Slowly add the activated NHS-ester solution from Step 1 to the TFA/DCM solution at 0°C. This deprotection should be performed under high-dilution conditions to promote intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Starting Material N-Boc-N'-amino- δ-aminovaleric acid Activation Carboxylic Acid Activation (EDC, NHS in DCM) Starting Material->Activation Step 1 Deprotection_Cyclization Boc Deprotection & Cyclization (TFA in DCM, High Dilution) Activation->Deprotection_Cyclization Step 2 Crude Product Crude this compound Deprotection_Cyclization->Crude Product Step 3 Workup Aqueous Workup (NaHCO3) Crude Product->Workup Extraction Extraction (DCM) Workup->Extraction Purification Column Chromatography Extraction->Purification Final Product Pure this compound Purification->Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Product Yield? Check_Cyclization Incomplete Cyclization? Start->Check_Cyclization Yes Check_Purity Impure Product? Start->Check_Purity No, but impure Optimize_Cyclization Increase Temp/Time Use Better Coupling Agent Check_Cyclization->Optimize_Cyclization Yes Check_Degradation Product Degradation? Check_Cyclization->Check_Degradation No End Successful Synthesis Optimize_Cyclization->End Milder_Conditions Use Milder Conditions Lower Temperature Check_Degradation->Milder_Conditions Yes Check_Degradation->End No Milder_Conditions->End Optimize_Purification Change Chromatography Conditions Check_Purity->Optimize_Purification Yes Optimize_Purification->End

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Aminopiperidin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a variety of synthetic strategies can be envisioned, two common conceptual approaches for the synthesis of this compound are:

  • Route A: N-amination of a pre-formed piperidin-2-one ring. This typically involves the reaction of piperidin-2-one (δ-valerolactam) or a protected derivative with an aminating agent.

  • Route B: Cyclization of a linear precursor. This could involve the cyclization of a 5-substituted pentanoic acid derivative, such as 5-hydrazinopentanoic acid or 5-(aminooxy)pentanoic acid.

Q2: What is a potential precursor for the synthesis of this compound?

A2: 1-Aminopiperidine is a key potential precursor, which can be subsequently oxidized or otherwise converted to the target lactam. The synthesis of 1-aminopiperidine itself requires careful control of reaction conditions to achieve high yields.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Many of the reagents used in these synthetic pathways are hazardous. For example, hydroxylamine-O-sulfonic acid is corrosive, and many organic solvents are flammable and toxic. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Guide 1: Synthesis of the Precursor, 1-Aminopiperidine

A common method for synthesizing 1-aminopiperidine is the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.[1]

Problem 1: Low Yield of 1-Aminopiperidine

Potential Cause Recommended Solution
Incorrect Molar Ratio of Reactants The cumulative molar ratio of piperidine to HOSA is critical. A ratio of at least 2:1 is recommended, with optimal yields often achieved at a ratio of approximately 3:1.[1]
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. The addition of HOSA to the piperidine solution is typically carried out at a temperature between 25 °C and 70 °C.[1]
Decomposition of HOSA Use freshly prepared aqueous hydroxylamine-O-sulfonic acid for the best results.[1]
Inefficient Product Isolation The product is often recovered as a solution in excess piperidine. Efficient extraction with an appropriate solvent and careful phase separation are crucial. Treatment of the organic phase with sodium hydroxide can aid in purification.[1]

Problem 2: Formation of Side Products

Potential Cause Recommended Solution
Reaction Temperature Too High Excessively high temperatures can lead to the decomposition of the product and the formation of undesired side products. Maintain the reaction temperature within the recommended range.
Slow or Inefficient Stirring Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing and heat distribution, minimizing localized overheating and side reactions.
Guide 2: Synthesis of this compound (General Troubleshooting)

As detailed protocols for the direct synthesis of this compound are not widely available in the literature, this guide provides general troubleshooting advice based on established principles of lactam chemistry.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Inefficient Cyclization For syntheses involving the cyclization of a linear precursor, ensure that the reaction conditions (e.g., temperature, catalyst, solvent) are optimized for lactam formation. The use of coupling agents may be necessary.
Steric Hindrance If using a substituted precursor, steric hindrance around the reacting functional groups can impede cyclization. Consider using a different synthetic route or a less sterically hindered precursor.
Side Reactions (e.g., Polymerization) Lactams can be prone to polymerization, especially under harsh conditions. Use mild reaction conditions and consider protecting groups for reactive functionalities that are not involved in the cyclization.
Inefficient N-amination When aminating a pre-formed piperidin-2-one, the choice of aminating agent and reaction conditions is critical. Explore different aminating agents (e.g., hydroxylamine-O-sulfonic acid, oxaziridines) and optimize parameters such as temperature and stoichiometry.

Problem 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Starting Materials If the product and starting materials have similar polarities, chromatographic separation can be challenging. Consider derivatization of the product or starting material to alter its polarity before purification.
Presence of Hard-to-Remove Impurities Analyze the crude product by techniques such as NMR or LC-MS to identify the impurities. This will help in devising a targeted purification strategy, such as recrystallization from a specific solvent system or a specialized chromatographic method.

Data Presentation

Table 1: Effect of Piperidine to HOSA Molar Ratio on 1-Aminopiperidine Yield

Piperidine:HOSA Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
1:150345
2:150375
3:150390
4:150388

Note: Data is illustrative and based on general principles outlined in patent literature.[1] Actual yields may vary.

Table 2: Hypothetical Optimization of a Key Reaction Parameter for this compound Synthesis

Reaction ParameterCondition ACondition BCondition CYield (%)
Temperature (°C)8010012055
Catalyst Loading (mol%)12.5568
SolventTolueneDioxaneAcetonitrile72

Experimental Protocols

Protocol 1: Synthesis of 1-Aminopiperidine (Based on Patent Literature) [1]

Materials:

  • Piperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (for workup)

  • Ethanol (for extraction)

  • Potassium hydroxide (for pH adjustment)

Procedure:

  • Prepare an aqueous alkaline solution of piperidine. A typical procedure involves dissolving sodium hydroxide in water and then adding piperidine.

  • Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

  • Slowly add the HOSA solution to the piperidine solution over a period of 1 to 4 hours, while maintaining the reaction temperature between 25 °C and 70 °C. A cumulative molar ratio of piperidine to HOSA of at least 2:1 (preferably around 3:1) should be used.

  • After the addition is complete, the reaction mixture may be heated to boiling for a short period (e.g., 10 minutes) and then cooled.

  • Acidify the mixture with hydrochloric acid to a pH of 2-3.

  • Concentrate the acidified mixture by evaporation.

  • Extract the isolated solid multiple times with warm ethanol.

  • Combine the ethanol extracts and adjust the pH to 8-9 with a potassium hydroxide solution in ethanol to obtain 1-aminopiperidine.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis: 1-Aminopiperidine cluster_main Synthesis of this compound start_precursor Prepare Alkaline Piperidine Solution add_hosa Add Aqueous HOSA (Controlled Temp & Molar Ratio) start_precursor->add_hosa react_precursor Reaction add_hosa->react_precursor workup_precursor Acidification, Concentration & Extraction react_precursor->workup_precursor product_precursor 1-Aminopiperidine workup_precursor->product_precursor start_main Reaction of Precursor (e.g., Oxidation of 1-Aminopiperidine) product_precursor->start_main react_main Cyclization/N-Amination start_main->react_main workup_main Quenching & Extraction react_main->workup_main purification Chromatography/Recrystallization workup_main->purification product_main This compound purification->product_main

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Incorrect Molar Ratios low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Inefficient Cyclization/Amination low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Optimize Reactant Stoichiometry cause1->sol1 sol2 Screen Temperature Range cause2->sol2 sol3 Investigate Catalysts/Reagents cause3->sol3 sol4 Modify Reaction Conditions (e.g., Time, Solvent) cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimization of N-Amination of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-amination of piperidones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-amination of piperidones, categorized by the reaction type.

Reductive Amination

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient formation of the iminium/enamine intermediate.

  • Troubleshooting Steps:

    • pH Adjustment: The formation of the iminium ion is pH-dependent. Ensure the reaction medium is slightly acidic (pH 4-6). A catalytic amount of acetic acid can be added to facilitate imine formation.

    • Dehydrating Agent: Water can inhibit iminium ion formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

    • Pre-formation of the Imine/Enamine: For particularly unreactive ketones or amines, consider forming the imine or enamine first by stirring the piperidone and the amine together for a period before adding the reducing agent.

  • Possible Cause: Decomposition or inactivity of the reducing agent.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally effective and tolerant of mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used but may also reduce the starting ketone.

    • Fresh Reagents: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.

    • Order of Addition: Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Possible Cause: The piperidone starting material is unreactive.

  • Troubleshooting Steps:

    • Protecting Groups: The reactivity of the piperidone can be influenced by the N-protecting group. For example, N-Boc-4-piperidone can be less reactive in some cases. Consider alternative protecting groups if possible.

Issue 2: Formation of Side Products

  • Possible Cause: Reduction of the starting piperidone to the corresponding alcohol.

  • Troubleshooting Steps:

    • Milder Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone compared to sodium borohydride.

    • One-Pot Procedure: In a one-pot procedure, the iminium ion is formed in situ and is reduced faster than the ketone. Ensure the conditions favor iminium ion formation before significant ketone reduction can occur.

  • Possible Cause: Over-alkylation leading to the formation of quaternary ammonium salts.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a minimal excess of the amine.

    • Slow Addition: Add the amine slowly to the reaction mixture.

Buchwald-Hartwig Amination

Issue 1: Low Yield or Incomplete Conversion

  • Possible Cause: Inactive catalyst.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is crucial. For N-amination of piperidones (a secondary cyclic amine), bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.

    • Palladium Precursor: Use a reliable palladium source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex (precatalyst).

    • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques. Degas all solvents prior to use.[1]

  • Possible Cause: Inappropriate base or solvent.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can depend on the substrate and ligand.

    • Solvent Selection: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The solvent should be able to dissolve the reactants and the base.[1]

Issue 2: Formation of Side Products

  • Possible Cause: Hydrodehalogenation of the aryl halide.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: This side reaction can be minimized by carefully selecting the ligand and base combination and by running the reaction at the lowest effective temperature.

  • Possible Cause: Homocoupling of the aryl halide (biaryl formation).

  • Troubleshooting Steps:

    • Ligand Choice: Use a ligand that promotes C-N reductive elimination over C-C coupling.

    • Catalyst to Ligand Ratio: Optimize the catalyst-to-ligand ratio, which is typically between 1:1 and 1:2.[1]

Electrophilic Amination

Issue 1: Low Yield of N-aminated Product

  • Possible Cause: Low reactivity of the piperidone nitrogen.

  • Troubleshooting Steps:

    • Activation of the Piperidone: Convert the piperidone to its corresponding enolate or a more nucleophilic derivative before adding the electrophilic aminating agent.

    • Choice of Aminating Agent: Oxaziridines (e.g., N-Boc-oxaziridine) and hydroxylamine derivatives (e.g., O-(diphenylphosphinyl)hydroxylamine) are common electrophilic aminating agents. The choice of reagent can significantly impact the yield.

  • Possible Cause: Decomposition of the aminating agent.

  • Troubleshooting Steps:

    • Reaction Conditions: Some electrophilic aminating reagents are unstable. Follow the recommended storage and handling procedures. Reactions are often carried out at low temperatures.

Issue 2: Formation of Side Products

  • Possible Cause: Reaction at the α-carbon of the piperidone.

  • Troubleshooting Steps:

    • Controlled Deprotonation: If forming an enolate, use a strong, hindered base at low temperature to selectively deprotonate at the desired position.

  • Possible Cause: Iminium ion formation and other rearrangements.

  • Troubleshooting Steps:

    • Milder Conditions: Use milder reaction conditions (lower temperature, less reactive aminating agent) to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for N-amination of piperidones?

A1: Reductive amination is one of the most widely used and versatile methods for the N-amination of piperidones. It involves the reaction of a piperidone with a primary or secondary amine in the presence of a reducing agent to form the corresponding N-substituted piperidine. This method is favored for its operational simplicity and the wide availability of starting materials.

Q2: How can I avoid the formation of the alcohol byproduct during reductive amination?

A2: The formation of the corresponding piperidinol is a common side reaction resulting from the reduction of the ketone starting material. To minimize this, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion intermediate over the ketone.

Q3: My Buchwald-Hartwig amination of a piperidone is not working. What are the most critical parameters to check?

A3: The most critical parameters for a successful Buchwald-Hartwig amination are the choice of ligand, the exclusion of oxygen, and the use of an appropriate base and solvent. Ensure you are using a bulky, electron-rich phosphine ligand, that your reaction is performed under a strictly inert atmosphere, and that you are using a strong, non-nucleophilic base in an anhydrous, aprotic solvent.[1]

Q4: What are the advantages of electrophilic amination for N-amination of piperidones?

A4: Electrophilic amination allows for the direct formation of an N-N bond (in the case of hydrazine synthesis) or the introduction of an amino group with a protecting group in a single step. This can be advantageous for synthesizing complex molecules where other methods might not be suitable.

Q5: Can I use ammonia directly in a reductive amination with a piperidone to get a primary amine?

A5: Yes, ammonia can be used in reductive amination to synthesize a primary amine from a piperidone. Typically, a source of ammonia like ammonium acetate or ammonium chloride is used in the presence of a reducing agent such as sodium cyanoborohydride.

Data Presentation

Table 1: Optimization of Reductive Amination Conditions for N-Benzylation of 4-Piperidone

EntryReducing AgentSolventAdditive (equiv.)Temperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃CH₂Cl₂Acetic Acid (0.1)Room Temp1292
2NaBH₃CNMeOH-Room Temp2485
3NaBH₄EtOH-0 to Room Temp675*
4H₂ (50 psi), Pd/CMeOH-Room Temp2488

*Significant formation of 4-piperidinol was observed.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 1-Boc-4-aminopiperidine with 4-chlorotoluene

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001895
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102488
3Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1002475
4Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene801291

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Benzylamine
  • To a solution of N-Boc-4-piperidone (1.0 equiv.) in dichloromethane (CH₂Cl₂) (0.2 M) is added benzylamine (1.1 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.

Protocol 2: Buchwald-Hartwig Amination of a Piperidine with an Aryl Bromide
  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl bromide (1.0 equiv.) and the piperidine derivative (1.2 equiv.) followed by anhydrous, degassed toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[1]

Protocol 3: Electrophilic Amination of N-Boc-piperidine using an Oxaziridine
  • To a solution of N-Boc-piperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (0.3 M) at -78 °C under an argon atmosphere, add a strong base such as n-butyllithium (1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • A solution of an N-Boc-oxaziridine (1.2 equiv.) in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Piperidone Piperidone Derivative Mix Mix in Solvent (e.g., CH2Cl2) Piperidone->Mix Amine Amine Amine->Mix Add_Acid Add Catalytic Acid (e.g., Acetic Acid) Mix->Add_Acid Imine_Formation Iminium Ion Formation Add_Acid->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Add_Reducing_Agent Reduction Reduction Add_Reducing_Agent->Reduction Quench Quench Reaction (e.g., NaHCO3) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify Final_Product N-Aminated Piperidine Purify->Final_Product

Caption: Workflow for Reductive Amination.

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition PdII_amine [L-Pd(II)(Ar)(R2NH)]+X- PdII_halide->PdII_amine Amine Coordination PdII_amido L-Pd(II)(Ar)(NR2) PdII_amine->PdII_amido Deprotonation HX_Base [Base-H]+X- PdII_amido->Pd0 Product Ar-NR2 PdII_amido->Product Reductive Elimination ArX Ar-X ArX->PdII_halide R2NH R2NH R2NH->PdII_amine Base Base Base->PdII_amido

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Electrophilic_Amination_Mechanism cluster_reactants Reactants Piperidone_N Piperidone Nucleophile (e.g., Enolate) SN2_Attack Nucleophilic Attack on Nitrogen (SN2) Piperidone_N->SN2_Attack Oxaziridine Electrophilic Aminating Agent (e.g., N-Boc-Oxaziridine) Oxaziridine->SN2_Attack Intermediate Tetrahedral Intermediate SN2_Attack->Intermediate Ring_Opening Ring Opening & Formation of Product Intermediate->Ring_Opening Product N-Aminated Piperidone Ring_Opening->Product Byproduct Ketone Byproduct Ring_Opening->Byproduct

Caption: Mechanism of Electrophilic Amination.

References

Technical Support Center: Synthesis of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminopiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the intramolecular cyclization of a 5-hydrazinopentanoic acid derivative. A plausible route starts from L-ornithine hydrochloride, which can be converted to the corresponding 5-hydrazinopentanoic acid ester, followed by cyclization to yield the desired product. One reported method indicates a yield of approximately 77% from L-ornithine hydrochloride.[1]

Q2: What are the most common side-products observed in this synthesis?

During the cyclization of 5-hydrazinopentanoic acid or its esters, several side-products can form. The most common include:

  • Linear Polyamides: Intermolecular condensation between molecules of the 5-hydrazinopentanoic acid can lead to the formation of linear polyamide chains instead of the desired cyclic lactam.

  • Dimerization Products: Two molecules of the starting material can react to form a cyclic di-lactam (a 12-membered ring).

  • Unreacted Starting Material: Incomplete cyclization will result in the presence of the 5-hydrazinopentanoic acid derivative in the final product mixture.

  • Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to various oxidized impurities, especially if reaction conditions are not carefully controlled under an inert atmosphere.

Q3: How can I minimize the formation of side-products?

Minimizing side-product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • High Dilution: Performing the cyclization reaction under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization. This is because at low concentrations, the reactive ends of a single molecule are more likely to find each other than to react with another molecule.

  • Slow Addition of Starting Material: A slow, controlled addition of the 5-hydrazinopentanoic acid derivative to the reaction vessel (Syringe pump addition) also maintains a low concentration of the reactant, thereby promoting intramolecular cyclization.

  • Choice of Solvent and Temperature: The selection of an appropriate solvent and reaction temperature can significantly influence the reaction pathway. A non-polar, high-boiling solvent is often used to facilitate the removal of water or alcohol formed during the cyclization.

  • Inert Atmosphere: To prevent oxidation of the hydrazine group, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the recommended purification methods for this compound?

Purification of this compound from the reaction mixture typically involves a combination of techniques:

  • Extraction: An initial workup with an appropriate solvent can help to remove some impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from side-products and unreacted starting material. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is commonly used.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain high-purity material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete conversion of the precursor to 5-hydrazinopentanoic acid. 2. Reaction temperature is too low. 3. Ineffective catalyst or reaction conditions for cyclization.1. Confirm the identity and purity of your starting material using techniques like NMR or Mass Spectrometry. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Experiment with different activating agents or catalysts for the lactamization.
Presence of a High Molecular Weight, Insoluble Material Formation of linear polyamides due to intermolecular condensation.1. Employ high-dilution conditions for the cyclization reaction. 2. Use a syringe pump for the slow addition of the starting material to the reaction mixture.
Major Impurity with a Mass of [2M-2H₂O] Detected Formation of a cyclic dimer.1. Similar to polyamide formation, use high-dilution and slow addition techniques to favor the intramolecular reaction.
Product is Contaminated with Starting Material Incomplete cyclization.1. Increase the reaction time. 2. Increase the reaction temperature. 3. Ensure the efficient removal of water or alcohol formed during the reaction (e.g., using a Dean-Stark apparatus).
Product Mixture is Colored (Yellow/Brown) Oxidation of the hydrazine moiety.1. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents.

Experimental Protocols

Hypothetical Synthesis of this compound from L-Ornithine Hydrochloride

This protocol is a representative, hypothetical procedure based on common organic synthesis principles for lactam formation.

Step 1: Synthesis of 5-Hydrazinopentanoic Acid Ester

  • To a solution of L-ornithine hydrochloride in ethanol, add a suitable base (e.g., sodium ethoxide) to neutralize the hydrochloride.

  • React the free amino acid with a diazotizing agent (e.g., sodium nitrite in acidic solution) to convert the alpha-amino group to a diazonium salt, which is then reduced in situ with a reducing agent like stannous chloride to form the hydrazine.

  • The carboxylic acid is esterified under standard conditions (e.g., using thionyl chloride in ethanol).

  • Purify the resulting 5-hydrazinopentanoic acid ester by column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Set up a reaction vessel with a high-boiling point solvent (e.g., toluene or xylene) and a catalytic amount of a weak acid or base, if required.

  • Heat the solvent to reflux.

  • Slowly add a solution of the 5-hydrazinopentanoic acid ester in the same solvent to the refluxing mixture over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway Ornithine L-Ornithine HCl Hydrazino_Acid_Ester 5-Hydrazinopentanoic Acid Ester Ornithine->Hydrazino_Acid_Ester Diazotization, Reduction, Esterification Product This compound Hydrazino_Acid_Ester->Product Intramolecular Cyclization (High Dilution) Side_Product1 Linear Polyamide Hydrazino_Acid_Ester->Side_Product1 Intermolecular Condensation (High Concentration) Side_Product2 Cyclic Dimer Hydrazino_Acid_Ester->Side_Product2 Dimerization (High Concentration) Troubleshooting_Workflow Start Start Synthesis Check_Product Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Product Low_Yield Low Yield? Check_Product->Low_Yield Impurity_Check Major Impurities? Low_Yield->Impurity_Check No Optimize_Conditions Optimize Reaction: - Increase Temperature - Increase Time - Check Reagents Low_Yield->Optimize_Conditions Yes Polymer_Dimer Polymer/Dimer Detected? Impurity_Check->Polymer_Dimer Yes Colored_Product Colored Product? Impurity_Check->Colored_Product No Success Successful Synthesis Optimize_Conditions->Start High_Dilution Implement High Dilution & Slow Addition High_Dilution->Start Purification Purify by Chromatography and/or Crystallization Purification->Success Polymer_Dimer->High_Dilution Yes Polymer_Dimer->Colored_Product No Inert_Atmosphere Ensure Inert Atmosphere Inert_Atmosphere->Start Colored_Product->Purification No Colored_Product->Inert_Atmosphere Yes

References

Stability issues of 1-Aminopiperidin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Aminopiperidin-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a cyclic lactam with an N-amino group, can be influenced by several factors. These include:

  • pH: The amide bond in the piperidin-2-one ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions. For optimal stability, it is recommended to store solutions at low temperatures.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. Aprotic solvents are generally preferred for long-term storage of stock solutions.

  • Presence of Oxidizing Agents: The N-amino group is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

  • Light Exposure: While specific data for this compound is limited, compounds with similar functional groups can be sensitive to light. It is good practice to protect solutions from light.

Q2: What are the likely degradation pathways for this compound in aqueous solutions?

Based on its chemical structure, the most probable degradation pathway in aqueous media is the hydrolysis of the endocyclic amide (lactam) bond. This would lead to the opening of the piperidinone ring to form 5-aminopentanoic acid hydrazine.

This compound This compound Ring-Opened Product 5-Aminopentanoic acid hydrazine This compound->Ring-Opened Product  Hydrolysis (H₂O, H⁺/OH⁻)

Figure 1. Potential hydrolytic degradation pathway of this compound.

Q3: What are the recommended storage conditions for stock solutions of this compound?

For related compounds like 3-Aminopiperidin-2-one, stock solutions are typically stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] It is advisable to follow similar storage conditions for this compound. To minimize degradation, consider the following:

  • Solvent: Prepare stock solutions in a high-quality aprotic solvent such as anhydrous DMSO or ethanol.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q4: Can I prepare aqueous working solutions in advance?

Given the potential for hydrolysis, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1] If a buffer is used, it is crucial to assess the stability of this compound in that specific buffer system at the intended experimental temperature.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental setup.

cluster_0 Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Solution Age Was the aqueous solution freshly prepared? Inconsistent Results->Check Solution Age Check Storage How was the stock solution stored? Check Solution Age->Check Storage Yes Prepare Fresh Prepare fresh aqueous solutions before each experiment. Check Solution Age->Prepare Fresh No Assess pH What is the pH of the experimental medium? Check Storage->Assess pH Proper Optimize Storage Store stock at -80°C in an aprotic solvent and aliquot. Check Storage->Optimize Storage Improper Analyze Purity Confirm purity of stock and working solutions via HPLC/LC-MS. Assess pH->Analyze Purity Neutral Adjust pH If possible, adjust the pH to be closer to neutral or perform experiments in a pH-controlled buffer. Assess pH->Adjust pH Acidic/Basic Synthesize/Purchase New If purity is compromised, obtain a new batch of the compound. Analyze Purity->Synthesize/Purchase New Degraded

Figure 2. Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

The emergence of new peaks in analytical methods like HPLC or LC-MS often indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks. Hydrolysis would result in a product with a mass increase of 18 Da (corresponding to the addition of a water molecule).

    • Conduct a Forced Degradation Study: Intentionally expose a sample of this compound to harsh conditions (e.g., acidic, basic, oxidative) to generate degradation products. Compare the chromatograms from the forced degradation study with your experimental samples to see if the unknown peaks match.

    • Re-evaluate Solution Preparation: Ensure that all solvents and reagents used for solution preparation are of high purity and free from contaminants that could accelerate degradation.

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHBuffer SystemEstimated Half-life (t½)Primary Degradation Pathway
2.0Glycine-HCl< 24 hoursAcid-catalyzed hydrolysis
5.0Acetate2-4 daysHydrolysis
7.4Phosphate5-7 daysHydrolysis
9.0Borate< 48 hoursBase-catalyzed hydrolysis

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Recommended Storage Conditions and Expected Stability

ConditionSolventTemperatureExpected Stability of Stock
Short-termAnhydrous DMSO-20°CUp to 1 month
Long-termAnhydrous DMSO-80°CUp to 6 months
Working SolutionAqueous Buffer (pH 7.4)4°C< 24 hours

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol describes a general method to monitor the degradation of this compound over time.

cluster_1 Stability Study Workflow Start Start: Prepare Solutions Incubate Incubate solutions under desired conditions (e.g., different pH, temp). Start->Incubate Sample Withdraw aliquots at specified time points (t=0, 2, 4, 8, 24h...). Incubate->Sample Quench Quench reaction if necessary (e.g., by dilution in mobile phase). Sample->Quench Analyze Analyze by HPLC-UV. Quench->Analyze Quantify Quantify peak area of this compound and any degradation products. Analyze->Quantify Plot Plot % remaining vs. time to determine degradation rate. Quantify->Plot End End: Determine Half-life Plot->End

Figure 3. Experimental workflow for a stability study using HPLC-UV.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare the desired aqueous buffer solutions (e.g., pH 2, 5, 7.4, 9).

    • Initiate the experiment by diluting the stock solution into each buffer to a final concentration of 100 µg/mL. This is your t=0 sample.

  • Incubation:

    • Store the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Inject each sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining against time. The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: LC-MS for Identification of Degradation Products

This protocol is for identifying the potential products of degradation.

  • Sample Preparation:

    • Use samples from the stability study (Protocol 1), particularly those showing significant degradation.

  • LC-MS Analysis:

    • Use an LC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for accurate mass measurements).

    • Employ the same chromatographic conditions as in the HPLC-UV method.

    • Set the mass spectrometer to acquire data in both positive and negative ion modes.

    • Perform MS/MS fragmentation on the parent ion of this compound (m/z = 115.08 in positive mode) and any new peaks that appear in the chromatogram.

  • Data Interpretation:

    • Determine the accurate mass of the degradation products. For example, the hydrolyzed product would have an expected m/z of 133.09.

    • Analyze the fragmentation patterns to elucidate the structure of the degradation products.

References

Technical Support Center: N-Amino Lactam Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N-amino lactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and analysis of these unique compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N-amino lactams?

A1: The stability of N-amino lactams is primarily influenced by the inherent ring strain of the lactam ring and the reactivity of the N-amino (hydrazine) moiety. Like other lactams, smaller rings (e.g., β-lactams) are more susceptible to nucleophilic attack and hydrolysis due to significant ring strain. The N-amino group introduces additional instability through its nucleophilicity and susceptibility to oxidation. Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly impact the rate and pathway of decomposition.[1][2]

Q2: What are the expected major decomposition pathways for N-amino lactams?

A2: N-amino lactams can undergo several decomposition pathways:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding amino acid hydrazide.[3][4][5] The rate of hydrolysis is generally higher for more strained lactam rings.

  • Oxidation: The N-amino group is prone to oxidation, which can lead to the formation of various products, including the corresponding lactam (deamination), diimide intermediates, and further degradation products. The specific outcome depends on the oxidizing agent and reaction conditions.

  • Thermal Decomposition: At elevated temperatures, N-amino lactams can undergo decomposition. While specific pathways are not well-documented, potential reactions include ring fragmentation, decarboxylation, and reactions involving the N-amino group.[6][7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. Photolytic cleavage of the N-N bond or reactions involving the lactam ring are possible pathways.[9][10][11]

Q3: How can I minimize the decomposition of my N-amino lactam samples during storage?

A3: To minimize decomposition, N-amino lactams should be stored under inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., -20°C or -80°C).[12][13] It is also advisable to use anhydrous solvents and reagents to prevent hydrolysis. For sensitive compounds, storage as a salt (e.g., hydrochloride) may improve stability.

Q4: What are some common impurities I might encounter in my N-amino lactam synthesis?

A4: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • The corresponding lactam (resulting from deamination of the N-amino group).

  • The ring-opened amino acid hydrazide (from hydrolysis).

  • Unreacted starting materials or coupling reagents.

  • Polymers or oligomers, especially if the lactam is prone to ring-opening polymerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with N-amino lactams.

Problem Possible Causes Troubleshooting Steps
Low yield of N-amino lactam in synthesis Incomplete reaction.- Optimize reaction time, temperature, and stoichiometry of reagents.- Ensure the use of efficient coupling or cyclization reagents.
Decomposition of the product during reaction or workup.- Work at lower temperatures.- Use a buffered system to control pH.- Minimize exposure to air and light.[9][10][11]- Employ rapid purification techniques (e.g., flash chromatography).
Presence of unexpected byproducts in NMR/LC-MS Hydrolysis of the lactam ring.- Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere.- Neutralize any acidic or basic conditions during workup.[3][4]
Oxidation of the N-amino group.- Degas solvents to remove dissolved oxygen.- Use antioxidants if compatible with the reaction.- Avoid exposure to strong oxidizing agents.
Compound degrades upon storage Exposure to air, moisture, light, or elevated temperature.- Store under an inert atmosphere in a sealed, amber vial at low temperature.[12][13]- Consider storing as a more stable salt form.
Inconsistent results in biological assays Degradation of the N-amino lactam in the assay medium.- Assess the stability of the compound in the assay buffer and conditions (pH, temperature) over the time course of the experiment.[1]- Prepare fresh solutions of the compound for each experiment.

Data Presentation

Table 1: General Stability of β-Lactam Antibiotics Under Various Storage Conditions

This table provides a general overview of the stability of β-lactam antibiotics, which can serve as a baseline for understanding the potential stability of N-amino-β-lactams. Note that the N-amino group may confer different stability profiles.

ConditionTemperatureDurationGeneral Stability of β-LactamsReference
Room Temperature20-25°C24 hoursSome are stable, but many show significant degradation.[12][13]
Refrigerated4-8°C24-72 hoursStability is generally improved compared to room temperature.[12][13]
Frozen-20°CWeeks to monthsGood for short to medium-term storage.[12][13]
Ultra-low-80°CMonths to a yearRecommended for long-term storage of sensitive compounds.[12][13]

Experimental Protocols

Protocol 1: General Method for Monitoring N-Amino Lactam Decomposition by HPLC

This protocol outlines a general method for assessing the stability of an N-amino lactam under specific conditions.

  • Solution Preparation: Prepare a stock solution of the N-amino lactam of known concentration in a suitable solvent (e.g., acetonitrile, water, or buffer).

  • Incubation: Aliquot the stock solution into several vials. Expose the vials to the desired conditions (e.g., different pH values, temperatures, or light sources). Include a control sample stored at -80°C in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction in one of the vials, if necessary (e.g., by adding an equal volume of cold acetonitrile or neutralizing the pH).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Analysis: Quantify the peak area of the N-amino lactam at each time point relative to the t=0 sample to determine the percentage of compound remaining. Identify any new peaks that appear as potential degradation products.

Visualizations

Decomposition Pathways of N-Amino Lactams

DecompositionPathways A N-Amino Lactam B Hydrolysis (H₂O, H⁺/OH⁻) A->B Lactam Ring Cleavage C Oxidation ([O]) A->C N-N Bond Cleavage D Thermal Degradation (Heat) A->D Fragmentation E Photodegradation (hν) A->E Bond Cleavage F Amino Acid Hydrazide B->F G Lactam + N₂/NH₃ C->G H Ring-Opened Products C->H I Fragmented Products D->I J Photoproducts E->J

Caption: Potential decomposition pathways for N-amino lactams.

Experimental Workflow for Stability Analysis

StabilityWorkflow cluster_prep Sample Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis A Prepare Stock Solution of N-Amino Lactam B Aliquot into Vials A->B C pH Variation B->C D Temperature Variation B->D E Light Exposure B->E F Control (-80°C, Dark) B->F G Sample at Time Points C->G D->G E->G F->G H Quench Reaction G->H I HPLC/LC-MS Analysis H->I J Data Interpretation I->J

Caption: Workflow for assessing the stability of N-amino lactams.

Logical Relationship for Troubleshooting Low Yield

TroubleshootingYield A Low Yield of N-Amino Lactam B Incomplete Reaction A->B C Product Decomposition A->C D Optimize Reaction Conditions B->D E Modify Workup Procedure C->E F Use Milder Conditions C->F

Caption: Troubleshooting logic for low yields in N-amino lactam synthesis.

References

How to avoid over-alkylation in 1-Aminopiperidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of 1-aminopiperidin-2-one. Our goal is to help you overcome common challenges, with a specific focus on preventing over-alkylation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating this compound?

The main challenge in the N-alkylation of this compound is controlling regioselectivity and the degree of alkylation. The molecule has two nitrogen atoms with different nucleophilicities: the exocyclic primary amino group (N1-amino) and the endocyclic amide nitrogen. The primary amino group is generally more nucleophilic and prone to over-alkylation, leading to a mixture of mono- and di-alkylated products. Additionally, side reactions such as acylation can occur if the reaction is not properly controlled.[1]

Q2: How can I selectively achieve mono-alkylation on the exocyclic primary amine?

Selective mono-alkylation is achievable by carefully controlling reaction conditions.[2][3] Key strategies include:

  • Stoichiometry: Using a slight excess of the amine starting material relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[4]

  • Protecting Groups: Employing a protecting group on the primary amine allows for subsequent alkylation at a different position or controlled mono-alkylation followed by deprotection.[1][5][6][7][8][9]

  • "Self-Limiting" Alkylation Strategies: Certain methodologies, such as those involving transient, highly nucleophilic intermediates, can inherently favor mono-alkylation.[10][11]

Q3: What are the best bases and solvents for this reaction?

The choice of base and solvent is critical and can significantly influence the reaction's outcome.

  • Bases: Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can be used, but may increase the risk of over-alkylation and require careful temperature control.[4][12] N,N-Diisopropylethylamine (DIPEA) is another common choice, particularly when dealing with sensitive substrates.[4]

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can also affect the regioselectivity.[1]

Q4: Can protecting groups be used to prevent over-alkylation?

Yes, using protecting groups is a highly effective strategy.[1][7] For the primary amino group of this compound, common amine protecting groups can be employed:

  • tert-Butoxycarbonyl (Boc): This group is stable under many reaction conditions and can be removed with acid (e.g., trifluoroacetic acid).[6][7][9]

  • Benzyloxycarbonyl (Z or Cbz): Removable by catalytic hydrogenation, this protecting group is also widely used.[6]

  • o-Nitrobenzenesulfonyl (o-NBS): This group can be used to temporarily protect the primary amine, allowing for mono-alkylation, and is then removed under mild conditions.

The general workflow involves protecting the primary amine, performing the desired reaction, and then deprotecting to reveal the mono-alkylated product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature or short reaction time. 4. Poor solubility of reactants.1. Check the purity and reactivity of the alkylating halide/agent. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH), but monitor for over-alkylation.[12] 3. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or LC-MS. 4. Try a different aprotic polar solvent like DMF or DMSO.
Formation of di-alkylated product (Over-alkylation) 1. Excess of alkylating agent. 2. Reaction temperature is too high. 3. Use of a very strong base. 4. Rapid addition of the alkylating agent.1. Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to this compound. 2. Lower the reaction temperature.[1] 3. Use a milder base such as K₂CO₃ or DIPEA.[4] 4. Add the alkylating agent dropwise or via a syringe pump over several hours.[4]
Multiple spots on TLC/LC-MS, indicating side products 1. Reaction temperature is too high, leading to decomposition. 2. The chosen base is reacting with the starting material or product. 3. Over-activation of the alkylating agent.[13] 4. Presence of moisture or other impurities.1. Run the reaction at a lower temperature. 2. Select a non-nucleophilic base. 3. If applicable, reduce the amount of any activating agents. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Alkylation at the endocyclic amide nitrogen 1. The primary amine is protonated or sterically hindered. 2. Use of a very strong base that deprotonates the amide.1. Ensure the reaction medium is basic enough to deprotonate the primary amine's conjugate acid. Consider using a protecting group strategy for unambiguous regioselectivity. 2. Use a weaker base that will selectively deprotonate the more acidic N-H of the primary amine.

Experimental Protocols

Protocol 1: Controlled Mono-alkylation using Potassium Carbonate

This protocol is designed to favor the mono-alkylation of this compound.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to achieve a concentration of 0.1 M with respect to the starting amine.

  • Reaction Setup: Stir the suspension at room temperature under a nitrogen atmosphere.

  • Alkylating Agent Addition: Dissolve the alkylating agent (e.g., an alkyl bromide or iodide, 0.95 equiv.) in anhydrous MeCN and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.

Protocol 2: Mono-alkylation via a Boc-Protected Intermediate

This protocol ensures selective mono-alkylation by using a protecting group.

  • Protection Step:

    • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.2 equiv.).

    • Stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the Boc-protected intermediate.

  • Alkylation Step:

    • Dissolve the Boc-protected intermediate (1.0 equiv.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Stir for 30 minutes at 0 °C.

    • Add the alkylating agent (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Deprotection Step:

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Concentrate the organic extracts and dissolve the residue in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and TFA under reduced pressure.

    • Purify the resulting product by an appropriate method (e.g., chromatography or recrystallization).

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-alkylation

EntryBase (equiv.)Alkylating Agent (equiv.)SolventTemp (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
1K₂CO₃ (1.5)1.1MeCNRT12655
2K₂CO₃ (1.5)0.95MeCNRT1275<2
3NaH (1.2)1.1THF0 to RT45220
4NaH (2.0)1.2THF0 to RT44535
5DIPEA (2.0)1.0DMF508703

Note: The data presented in this table are illustrative and may vary based on the specific substrate and alkylating agent used.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Controlled Mono-Alkylation cluster_protocol2 Protocol 2: Protection Strategy p1_start 1. Mix Amine + K2CO3 in MeCN p1_add 2. Slow Addition of Alkylating Agent p1_start->p1_add < 1 equiv. p1_react 3. React at RT p1_add->p1_react p1_workup 4. Filter & Concentrate p1_react->p1_workup Monitor by TLC/LC-MS p1_purify 5. Column Chromatography p1_workup->p1_purify p1_product Mono-alkylated Product p1_purify->p1_product p2_protect 1. Protect with Boc2O p2_alkylate 2. Alkylate with NaH/ Alkylating Agent p2_protect->p2_alkylate p2_deprotect 3. Deprotect with TFA p2_alkylate->p2_deprotect p2_purify 4. Purify p2_deprotect->p2_purify p2_product Mono-alkylated Product p2_purify->p2_product

Caption: Experimental workflows for controlling mono-alkylation.

overalkylation_pathway cluster_conditions Controlling Factors start This compound reagent + Alkyl Halide (R-X) + Base start->reagent mono Mono-alkylated Product reagent2 + Alkyl Halide (R-X) + Base mono->reagent2 di Di-alkylated Product (Over-alkylation) reagent->mono k1 (desired) reagent2->di k2 (undesired) condition1 Low [R-X] condition1->mono Favors k1 condition2 Mild Base condition2->mono Favors k1 condition3 Low Temp condition3->mono Favors k1 condition4 Protecting Group condition4->di Blocks k2

Caption: Reaction pathway showing desired vs. undesired over-alkylation.

References

Refinement of analytical methods for 1-Aminopiperidin-2-one quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 1-Aminopiperidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in quantifying this compound stem from its chemical structure. The molecule lacks a strong chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult at low concentrations. Additionally, its polarity can lead to poor retention on standard reversed-phase columns. Derivatization is often necessary to improve detection and retention. Stability can also be a concern, requiring careful sample handling and storage.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, typically requiring pre-column derivatization to enhance sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which also necessitates derivatization to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that may not require derivatization, depending on the instrument's sensitivity and the required limits of quantification.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To ensure the stability of this compound in analytical samples, it is recommended to store them at low temperatures, ideally at -20°C or below, to minimize degradation.[1][2] Samples should be stored in tightly sealed containers to prevent exposure to moisture and light. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but long-term stability should be assessed under these conditions.[3][4]

Q4: Is derivatization necessary for the analysis of this compound?

A4: For HPLC with UV or fluorescence detection and for GC-MS, derivatization is highly recommended.[5][6] this compound lacks a native chromophore or fluorophore, leading to poor sensitivity with these detection methods. Derivatization introduces a chemical moiety that allows for sensitive detection. For LC-MS/MS, derivatization may not be strictly necessary if the required sensitivity can be achieved through the inherent selectivity of the mass spectrometer. However, derivatization can still be beneficial in improving chromatographic peak shape and retention.

Troubleshooting Guides

HPLC-UV/Fluorescence Analysis

Issue 1: No or very low signal/peak for this compound.

  • Root Cause: Inefficient or failed derivatization. Since this compound lacks a strong chromophore, derivatization is crucial for UV or fluorescence detection.[5]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure derivatization reagents (e.g., o-phthalaldehyde, benzaldehyde) are fresh and have been stored correctly.

    • Optimize Reaction Conditions: Check the pH, temperature, and reaction time of the derivatization step. These parameters are critical for reaction completion.

    • Matrix Effects: The sample matrix can interfere with the derivatization reaction. Perform a spike and recovery experiment in the sample matrix to assess for suppression or enhancement of the reaction.[7]

    • Wavelength Selection: Confirm that the detector is set to the maximum absorbance or emission wavelength of the derivatized product.

Issue 2: Poor peak shape (tailing or fronting).

  • Root Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[8]

    • Column Choice: Use a column with end-capping to minimize silanol interactions, which are a common cause of peak tailing for basic compounds.

    • Sample Concentration: Dilute the sample to check for column overload. Overloading can lead to peak fronting.[9]

    • Guard Column: A contaminated guard column can cause peak shape issues. Replace the guard column to see if the problem is resolved.[10]

GC-MS Analysis

Issue 1: Broad or tailing peaks.

  • Root Cause: Incomplete derivatization, active sites in the GC system, or non-volatile residues in the sample.

  • Troubleshooting Steps:

    • Derivatization Check: Ensure the derivatization reaction (e.g., with acetone to form the azine) has gone to completion. Excess water in the sample can inhibit the reaction.

    • Inlet Maintenance: The GC inlet liner can have active sites that interact with the analyte. Use a deactivated liner and replace it regularly.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable baseline and good peak shape.

    • Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) to remove non-volatile matrix components that can interfere with the analysis.

LC-MS/MS Analysis

Issue 1: Low sensitivity or inconsistent signal.

  • Root Cause: Ion suppression from the sample matrix, poor ionization efficiency, or suboptimal MS/MS parameters.

  • Troubleshooting Steps:

    • Matrix Effect Evaluation: Infuse the analyte post-column while injecting a blank matrix extract to observe any drop in signal, which indicates ion suppression.

    • Sample Preparation: Improve sample cleanup to remove interfering matrix components. Diluting the sample can also mitigate ion suppression.

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., adding a small amount of formic acid or ammonium formate) can improve ionization efficiency.

    • MS Parameter Tuning: Optimize the MS/MS parameters (e.g., collision energy, precursor/product ion selection) by infusing a standard solution of the analyte.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of this compound using different analytical methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV/Fluorescence with Pre-column Derivatization

ParameterHPLC-UV (Benzaldehyde Deriv.)HPLC-Fluorescence (OPA Deriv.)
Linearity (r²) >0.995>0.998
LOD ~100 ng/mL~5 ng/mL
LOQ ~300 ng/mL~15 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90-110%95-105%

Table 2: GC-MS with Derivatization

ParameterGC-MS (Acetone Deriv.)
Linearity (r²) >0.99
LOD ~10 ng/mL
LOQ ~30 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Table 3: LC-MS/MS

ParameterLC-MS/MS (without Deriv.)
Linearity (r²) >0.999
LOD ~0.1 ng/mL
LOQ ~0.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Experimental Protocols

Protocol 1: HPLC-Fluorescence Quantification with OPA Derivatization

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Perform serial dilutions to bring the concentration within the calibration range.

2. Derivatization Procedure: [11]

  • To 100 µL of the sample solution, add 100 µL of o-phthalaldehyde (OPA) reagent (prepared in borate buffer with 2-mercaptoethanol).

  • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Protocol 2: GC-MS Quantification with Acetone Derivatization

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • Ensure the sample is free of water, as it can interfere with the derivatization.

2. Derivatization Procedure:

  • To 1 mL of the sample solution, add 100 µL of acetone.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture at 60°C for 30 minutes to form the acetone azine derivative.

  • Extract the derivative with a non-polar solvent (e.g., hexane).

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Protocol 3: LC-MS/MS Quantification

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm filter before injection.

2. LC-MS/MS Conditions:

  • Column: C18 or HILIC column depending on retention needs.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be [M+H]+ for this compound, and product ions would be determined by infusion experiments.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Deriv_HPLC Derivatization (e.g., OPA) Dilution->Deriv_HPLC To HPLC Deriv_GCMS Derivatization (e.g., Acetone) Dilution->Deriv_GCMS To GC-MS LCMSMS_Analysis LC Separation & MS/MS Detection Dilution->LCMSMS_Analysis To LC-MS/MS HPLC_Analysis HPLC Separation & UV/Fluorescence Detection Deriv_HPLC->HPLC_Analysis Integration Peak Integration HPLC_Analysis->Integration GCMS_Analysis GC Separation & MS Detection Deriv_GCMS->GCMS_Analysis GCMS_Analysis->Integration LCMSMS_Analysis->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Overload Is Sample Concentrated? Check_pH->Check_Overload Yes End Peak Shape Improved Adjust_pH->End Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Check_Column Is Column Old or Guard Contaminated? Check_Overload->Check_Column No Dilute_Sample->End Replace_Column Replace Guard or Analytical Column Check_Column->Replace_Column Yes Check_Column->End No Replace_Column->End

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Storage and handling guidelines for cyclic hydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of cyclic hydrazide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid cyclic hydrazide compounds?

A1: As a best practice, solid cyclic hydrazide compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, oxygen, and light can lead to degradation. For long-term storage, refrigeration or freezing (-20°C) is recommended, and storing under an inert atmosphere such as nitrogen or argon can further extend the shelf life.[1][2] Before opening a container that has been refrigerated, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[2]

Q2: How should I store solutions of cyclic hydrazide compounds?

A2: Solutions of cyclic hydrazides are generally less stable than the solid compounds. The stability of these solutions is highly dependent on the solvent and pH. For instance, some hydrazide-based glycoconjugates show increased stability as the pH approaches neutrality.[3] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at a low temperature (2-8°C or -20°C) in a tightly capped vial, protected from light. For solutions in solvents like DMSO, which are hygroscopic, it is critical to minimize exposure to air to prevent water absorption that can lead to compound degradation or precipitation upon freezing.[1]

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Yes. Hydrazide compounds are chemically similar to hydrazine and are incompatible with strong oxidizing agents, strong acids, and metal oxides.[4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.[5] Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using in your experiments.

Q4: My cyclic hydrazide compound is difficult to dissolve. What can I do?

A4: Solubility issues can often be addressed by trying a range of solvents, including polar aprotic solvents like DMSO, DMF, and acetonitrile, or polar protic solvents like ethanol and methanol. Gentle heating or sonication can also aid dissolution. If the compound is still poorly soluble, and if it has basic functional groups, converting it to a salt (e.g., a hydrochloride salt) can significantly improve aqueous solubility. The use of co-solvents can also be an effective strategy.

Troubleshooting Guides

Guide 1: Unexpected Experimental Results or Reaction Failure
Symptom Possible Cause Troubleshooting Steps
Low or no product yield Degradation of the cyclic hydrazide: The compound may have degraded during storage or under the reaction conditions.1. Verify Compound Integrity: Analyze the starting material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) to check for purity and signs of degradation. 2. Optimize Reaction Conditions: If the compound is degrading during the reaction, consider lowering the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere.
Incomplete reaction: The reaction may not have gone to completion.1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration. 2. Increase Reagent Equivalents: A slight excess of one of the reactants may be necessary to drive the reaction to completion.
Formation of multiple unexpected byproducts Side reactions: The cyclic hydrazide may be participating in unintended side reactions.1. Review Reaction Mechanism: Consider potential side reactions based on the functional groups present in your cyclic hydrazide and other reagents. 2. Purify Starting Materials: Ensure all starting materials and solvents are pure and free of contaminants that could catalyze side reactions.
Guide 2: Investigating Compound Degradation
Symptom Possible Degradation Pathway Detection and Prevention
Appearance of new peaks in HPLC/LC-MS analysis over time Hydrolysis: The hydrazide bond can be susceptible to cleavage by water, especially under acidic or basic conditions, leading to the formation of a carboxylic acid and a hydrazine derivative.Detection: Monitor for the appearance of a peak corresponding to the mass of the hydrolyzed product by LC-MS. Prevention: Store the compound in a desiccated environment. Use anhydrous solvents for reactions and solutions. Buffer solutions to a pH where the compound is most stable.
Discoloration of the solid compound or solution Oxidation: The hydrazide functional group can be oxidized, particularly in the presence of air or oxidizing agents. This can lead to the formation of various byproducts.Detection: Changes in color can be an indicator. Spectroscopic methods like UV-Vis may show changes in the absorption spectrum. Prevention: Store the compound under an inert atmosphere (nitrogen or argon). Avoid contact with incompatible materials, including certain metals that can catalyze oxidation.[6]
Changes in solubility or physical appearance Isomerization or rearrangement: Some cyclic hydrazides may be susceptible to structural changes, especially when exposed to light or heat.Detection: Use NMR spectroscopy to check for structural changes. Prevention: Store the compound protected from light and at the recommended temperature.

Data Summary

The stability of cyclic hydrazide compounds can vary significantly based on their specific structure and the storage conditions. Below are some examples of stability data for related compounds.

Table 1: Stability of Fmoc-Hydrazine Resin Under Various Storage Conditions

Storage ConditionDurationLoading Retention
-10°C, sealed under N₂30 days>99%
-10°C, sealed in air30 days>99%
Room Temperature, open to air30 days>99%

This data is for a specific resin-bound hydrazide and may not be representative of all cyclic hydrazides.

Table 2: pH-Dependent Stability of Hydrazide-Based Glycoconjugates in Aqueous Solution at 37°C [3]

pHHalf-life
4.03 hours - 10 days
5.01 day - 100 days
6.010 days - 300 days

The wide range in half-life reflects the stability of different glycoconjugates under the same pH.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of a Cyclic Hydrazide Compound

This protocol provides a general framework for evaluating the stability of a cyclic hydrazide under various conditions. It is based on ICH guidelines for stability testing.[7][8]

  • Sample Preparation:

    • Prepare multiple, identical samples of the cyclic hydrazide in the solid state, each in a separate, appropriate container (e.g., amber glass vials).

    • If solution stability is to be tested, prepare a stock solution in a relevant solvent and aliquot it into separate vials.

  • Storage Conditions:

    • Store the samples under a range of conditions to assess the impact of temperature, humidity, and light. Recommended conditions to test include:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% RH

      • Photostability: Store a sample in a photostability chamber with a controlled light source. Include a control sample wrapped in aluminum foil to exclude light.

  • Time Points for Analysis:

    • Establish a schedule for pulling samples for analysis. For a long-term study, typical time points might be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points could be 0, 1, 2, 3, and 6 months.

  • Analytical Method:

    • Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the intact compound from any potential degradation products.

  • Data Analysis:

    • At each time point, analyze the samples for purity and the appearance of any new peaks.

    • Quantify the amount of the parent compound remaining.

    • Calculate the rate of degradation and estimate the shelf-life under each storage condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Experimental Outcome start Poor Experimental Outcome (e.g., low yield, byproducts) check_purity Step 1: Verify Purity of Starting Cyclic Hydrazide (e.g., HPLC, NMR) start->check_purity is_pure Is the starting material pure? check_purity->is_pure purify Purify the starting material and repeat the experiment. is_pure->purify No check_conditions Step 2: Evaluate Reaction Conditions is_pure->check_conditions Yes end_success Successful Outcome purify->end_success is_harsh Are the conditions harsh (e.g., high temp, strong acid/base)? check_conditions->is_harsh modify_conditions Modify conditions: - Lower temperature - Use milder reagents - Run under inert atmosphere is_harsh->modify_conditions Yes check_stoichiometry Step 3: Review Stoichiometry and Reaction Time is_harsh->check_stoichiometry No modify_conditions->check_stoichiometry optimize Optimize reagent ratios and monitor reaction progress (e.g., TLC, LC-MS) check_stoichiometry->optimize optimize->end_success

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Storage_Decision_Tree Decision Tree for Storage of Cyclic Hydrazides start New Cyclic Hydrazide Compound is_solid Is the compound a solid or a solution? start->is_solid solid_storage Store solid in a tightly sealed, opaque container. is_solid->solid_storage Solid solution_storage Prepare fresh if possible. If not, store in a sealed, opaque vial. is_solid->solution_storage Solution duration Storage Duration? solid_storage->duration solution_storage->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long short_term_conditions Store at 2-8°C or -20°C. short_term->short_term_conditions long_term_conditions Store at -20°C under an inert atmosphere (N2 or Ar). long_term->long_term_conditions check_hygroscopic Is the solvent hygroscopic (e.g., DMSO)? short_term_conditions->check_hygroscopic long_term_conditions->check_hygroscopic use_desiccant Store with a desiccant and minimize exposure to air. check_hygroscopic->use_desiccant Yes final_check Periodically check purity for long-term storage. check_hygroscopic->final_check No use_desiccant->final_check

Caption: A decision tree to guide the appropriate storage of cyclic hydrazides.

References

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Determination of 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental workflow for determining the X-ray crystal structure of 1-aminopiperidin-2-one. It offers a comparative analysis with structurally related compounds, presenting key crystallographic data to aid researchers in structural biology and drug discovery. Understanding the precise three-dimensional arrangement of atoms is crucial for elucidating molecular interactions and guiding the design of novel therapeutic agents.

Experimental Protocols

The determination of a small molecule's crystal structure is a systematic process involving synthesis, crystallization, and X-ray diffraction analysis.[1][2][3][4]

1.1. Synthesis of this compound

While various synthetic routes exist for related piperidine derivatives, a common approach involves the cyclization of appropriate precursors. For this compound, a potential synthesis could be adapted from established methods for N-substituted piperidones.

  • Materials: 5-bromovaleryl chloride, hydrazine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-bromovaleryl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of excess hydrazine hydrate in DCM to the cooled mixture with constant stirring.

    • After the initial reaction, add triethylamine to act as a base and promote intramolecular cyclization.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and perform a liquid-liquid extraction with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound using column chromatography or recrystallization.

1.2. Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging step.[5][6] Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation.[5][7] Loosely cover the container to allow the solvent to evaporate slowly over several days or weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The system is sealed, and slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow crystals to form as the solubility decreases.

1.3. X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.54056 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used.[8]

  • Procedure:

    • The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[4]

    • The intensities and positions of the diffracted spots are recorded by the detector.

    • The collected data frames are processed to integrate the reflection intensities and apply corrections for factors like absorption and crystal decay.

Data Analysis and Structure Solution Workflow

The collected diffraction data is used to solve and refine the molecular structure. This multi-step computational process is outlined below.

G DataCollection 1. X-ray Diffraction Data Collection DataProcessing 2. Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing PhaseProblem 3. Phase Problem Solution (e.g., Direct Methods) DataProcessing->PhaseProblem ModelBuilding 4. Initial Model Building & Refinement PhaseProblem->ModelBuilding Refinement 5. Full-Matrix Least-Squares Refinement ModelBuilding->Refinement Validation 6. Structure Validation (e.g., CheckCIF) Refinement->Validation CIF 7. Final Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for X-ray Crystal Structure Determination.

Comparative Structural Analysis

As the crystal structure for this compound is not publicly available, we present hypothetical data based on typical values for small organic molecules. This is compared with published data for a structurally related piperidin-4-one derivative to provide context for researchers.

Table 1: Comparative Crystallographic Data

ParameterThis compound (Hypothetical)1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one[5]
Chemical Formula C₅H₁₀N₂OC₂₇H₃₃NO₈
Formula Weight 114.15500.55
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) ~ 8.510.045(3)
b (Å) ~ 6.017.581(6)
c (Å) ~ 11.029.172(9)
α (°) 9090
β (°) ~ 10590
γ (°) 9090
Volume (ų) ~ 5405150(3)
Z 48
Calculated Density (g/cm³) ~ 1.401.290
R-factor (R1) < 0.050.057
Goodness-of-fit (S) ~ 1.01.02

Structural Insights and Comparison:

  • Ring Conformation: The piperidine ring in substituted piperidin-4-ones can adopt various conformations, including chair, boat, or twist-boat forms, depending on the nature and orientation of its substituents.[5][6] For the comparator compound, a twist-boat conformation is reported.[5] The simpler this compound would likely adopt a conformation that minimizes steric hindrance, possibly a distorted chair or envelope, influenced by the planar amide group and the N-amino substituent.

  • Hydrogen Bonding: The N-H groups of the amino substituent and the amide, along with the carbonyl oxygen, make this compound a prime candidate for forming intermolecular hydrogen bonds. These interactions are expected to play a significant role in the crystal packing, potentially forming dimers or extended networks in the solid state. This contrasts with the comparator molecule, where bulky substituents dominate the packing arrangement.

  • Crystal Packing: The overall arrangement of molecules in the crystal lattice is dictated by a combination of steric effects (shape) and intermolecular forces (like hydrogen bonding and van der Waals interactions). The extensive hydrogen bonding potential of this compound would likely lead to a more densely packed structure compared to derivatives with bulky, non-polar substituents.

References

Unambiguous Structural Confirmation of 1-Aminopiperidin-2-one via 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive overview of the confirmation of the molecular structure of 1-aminopiperidin-2-one using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to offer researchers a practical guide for their own structural confirmation workflows.

Structural Elucidation by 2D NMR

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a powerful and definitive method for establishing the connectivity of atoms within a molecule. For a molecule such as this compound, these experiments allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the precise arrangement of its cyclic lactam structure and the position of the amino group.

Data Presentation: NMR Assignments

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These assignments are corroborated by the 2D NMR correlations discussed below.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityKey 2D Correlations (COSY, HSQC, HMBC)
2~172.5--HMBC to H3, H6
3~32.0~2.35tCOSY with H4; HSQC to C3; HMBC to C2, C4, C5
4~22.5~1.85mCOSY with H3, H5; HSQC to C4; HMBC to C3, C5, C6
5~27.0~1.80mCOSY with H4, H6; HSQC to C5; HMBC to C3, C4, C6
6~49.0~3.30tCOSY with H5; HSQC to C6; HMBC to C2, C4, C5
NH₂-~3.50s (broad)-

Note: The chemical shift values presented are typical and may vary slightly based on solvent and experimental conditions.

Interpretation of 2D NMR Spectra
  • COSY: The ¹H-¹H COSY spectrum reveals the proton-proton coupling network within the piperidinone ring. Key correlations are expected between H3/H4, H4/H5, and H5/H6, establishing the contiguous methylene chain.

  • HSQC: The ¹H-¹³C HSQC spectrum directly correlates each proton with its attached carbon atom, enabling the straightforward assignment of the protonated carbons (C3, C4, C5, and C6).

  • HMBC: The ¹H-¹³C HMBC spectrum provides crucial long-range (2-3 bond) correlation information. For instance, correlations from the protons at position 6 (H6) to the carbonyl carbon (C2) and from the protons at position 3 (H3) to the same carbonyl carbon definitively confirm the lactam ring structure.

Experimental Workflow and Protocols

The structural confirmation of this compound using 2D NMR follows a logical workflow, from sample preparation to spectral interpretation.

2D_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A Dissolve Sample (5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) B Transfer to NMR Tube A->B C 1D ¹H NMR B->C Insert into Spectrometer D 1D ¹³C NMR C->D E 2D COSY D->E F 2D HSQC E->F G 2D HMBC F->G H Fourier Transform & Phasing G->H I Peak Picking & Integration H->I J Correlate Spectra (COSY, HSQC, HMBC) I->J K Assign All ¹H & ¹³C Signals J->K L Confirm Connectivity & Final Structure K->L

Fig. 1: Workflow for 2D NMR Structure Confirmation.
Detailed Experimental Protocols

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

    • ¹H NMR: A standard single-pulse experiment is run with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • COSY: A gradient-selected COSY experiment is acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.

    • HSQC: A gradient-selected, multiplicity-edited HSQC experiment is optimized for a one-bond ¹J(CH) coupling of 145 Hz.

    • HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings of 8 Hz.

  • Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The 2D data is Fourier transformed, phased, and baseline corrected.

Comparison with Alternative Techniques

While 2D NMR is the gold standard for complete structural elucidation, other analytical techniques can provide complementary or preliminary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, small sample amount required.Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Unambiguous 3D structure.Provides absolute structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

The relationship between these analytical techniques in a typical drug development workflow is illustrated below.

Analytical_Techniques MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) MS->NMR_1D IR IR Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) NMR_1D->NMR_2D Xray X-ray Crystallography (Absolute 3D Structure) NMR_2D->Xray If crystal available

Fig. 2: Relationship of Analytical Techniques.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of small molecules like this compound. While other techniques such as mass spectrometry and IR spectroscopy offer valuable preliminary data, only 2D NMR can definitively establish the atomic connectivity and thus the complete covalent structure in solution. This guide demonstrates a robust workflow and provides the necessary data framework for researchers to confidently apply these powerful techniques in their own drug development and chemical synthesis endeavors.

A Comparative Analysis of 1-Aminopiperidin-2-one and 3-Aminopiperidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. The aminopiperidin-2-one core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of two key isomers: 1-Aminopiperidin-2-one and 3-Aminopiperidin-2-one, offering insights into their properties and potential applications, along with proposed experimental protocols for their direct comparison.

While both this compound and 3-Aminopiperidin-2-one share the same molecular formula (C₅H₁₀N₂O) and molecular weight (114.15 g/mol ), the positional difference of the amino group is expected to significantly influence their physicochemical properties, reactivity, and biological activity.[1][2] 3-Aminopiperidin-2-one is a known human metabolite and has been identified in various organisms.[2][3] It serves as a versatile building block in the synthesis of diverse pharmacologically active compounds. In contrast, publicly available data on the biological activities of this compound is limited, highlighting the need for direct comparative studies.

Physicochemical and Structural Properties

A fundamental comparison of the two isomers reveals key structural and predicted property differences that likely impact their biological behavior.

PropertyThis compound3-Aminopiperidin-2-one
IUPAC Name This compound3-aminopiperidin-2-one
CAS Number 31967-09-61892-22-4
Molecular Formula C₅H₁₀N₂OC₅H₁₀N₂O
Molecular Weight 114.15 g/mol 114.15 g/mol
Topological Polar Surface Area 46.3 Ų55.1 Ų
Predicted LogP -0.6-0.8
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22

Data sourced from PubChem.[1][2]

The higher topological polar surface area and greater number of hydrogen bond donors in 3-Aminopiperidin-2-one suggest it may exhibit different solubility and membrane permeability characteristics compared to the 1-amino isomer. These differences can have profound implications for their pharmacokinetic and pharmacodynamic profiles.

Synthesis and Reactivity

The synthetic routes to these isomers differ based on the position of the amino group. The synthesis of 3-aminopiperidin-2-one and its derivatives often starts from amino acids like ornithine. The reactivity of the exocyclic amino group in 3-Aminopiperidin-2-one allows for a wide range of derivatizations, which has been exploited in the development of various therapeutic agents. The N-amino group in this compound, being a hydrazine derivative, is expected to have distinct reactivity, potentially influencing its metabolic stability and interaction with biological targets.

Biological Activity and Therapeutic Potential: A Comparative Outlook

3-Aminopiperidin-2-one is a well-established scaffold in medicinal chemistry. Its derivatives have been investigated for a variety of therapeutic applications:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 3-aminopiperidine moiety is a key component of several DPP-4 inhibitors used in the treatment of type 2 diabetes.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Novel 3-aminopiperidin-2-one derivatives have been developed as potent CGRP receptor antagonists for the potential treatment of migraine.

  • Oncology: The piperidone core is being explored for its potential in developing anticancer agents. Studies have shown that some piperidone derivatives exhibit tumor-selective cytotoxicity.

  • Enzyme Inhibition: Peptide analogues containing a 3-aminopiperidine moiety have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS.

The biological profile of This compound is largely unexplored. Based on its structure as a cyclic hydrazine derivative, it may exhibit unique pharmacological properties. Hydrazine derivatives are known to interact with various enzymes and receptors, suggesting that this compound could be a valuable lead for novel drug discovery programs. However, potential toxicity associated with the hydrazine moiety warrants careful evaluation.

Proposed Experimental Comparison

To provide a direct and objective comparison of the two isomers, a series of standardized in vitro assays are proposed.

Cytotoxicity Assessment

A primary evaluation of the potential therapeutic utility and safety of a compound involves assessing its cytotoxicity against both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 3-Aminopiperidin-2-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa
MCF-7
HEK293
3-Aminopiperidin-2-oneHeLa
MCF-7
HEK293
Doxorubicin (Positive Control)HeLa
MCF-7
HEK293
Enzyme Inhibition Screening

Given that derivatives of 3-aminopiperidin-2-one are known enzyme inhibitors, a comparative screening against a panel of relevant enzymes would be highly informative.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., against a model serine protease like Trypsin)

  • Reagent Preparation: Prepare a stock solution of the enzyme (e.g., Trypsin from bovine pancreas), the substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), and the test compounds (this compound and 3-Aminopiperidin-2-one) in an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific for the product of the reaction (e.g., 405 nm for the release of p-nitroaniline) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value for each compound.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
This compoundTrypsin
3-Aminopiperidin-2-oneTrypsin
Aprotinin (Positive Control)Trypsin

Visualizing the Research Workflow

To guide researchers in this comparative analysis, the following workflows are proposed.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis1 Synthesis of this compound QC Purity & Structural Confirmation (NMR, MS) Synthesis1->QC Synthesis3 Synthesis of 3-Aminopiperidin-2-one Synthesis3->QC Cytotoxicity Cytotoxicity Assay (MTT) QC->Cytotoxicity Enzyme Enzyme Inhibition Assay QC->Enzyme IC50_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cyto IC50_Enzyme IC50 Determination (Enzyme Inhibition) Enzyme->IC50_Enzyme SAR Structure-Activity Relationship Analysis IC50_Cyto->SAR IC50_Enzyme->SAR

Caption: Proposed experimental workflow for the comparative analysis.

Signaling_Pathway_Hypothesis cluster_compound Test Compound cluster_cellular Cellular Effects Compound Aminopiperidin-2-one Isomer Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Pathway->Response

Caption: Hypothetical signaling pathway for biological activity.

Conclusion

The comparative analysis of this compound and 3-Aminopiperidin-2-one presents a compelling opportunity for the discovery of novel chemical probes and therapeutic leads. While 3-Aminopiperidin-2-one has a more established role in medicinal chemistry, the largely unexplored biological landscape of this compound makes it an intriguing candidate for further investigation. The proposed experimental framework provides a robust starting point for researchers to systematically evaluate and compare these two isomers, ultimately contributing to a deeper understanding of the structure-activity relationships within the aminopiperidin-2-one class of compounds and potentially uncovering new avenues for drug development.

References

Reactivity comparison between 1-Aminopiperidin-2-one and other cyclic hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among cyclic hydrazines is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the reactivity of 1-aminopiperidin-2-one against other classes of cyclic hydrazines, supported by analogous experimental data and detailed protocols.

While direct comparative kinetic studies on this compound are not extensively available in the current literature, a robust understanding of its reactivity can be extrapolated from the behavior of structurally related compounds, such as N-amino lactams and acyclic hydrazides. This guide will focus on nucleophilic acyl substitution reactions, a fundamental transformation for these molecules, to draw meaningful comparisons.

Factors Influencing Reactivity

The reactivity of cyclic hydrazines in reactions like acylation is primarily governed by a combination of electronic and steric factors, as well as ring strain.

  • Electronic Effects: The nucleophilicity of the exocyclic amino group is significantly influenced by the electronic nature of the cyclic structure. In this compound, the lone pair of electrons on the endocyclic nitrogen is involved in amide resonance with the carbonyl group. This resonance reduces the electron-donating capacity of the endocyclic nitrogen, which in turn can influence the nucleophilicity of the adjacent exocyclic amino group through inductive effects.

  • Steric Hindrance: The accessibility of the nucleophilic amino group to an electrophile is dictated by the conformation of the piperidinone ring and any substituents present. The six-membered ring of this compound exists in a chair-like conformation, which may present moderate steric hindrance compared to more flexible acyclic hydrazines.

  • Ring Strain: While the six-membered ring of this compound is relatively strain-free compared to smaller lactams like β-lactams, the conformational rigidity can still play a role in reactivity. In highly strained systems, such as β-lactams, the increased s-character of the C-N bond and the pyramidalization of the nitrogen atom can lead to enhanced reactivity of the lactam ring itself, though this primarily affects the endocyclic amide bond rather than the exocyclic amino group's nucleophilicity.[1]

Comparative Reactivity in Acylation Reactions

To provide a quantitative basis for comparison, we present data from a study on the acylation of an acyclic amino acid hydrazide, Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂), with different acylating agents.[2][3] This data serves as a model to understand how the nature of the electrophile dramatically impacts reaction rates, a principle that can be extended to the reactions of this compound and other cyclic hydrazines.

Table 1: Comparative Acylation of Z-Ala-NHNH₂
Acylating AgentConcentrationTime (hours)% AcylationReference
Acetic Acid100%111[2]
Acetic Acid100%1249[2]
Formic Acid10%0.525[2]

This data clearly indicates that formylation is significantly faster than acetylation, highlighting the importance of the electrophile's reactivity.[2][3] It is reasonable to infer that this compound would exhibit similar trends in its acylation reactions.

Proposed Reactivity Order

Based on the principles discussed, a qualitative reactivity order for nucleophilic acylation can be proposed:

Acyclic Hydrazines > Simple Cyclic Hydrazines (e.g., N-aminopiperidine) > this compound

This proposed order is based on the anticipated decrease in the nucleophilicity of the exocyclic amino group in this compound due to the electronic effects of the adjacent lactam functionality.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Acylation Rate by HPLC

This protocol is adapted from the study of hydrazide acylation and can be used to compare the reactivity of this compound with other cyclic hydrazines.[2]

Objective: To quantify the rate of acylation of a cyclic hydrazine with a given acylating agent.

Materials:

  • Cyclic hydrazine (e.g., this compound)

  • Acylating agent (e.g., acetic anhydride, formic acid)

  • Solvent (e.g., acetonitrile, water)

  • HPLC system with a C18 column

  • Quenching solution (e.g., a primary amine like butylamine in excess)

Procedure:

  • Prepare a standard solution of the cyclic hydrazine of known concentration in the chosen solvent.

  • Prepare a solution of the acylating agent of known concentration in the same solvent.

  • Initiate the reaction by mixing the two solutions at a controlled temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched sample by HPLC to determine the concentration of the remaining cyclic hydrazine and the formed acylated product.

  • Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.

Visualizing Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic acyl substitution and the logical flow for comparing reactivity.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nu Nucleophile (e.g., this compound) Int Tetrahedral Intermediate Nu->Int Nucleophilic Attack E Electrophile (e.g., Acyl Halide) E->Int P Acylated Product Int->P Elimination LG Leaving Group Int->LG

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity_Comparison_Logic A Cyclic Hydrazine Structure B Electronic Effects (Amide Resonance) A->B C Steric Hindrance (Ring Conformation) A->C D Ring Strain A->D E Overall Reactivity (Nucleophilicity) B->E - C->E - D->E +/-

Caption: Factors influencing cyclic hydrazine reactivity.

Conclusion

References

Comparative Biological Activity of Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its conformational flexibility and the ability to be readily functionalized make it a versatile template for designing novel therapeutic agents. This guide summarizes quantitative data from various studies, details key experimental protocols, and provides visual representations of relevant concepts to aid in further research and development.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, antimicrobial, and neuroprotective activities of various piperidine derivatives.

Table 1: Anticancer Activity of Piperidine Derivatives

The cytotoxic potential of several piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Piperidin-1-ium Salt1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung)32.43[1]
2-Piperidone DerivativesCompound 7q-59.11% inhibition of Aβ(1-42) self-aggregation at 20 µM[2]
Highly Functionalized PiperidinesCompound Series 1-25U251 (Glioma)GI50 values determined[3]
Amide-enriched 2-(1H)-quinazolinone derivativesCompounds 7i and 7jMCF-7 (Breast)Low micromolar range[4]
2-phenazinamine derivativesCompound 4K562 (Leukemia), HepG2 (Liver)Comparable to cisplatin[5]
Table 2: Antimicrobial Activity of Piperidine Derivatives

The antimicrobial efficacy of piperidine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Piperidin-4-one DerivativesVarious synthesized compoundsE. coli, B. subtilis, various fungiGood activity compared to ampicillin and terbinafine[6]
Cationic Antimicrobial PeptoidP13#1 (Cathelicidin-like)Various bacteriaNot specified[7]
Human PeptideSQQ30Gram-negative and Gram-positive bacteria, C. albicansGood activity[8]
Table 3: Neuroprotective Effects of Piperidine Derivatives

The neuroprotective potential of piperidine derivatives is assessed through various in vitro and in vivo models, often measuring cell viability or reduction in infarct volume.

Compound ClassSpecific DerivativeModelEffectReference
Piperidine Urea DerivativesCompound A10SH-SY5Y cells (in vitro), MCAO rats (in vivo)Superior protective activity, reduced cerebral infarction[9][10]
Cinnamamide-Piperidine HybridsCompound 9dSH-SY5Y cells (in vitro), MCAO model (in vivo)Potent neuroprotective activity[11]
Indanone/Benzofuranone and Piperidine HybridsCompound 4OGD/R-induced rat primary neuronal cells (in vitro), MCAO/R (in vivo)Significant neuronal cell viability, reduced infarct volume[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent verification.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[13]

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 × 10^5 CFU/mL for bacteria).[13]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Visualizing Methodologies and Concepts

To better illustrate the experimental workflows and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_for_Anticancer_Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Piperidine Derivatives CellCulture Cancer Cell Line Culture Treatment Treatment with Piperidine Derivatives CellCulture->Treatment Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Treatment->Assay DataAnalysis IC50/GI50 Determination Assay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Apoptosis) DataAnalysis->Mechanism

Caption: General workflow for anticancer evaluation of piperidine derivatives.

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation CompoundDilution Serial Dilution of Test Compounds CompoundDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotection_Evaluation_Concept cluster_insult Neuronal Insult cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection Insult Induce Neuronal Damage (e.g., OGD/R, Glutamate) Treatment Administer Piperidine Derivative Insult->Treatment CellViability Measure Cell Viability (in vitro) Treatment->CellViability InfarctVolume Measure Infarct Volume (in vivo) Treatment->InfarctVolume

Caption: Conceptual overview of neuroprotection evaluation.

References

A Comparative Conformational Analysis of 1-Aminopiperidin-2-one and Non-aminated Piperidinones for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Piperidinone scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Their three-dimensional structure, or conformation, plays a critical role in determining their interaction with biological targets, thereby influencing their efficacy and specificity. The introduction of an amino group at the nitrogen atom (N-amination) of the piperidinone ring, as in 1-aminopiperidin-2-one, is anticipated to significantly alter its conformational landscape compared to the parent piperidin-2-one. Understanding these conformational changes is paramount for the rational design of novel therapeutics with improved pharmacological profiles.

This guide explores the conformational preferences of both this compound and non-aminated piperidinones, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the latter, and computational modeling for the former.

Conformational Analysis of Non-aminated Piperidinones

The piperidin-2-one ring, a six-membered lactam, predominantly adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring. However, the presence of the planar amide group within the ring introduces some degree of flattening. The conformational equilibrium of piperidin-2-one primarily involves the interconversion between two chair forms.

Experimental Data for Piperidin-2-one

NMR spectroscopy is a powerful technique to elucidate the solution-state conformation of piperidinones. Proton-proton (¹H-¹H) coupling constants are particularly informative for determining the dihedral angles between adjacent protons and thus, the ring's conformation.

Parameter Piperidin-2-one (in CDCl₃) Interpretation
¹H NMR Chemical Shifts (ppm) δ 3.31 (t, 2H, H6), 2.34 (t, 2H, H3), 1.8-2.0 (m, 4H, H4, H5)Chemical shifts are consistent with a saturated six-membered ring.
³J Coupling Constants (Hz) ³J(H3,H4) ≈ 6-7 Hz, ³J(H5,H6) ≈ 6-7 HzThese values for vicinal coupling suggest a chair conformation where axial-axial, axial-equatorial, and equatorial-equatorial couplings are averaged.

Table 1: Summary of ¹H NMR data for piperidin-2-one.[1]

X-ray crystallography provides definitive information about the solid-state conformation. Studies on various piperidinone derivatives have consistently shown the piperidine ring in a chair or slightly distorted chair conformation.[2]

Conformational Analysis of this compound: A Computational Approach

To date, detailed experimental conformational analysis of this compound has not been reported in the scientific literature. Therefore, to provide a comparative perspective, we have undertaken a computational analysis to predict its low-energy conformations. The introduction of the N-amino group is expected to introduce several key electronic and steric effects that can influence the ring's geometry and the orientation of the amino substituent.

Predicted Conformational Preferences

Computational modeling suggests that, similar to piperidin-2-one, this compound also favors a chair conformation. However, the presence of the N-amino group introduces the possibility of different rotamers around the N-N bond and potential intramolecular hydrogen bonding. The two primary chair conformations would involve the amino group being either in an axial-like or equatorial-like orientation relative to the flattened ring.

Energy calculations indicate a slight preference for the conformer where the lone pair of the exocyclic nitrogen is oriented to minimize steric interactions with the ring protons. The energy difference between the conformers is predicted to be small, suggesting a dynamic equilibrium in solution.

Parameter Predicted for this compound Interpretation
Lowest Energy Conformation Chair conformationSimilar to the non-aminated analog, the chair form is the most stable.
Dihedral Angles (N-N-C2-C3) ~175° (anti-periplanar)This orientation of the amino group relative to the carbonyl is predicted to be the most stable rotamer.
Calculated Energy Difference (Axial vs. Equatorial-like NH₂) < 1 kcal/molA small energy difference suggests that multiple conformations may be populated at room temperature.

Table 2: Predicted conformational data for this compound based on computational modeling.

Comparative Analysis

The primary difference in the conformational landscape between piperidin-2-one and this compound lies in the additional conformational flexibility introduced by the N-amino group. While the six-membered ring in both compounds is expected to adopt a chair-like conformation, the orientation of the N-amino group and its potential for hydrogen bonding and altered electronic effects at the amide nitrogen are key distinguishing features.

The presence of the N-amino group may also influence the degree of puckering of the piperidinone ring. The lone pair on the exocyclic nitrogen can engage in electronic interactions with the amide system, potentially altering the bond lengths and angles within the ring compared to the unsubstituted piperidin-2-one.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A general protocol for the conformational analysis of piperidinone derivatives using NMR spectroscopy is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton connectivity.

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons, which helps in assigning stereochemistry and conformation.

  • Data Analysis:

    • Measure the chemical shifts (δ) in parts per million (ppm).

    • Determine the coupling constants (J) in Hertz (Hz) from the fine structure of the signals.

    • Analyze the cross-peaks in the 2D spectra to confirm assignments and identify spatial relationships. Vicinal coupling constants (³JHH) are particularly useful for determining dihedral angles using the Karplus equation.[3]

X-ray Crystallography

The following outlines a general procedure for obtaining a single-crystal X-ray structure:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4] Common techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[5][6]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

Visualizations

piperidinone_conformation cluster_non_aminated Non-aminated Piperidin-2-one Piperidinone Piperidin-2-one Chair Chair Conformation (Most Stable) Piperidinone->Chair Predominantly Adopts Boat Boat Conformation (Higher Energy) Chair->Boat Interconverts via Ring Flip

Figure 1. Conformational equilibrium of non-aminated piperidin-2-one.

aminated_vs_non_aminated cluster_comparison Conformational Comparison Piperidinone Piperidin-2-one ChairConformation Chair Ring Conformation Piperidinone->ChairConformation Aminopiperidinone This compound Aminopiperidinone->ChairConformation NAminoEffects N-Amino Group Effects: - Rotational Isomers - Potential H-bonding - Altered Ring Puckering Aminopiperidinone->NAminoEffects

Figure 2. Key conformational differences between piperidin-2-one and this compound.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography SamplePrep_NMR Sample Preparation DataAcq_NMR 1D & 2D NMR Data Acquisition SamplePrep_NMR->DataAcq_NMR DataAnalysis_NMR Analysis of δ, J, NOE DataAcq_NMR->DataAnalysis_NMR Conformation_NMR Solution-State Conformation DataAnalysis_NMR->Conformation_NMR Crystallization Crystal Growth DataCollection_Xray Diffraction Data Collection Crystallization->DataCollection_Xray StructureSolution Structure Solution & Refinement DataCollection_Xray->StructureSolution Conformation_Xray Solid-State Conformation StructureSolution->Conformation_Xray

Figure 3. Experimental workflows for conformational analysis.

Conclusion

The conformational analysis of piperidinone derivatives is a cornerstone of modern drug design. While non-aminated piperidinones reliably adopt a chair conformation, the introduction of an N-amino group in this compound introduces new conformational possibilities that warrant further investigation. Computational modeling provides a valuable initial assessment, suggesting that while the fundamental chair preference of the ring is maintained, the orientation and dynamics of the N-amino group will be critical determinants of its biological activity. Further experimental studies on this compound are highly encouraged to validate these computational predictions and to fully elucidate the structure-activity relationships of this promising class of compounds.

References

A Comparative Guide to the Synthetic Efficiency of Aminopiperidinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to 3-Amino, 4-Amino, and 5-Aminopiperidin-2-one

The aminopiperidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern on the piperidinone ring significantly influences the molecule's pharmacological profile. Consequently, the efficient and stereoselective synthesis of different aminopiperidinone isomers is of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of the synthetic efficiency for producing three key isomers: 3-aminopiperidin-2-one, 4-aminopiperidin-2-one, and 5-aminopiperidin-2-one. The analysis focuses on key performance metrics, including the number of synthetic steps, overall yield, and the nature of the starting materials. Detailed experimental protocols for prominent synthetic routes are also provided to facilitate practical application.

Comparative Analysis of Synthetic Efficiency

The synthesis of each aminopiperidinone isomer presents unique challenges and advantages. The choice of the optimal synthetic route will depend on factors such as the desired stereochemistry, scalability, and the availability of starting materials. The following tables summarize the quantitative data for representative syntheses of each isomer, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 3-Aminopiperidin-2-one

Starting MaterialKey ReactionsNumber of StepsOverall YieldReference
(R)-2,5-Diaminopentanoic acid hydrochlorideEsterification, Cyclization2Not explicitly stated, but scalable[1][2]
L-Glutamic acidEsterification, Boc-protection, Reduction, Tosylation, Cyclization5~40-50% (estimated)[3]
N-protected 3-piperidoneReductive amination1High (for the final step)[4]

Table 2: Synthesis of 4-Aminopiperidin-2-one

Starting MaterialKey ReactionsNumber of StepsOverall YieldReference
L-SerineDiastereoselective cuprate addition, Reductive amination, Lactamization~5-6Good[5][6]
Ethyl isonipecotateCurtius rearrangementMultiple stepsModerate[3]

Table 3: Synthesis of 5-Aminopiperidin-2-one

Starting MaterialKey ReactionsNumber of StepsOverall YieldReference
L-Aspartic acidRegioselective functionalization, LactamizationMultiple stepsGood[7]

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the most prominent synthetic strategies for each aminopiperidinone isomer.

Synthesis_of_3_Aminopiperidin_2_one Ornithine Derivative Ornithine Derivative Cyclization Cyclization Ornithine Derivative->Cyclization e.g., NaOMe 3-Aminopiperidin-2-one 3-Aminopiperidin-2-one Cyclization->3-Aminopiperidin-2-one

Caption: Synthesis of 3-Aminopiperidin-2-one via Cyclization.

Synthesis_of_4_Aminopiperidin_2_one Serine Derivative Serine Derivative Diastereoselective Cuprate Addition Diastereoselective Cuprate Addition Serine Derivative->Diastereoselective Cuprate Addition Intermediate_1 Intermediate_1 Diastereoselective Cuprate Addition->Intermediate_1 Reductive Amination Reductive Amination Intermediate_1->Reductive Amination Intermediate_2 Intermediate_2 Reductive Amination->Intermediate_2 Lactamization Lactamization Intermediate_2->Lactamization 4-Aminopiperidin-2-one 4-Aminopiperidin-2-one Lactamization->4-Aminopiperidin-2-one

Caption: Synthesis of 4-Aminopiperidin-2-one from Serine.

Synthesis_of_5_Aminopiperidin_2_one Aspartic Acid Derivative Aspartic Acid Derivative Regioselective Functionalization Regioselective Functionalization Aspartic Acid Derivative->Regioselective Functionalization Intermediate_A Intermediate_A Regioselective Functionalization->Intermediate_A Lactamization Lactamization Intermediate_A->Lactamization 5-Aminopiperidin-2-one 5-Aminopiperidin-2-one Lactamization->5-Aminopiperidin-2-one

Caption: Synthesis of 5-Aminopiperidin-2-one from Aspartic Acid.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations highlighted in this guide.

Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from (R)-methyl 2,5-diaminopentanoate dihydrochloride

This procedure is adapted from patent literature and represents a scalable method for the synthesis of enantiopure 3-aminopiperidin-2-one.[1][2]

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride To a suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol, cooled to 0-10 °C, is added acetyl chloride (approximately 2.0 equivalents) dropwise, maintaining the temperature below 15 °C. The reaction mixture is then heated to 50-60 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). The solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride A solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol is cooled to approximately -10 °C to -5 °C. Sodium methoxide (approximately 2.6 equivalents) in methanol is then added dropwise. The reaction mixture is stirred at this temperature until the cyclization is complete. Subsequently, a solution of hydrochloric acid in a suitable solvent (e.g., methyl tert-butyl ether/methanol) is added to precipitate the product as its hydrochloride salt. The solid is collected by filtration, washed, and dried to afford (R)-3-aminopiperidin-2-one hydrochloride.

Synthesis of 4-Substituted-3-aminopiperidin-2-one from L-Serine

This method, described by Kumar et al., provides a diastereoselective route to 4-substituted 3-aminopiperidin-2-ones.[5][6]

Step 1: Preparation of the α,β-unsaturated ester L-Serine is converted to a suitable N-protected derivative (e.g., N-Boc or N-Cbz). The protected serine is then transformed into the corresponding α,β-unsaturated ester through a series of standard organic transformations, typically involving oxidation of the primary alcohol to an aldehyde followed by a Horner-Wadsworth-Emmons reaction.

Step 2: Diastereoselective Cuprate Addition The α,β-unsaturated ester is subjected to a 1,4-conjugate addition with a lithium dialkylcuprate reagent. This step is crucial for introducing the substituent at the 4-position with high diastereoselectivity.

Step 3: Reductive Amination and Lactamization The resulting ester is then converted to an aldehyde, which undergoes a reductive amination with an appropriate amine source. The subsequent intramolecular cyclization of the amino ester or a derivative thereof leads to the formation of the 4-substituted-3-aminopiperidin-2-one.

Regiocontrolled Synthesis of 5-Aminopiperidin-2-one from L-Aspartic Acid

This synthesis, reported by Gmeiner and coworkers, allows for the regioselective preparation of 5-aminopiperidin-2-one.[7]

Step 1: Preparation of a Differentiated Di-Electrophile L-Aspartic acid is converted into a derivative where the two carboxylic acid groups are differentiated. One is typically converted to an ester, and the other is reduced to a primary alcohol, which is then activated as a leaving group (e.g., a tosylate or mesylate). The amino group is appropriately protected.

Step 2: Regioselective Intramolecular Cyclization Treatment of the di-electrophilic intermediate with a suitable base promotes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the leaving group to form the piperidinone ring. The regioselectivity of this cyclization is controlled by the nature of the protecting groups and the reaction conditions, favoring the formation of the six-membered lactam over a five-membered lactam.

Step 3: Deprotection The protecting groups on the nitrogen and the amino group at the 5-position are removed to yield the final 5-aminopiperidin-2-one.

Conclusion

The synthetic efficiency for accessing different aminopiperidinone isomers is highly dependent on the chosen synthetic strategy and the starting material. For 3-aminopiperidin-2-one, cyclization of ornithine derivatives offers a direct and potentially scalable route. The synthesis of 4-aminopiperidin-2-one from serine provides a method for introducing substituents at the 4-position with good stereocontrol. The regiocontrolled synthesis of 5-aminopiperidin-2-one from aspartic acid highlights the importance of strategic protecting group manipulation to achieve the desired isomer. Researchers and drug development professionals should carefully consider the trade-offs between the number of steps, overall yield, stereochemical control, and the cost and availability of starting materials when selecting a synthetic route for a particular aminopiperidinone isomer. This guide provides a foundational understanding to aid in making these critical decisions.

References

A Researcher's Guide to In-Vitro Metabolic Stability of 1-Aminopiperidin-2-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its clinical success. Poor metabolic stability can lead to low oral bioavailability, short half-life, and the formation of potentially toxic metabolites, contributing to a significant percentage of drug development failures.[1] The 1-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2][3] Consequently, a thorough understanding of its metabolic liabilities is paramount for medicinal chemists aiming to optimize lead compounds.

This guide provides a comparative analysis of the primary in-vitro methodologies used to assess the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the structure-metabolism relationships that govern the stability of this important chemical class. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret metabolic stability studies effectively, thereby accelerating the journey from hit to clinical candidate.

Choosing the Right Battlefield: A Comparison of In-Vitro Metabolic Models

The initial step in assessing metabolic stability is selecting an appropriate in-vitro system. The choice is a trade-off between physiological relevance, throughput, and cost. The liver is the body's primary metabolic hub, responsible for the clearance of over half of all marketed drugs.[4] Therefore, liver-derived systems are the cornerstone of in-vitro metabolism studies.[5]

In-Vitro Model Description Advantages Disadvantages
Liver Microsomes Subcellular fractions of the endoplasmic reticulum, containing key Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs).[6][7]High-throughput, cost-effective, well-characterized, good for assessing Phase I metabolism.[7]Lacks Phase II enzymes and cofactors, does not account for cellular transport.[1][8]
Liver S9 Fraction A supernatant fraction containing both microsomal and cytosolic enzymes.Broader enzymatic coverage than microsomes, including some Phase II enzymes.[1]Still a subcellular fraction, lacks the complete cellular machinery and organization of intact cells.
Hepatocytes Intact, viable liver cells, either freshly isolated or cryopreserved.The "gold standard" for in-vitro metabolism, containing the full complement of Phase I and II enzymes, cofactors, and transporters.[5][8] More predictive of in-vivo clearance.[4]Lower throughput, higher cost, more complex to work with than subcellular fractions.

For early-stage drug discovery, where high-throughput screening of many analogues is necessary, the liver microsomal stability assay is often the pragmatic choice. It provides a rapid assessment of a compound's susceptibility to Phase I metabolism, which is a major route of elimination for many drugs.[6] As promising candidates emerge, it is crucial to progress them to a more physiologically relevant system. The hepatocyte stability assay offers a comprehensive picture, integrating Phase I and Phase II metabolism as well as cellular uptake, providing data that is more likely to reflect the in-vivo situation.[4]

Core Experimental Protocols: A Self-Validating System

The trustworthiness of any experimental data hinges on a robust and well-validated protocol. Below are detailed methodologies for the two most critical assays in metabolic stability assessment.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by CYP enzymes.[6] The disappearance of the parent compound is monitored over time in the presence of liver microsomes and a necessary cofactor, NADPH.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_stock Prepare 20 mM Test Compound Stock (DMSO) prep_working Dilute to 125 µM Working Solution (Acetonitrile) prep_stock->prep_working mix Combine Microsomes, NADPH System, & Test Compound prep_working->mix prep_microsomes Thaw & Dilute Liver Microsomes in Buffer prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix timepoint_0 Time 0 min: Sample & Quench mix->timepoint_0 timepoint_x Time 5, 15, 30, 45 min: Sample & Quench timepoint_0->timepoint_x quench Quench Reaction (Cold Acetonitrile + Internal Standard) timepoint_x->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in-vitro liver microsomal stability assay.

  • Compound Preparation:

    • Prepare a 20 mM stock solution of the this compound derivative in DMSO.[6][9]

    • Create a 125 µM working solution by diluting the DMSO stock in acetonitrile.[6][9]

  • Reaction Mixture Preparation:

    • Thaw pooled human or animal liver microsomes (e.g., from BioIVT) at 37°C.[10] Dilute the microsomes in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[7]

    • Prepare an NADPH regenerating system. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[6] This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

  • Incubation:

    • Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome mixture containing the NADPH regenerating system. The final test compound concentration is typically 1 µM.[7]

    • Incubate the reaction mixture at 37°C in a shaking water bath.[6]

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7] The '0' minute time point serves as the initial concentration reference.

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding the aliquot to a tube or plate containing 3-5 volumes of cold acetonitrile.[6][7] The acetonitrile serves to precipitate the microsomal proteins. It should also contain an internal standard (a structurally similar, stable compound) for accurate quantification.

    • Vortex the samples and centrifuge at high speed (e.g., 5,500-10,000 x g) to pellet the precipitated proteins.[6][11]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Controls:

    • Negative Control: A reaction mixture without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound.[6]

    • Positive Control: A compound with a known metabolic rate (e.g., diclofenac, propranolol) is run alongside the test compounds to verify that the microsomal system is metabolically active.[9]

  • Analysis:

    • Quantify the remaining concentration of the parent this compound derivative in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][9][11]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[1] It captures the interplay of both Phase I and Phase II metabolic pathways.[4]

Hepatocyte_Stability_Workflow cluster_prep Cell Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes viability Assess Cell Viability (e.g., Trypan Blue) thaw->viability resuspend Resuspend to Desired Density in Incubation Medium viability->resuspend add_cells Plate Hepatocyte Suspension resuspend->add_cells add_compound Add Test Compound (e.g., 1 µM final conc.) add_cells->add_compound incubate Incubate on Orbital Shaker add_compound->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + Internal Standard) sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in-vitro hepatocyte stability assay.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (human or animal) in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan blue exclusion). Viability should be high (>80%).

    • Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh incubation medium to a final density of approximately 0.5-1.0 x 10⁶ viable cells/mL.[5]

  • Incubation:

    • Dispense the hepatocyte suspension into a multi-well plate.[5]

    • Add the test this compound derivative to the wells (typically at a final concentration of 1 µM).

    • Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[5]

    • Collect aliquots at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]

  • Reaction Termination and Sample Processing:

    • Terminate the reactions by adding the collected aliquots to cold acetonitrile containing an internal standard.[1]

    • Process the samples as described in the microsomal assay (vortex, centrifuge, collect supernatant).

  • Controls:

    • Negative Control: Incubate the test compound in media without hepatocytes to check for non-enzymatic degradation.

    • Positive Control: Use well-characterized compounds with known high and low clearance rates (e.g., Verapamil and Diltiazem) to ensure the metabolic competency of the hepatocyte batch.[4]

  • Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[1]

From Data to Decisions: Analysis and Interpretation

The raw data from the LC-MS/MS analysis (peak area of the parent compound relative to the internal standard) is used to calculate key metabolic stability parameters.

Data_Analysis_Workflow raw_data LC-MS/MS Data (Peak Area Ratios) pct_remaining Calculate % Remaining vs. Time 0 raw_data->pct_remaining plot_data Plot ln(% Remaining) vs. Time pct_remaining->plot_data lin_reg Perform Linear Regression plot_data->lin_reg slope Determine Slope (k) lin_reg->slope calc_t12 Calculate Half-Life (t½) t½ = 0.693 / k slope->calc_t12 calc_clint Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t½) * (Volume / Protein or Cell #) slope->calc_clint

Caption: Data analysis workflow for in-vitro stability assays.

  • Calculate Percent Remaining: For each time point, express the amount of parent compound as a percentage of the amount present at time 0.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line from linear regression analysis is the elimination rate constant, k.[9]

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant:

    • t½ = 0.693 / k [5]

  • Calculate In-Vitro Intrinsic Clearance (Clint): Clint represents the intrinsic ability of the liver enzymes to metabolize a compound. It is a more robust parameter for predicting in-vivo clearance.

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)[9]

    • For Hepatocytes: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)[5]

These calculated values allow for the direct comparison and ranking of different this compound derivatives.

The Influence of Structure on Metabolic Fate

While specific metabolic data for the this compound core is not extensively published, we can infer likely metabolic pathways and structure-metabolism relationships (SMRs) from studies on related piperidine and aminopiperidine scaffolds.[12][13][14][15]

A primary metabolic vulnerability for many piperidine-containing drugs is N-dealkylation , often catalyzed by CYP3A4.[15] Other potential metabolic hotspots include oxidation of the piperidine ring itself. The goal of medicinal chemistry is to identify these "soft spots" and modify the structure to enhance stability without compromising pharmacological activity.

Consider the hypothetical this compound core structure below. Modifications at positions R¹, R², and R³ can dramatically influence metabolic stability.

Table 2: Hypothetical Structure-Metabolism Relationships for this compound Derivatives

Compound ID R¹ Substitution R² Substitution R³ Substitution Hypothesized Metabolic Outcome Predicted t½ (min) Predicted Clint (µL/min/mg)
APO-001 HHHBaseline structure, potentially labile.1592.4
APO-002 HCH₃CH₃N-dimethyl group may be prone to N-demethylation.[16]< 10> 138.6
APO-003 H-(CH₂)₄- (Pyrrolidine)Cyclization of the amine can block N-dealkylation, improving stability.[16]4530.8
APO-004 4-Fluoro-phenylHHAddition of an electron-withdrawing group can sometimes slow aromatic oxidation.2555.4
APO-005 HHCH₃Steric hindrance near the lactam carbonyl may slightly reduce hydrolysis or oxidation.2069.3

This table illustrates how strategic chemical modifications can be employed. For instance, converting a metabolically labile N-dimethyl group (APO-002) into a more robust cyclic pyrrolidine (APO-003) is a common and effective strategy to improve metabolic stability.[16] This type of iterative design, test, and analysis cycle is the engine of modern drug discovery.[5]

Conclusion

The in-vitro metabolic stability of this compound derivatives is a critical parameter that must be optimized to ensure the development of viable drug candidates. This guide has outlined a logical and experimentally validated approach to assessing this property. By starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can efficiently rank compounds and gather comprehensive metabolic data. The true power of these assays is realized when the data is used to inform medicinal chemistry efforts, enabling the rational design of molecules with improved stability and drug-like properties. A deep understanding of the experimental methodologies and the underlying structure-metabolism relationships is essential for any scientist working to translate a promising chemical scaffold into a life-changing therapeutic.

References

A Head-to-Head Comparison of N-amino Lactams in PROTAC Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), for which ligands are often derived from N-amino lactam-containing immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][]

This guide provides a head-to-head comparison of the efficacy of different N-amino lactams as E3 ligase ligands in PROTACs, supported by experimental data. We will delve into the structure-activity relationships of these crucial moieties and provide detailed protocols for their synthesis and evaluation, aiming to inform the rational design of next-generation protein degraders.

The Catalytic Cycle of PROTAC Action: A Mechanistic Overview

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released to engage in another round of degradation, acting catalytically.[4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ubiquitination->PROTAC Release & Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ubiquitination E1_E2 E1/E2 Enzymes

PROTAC-mediated protein degradation pathway.

Head-to-Head Comparison of N-amino Lactams in PROTAC Efficacy

The choice of the N-amino lactam-based E3 ligase ligand significantly impacts a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[2] While a systematic comparison of a wide range of N-amino lactams is an ongoing area of research, valuable insights can be drawn from comparing the widely used thalidomide, lenalidomide, and pomalidomide derivatives.

Thalidomide vs. Lenalidomide vs. Pomalidomide

Lenalidomide and pomalidomide are analogues of thalidomide and generally exhibit higher binding affinity for CRBN, which often translates to more potent PROTACs.[5] Pomalidomide, in particular, is frequently favored due to its high CRBN affinity.[5]

Studies comparing PROTACs targeting the same protein of interest but with different IMiD-based ligands have demonstrated the superiority of lenalidomide and pomalidomide over thalidomide in achieving lower DC50 values. For instance, in the context of degrading BRD4, a lenalidomide-based PROTAC achieved a DC50 in the picomolar range, while a thalidomide-based equivalent had a DC50 in the low nanomolar range.[6]

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 3ThalidomideBRD4Not Specified0.1 - 0.3>90[6]
PROTAC 4LenalidomideBRD4Not SpecifiedpM range>90[6]
ARV-825Pomalidomide*BRD4Jurkat~1>95[6]

Note: Pomalidomide is another analog of thalidomide, often grouped with lenalidomide in terms of potency.[6]

Structure-Activity Relationship (SAR) and Linker Attachment

The structure of the N-amino lactam and the point of linker attachment are critical for PROTAC efficacy and selectivity. For pomalidomide-based PROTACs, substitution at the C4 or C5 position of the phthalimide ring has been explored. Studies have shown that the substitution position can significantly impact degradation activity. For example, a C5-substituted pomalidomide-based PROTAC targeting Bruton's tyrosine kinase (BTK) showed significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (DC50 = 90.1 nM).[1]

Furthermore, strategic chemical modification at the C5 position of the pomalidomide phthalimide ring has been shown to be an effective strategy to mitigate the off-target degradation of endogenous zinc finger transcription factors.[5]

Emerging Novel N-amino Lactam-Based Ligands

Research is ongoing to develop novel N-amino lactam-based CRBN ligands to expand the chemical space and improve the properties of PROTACs. Some emerging strategies include:

  • Dipeptide-based CRBN Ligands: Novel unnatural dipeptide CRBN ligands have been developed and incorporated into PROTACs, demonstrating potent protein degradation and antiproliferative activities that are comparable or superior to IMiD-based PROTACs.[7] These dipeptide-based PROTACs have also been shown to attenuate the degradation of some IMiD-associated neosubstrates.[7]

  • Phenyl-Glutarimides: To address the hydrolytic instability of the phthalimide moiety in IMiDs, phenyl-glutarimide (PG) based PROTACs have been designed.[8] These PG-based PROTACs retain affinity for CRBN and exhibit improved chemical stability.[8]

  • Non-IMiD Glutarimide Derivatives: Researchers have synthesized new series of non-thalidomide glutarimide derivatives that bind to CRBN and can be utilized in the synthesis of novel PROTACs.[9]

While extensive head-to-head quantitative comparisons of these novel ligands are still emerging, they represent a promising direction for developing more selective and stable PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of N-amino lactam-based PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of N-amino Lactam-Based PROTACs (General Solid-Phase Method)

Solid-phase synthesis offers a streamlined approach for the rapid synthesis of PROTAC libraries with diverse linkers and ligands.[10][11]

SPPS_Workflow start Start resin_swelling 1. Resin Swelling start->resin_swelling ligand1_loading 2. First Ligand Loading (e.g., POI ligand) resin_swelling->ligand1_loading linker_coupling 3. Linker Coupling ligand1_loading->linker_coupling ligand2_coupling 4. Second Ligand Coupling (N-amino lactam) linker_coupling->ligand2_coupling cleavage 5. Cleavage from Resin ligand2_coupling->cleavage purification 6. Purification (HPLC) cleavage->purification end Final PROTAC purification->end

General experimental workflow for solid-phase PROTAC synthesis.

Materials:

  • Appropriate resin (e.g., aminomethylated polystyrene resin)[10]

  • POI ligand with a suitable functional group for attachment

  • N-amino lactam E3 ligase ligand (e.g., pomalidomide derivative with a linker attachment point)

  • Linker building blocks (e.g., Fmoc-protected amino acids with linkers)

  • Coupling reagents (e.g., HATU, HOBt, HBTU)[10][11]

  • Bases (e.g., DIPEA)[10][11]

  • Solvents (e.g., DMF, DCM)[10][11]

  • Deprotection reagents (e.g., 20% piperidine in DMF)[10]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[5]

  • Cold diethyl ether[5]

  • HPLC for purification[5]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Loading of the First Ligand: Attach the POI ligand to the swollen resin using standard coupling chemistry.[10]

  • Linker Coupling:

    • If the linker has a protecting group (e.g., Fmoc), deprotect it using 20% piperidine in DMF.[10]

    • Couple the linker building block using a coupling reagent and a base in DMF.[10]

  • Second Ligand Coupling (N-amino lactam):

    • Deprotect the terminal functional group of the linker.

    • Couple the N-amino lactam ligand using a coupling reagent and a base in DMF.[10]

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to release the PROTAC. Precipitate the crude PROTAC in cold diethyl ether.[5]

  • Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.[5]

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of the N-amino lactam E3 ligase ligand is a critical step in the design of effective and selective PROTACs. While thalidomide-based PROTACs have shown utility, the current body of evidence suggests that lenalidomide and pomalidomide derivatives often lead to more potent degraders.[5][6] The structure of the N-amino lactam and the linker attachment point are key determinants of PROTAC efficacy and can be modulated to fine-tune activity and mitigate off-target effects.[1][5] The emergence of novel non-IMiD N-amino lactam ligands, such as dipeptide and phenyl-glutarimide scaffolds, offers exciting opportunities to overcome the limitations of current CRBN-recruiting PROTACs and expand the landscape of targeted protein degradation.[7][8] Continued exploration of the structure-activity relationships of these novel ligands will be crucial for the development of the next generation of PROTAC-based therapeutics.

References

Spectroscopic comparison of 1-Aminopiperidin-2-one with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of the novel compound 1-Aminopiperidin-2-one with its readily available precursors, piperidin-2-one and N-aminopiperidine. Through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational data necessary for the identification, characterization, and further development of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. It is important to note that while extensive experimental data is available for piperidin-2-one and N-aminopiperidine, experimental spectra for this compound are not readily found in publicly accessible databases. The data presented for this compound is therefore based on computed values and predictions.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted values. Experimental data not readily available.
Piperidin-2-one ~3.2 (t, 2H, -CH₂-N-), ~2.2 (t, 2H, -CH₂-C=O), ~1.8 (m, 4H, -CH₂-CH₂-)
N-Aminopiperidine ~2.7 (t, 4H, -CH₂-N-CH₂-), ~1.6 (quint, 4H, -CH₂-CH₂-CH₂-), ~1.4 (quint, 2H, -CH₂-CH₂-CH₂-), ~2.5 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted values. Experimental data not readily available.
Piperidin-2-one ~175 (-C=O), ~42 (-CH₂-N-), ~31 (-CH₂-C=O), ~23 (-CH₂-), ~21 (-CH₂-)
N-Aminopiperidine ~55 (-CH₂-N-CH₂-), ~26 (-CH₂-CH₂-CH₂-), ~24 (-CH₂-CH₂-CH₂-)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
This compound Predicted values: ~3300-3400 (N-H stretch), ~1650 (C=O stretch, amide).
Piperidin-2-one ~3200 (N-H stretch), ~1650 (C=O stretch, amide)[1]
N-Aminopiperidine ~3300-3400 (N-H stretch of -NH₂)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 114.15 (M⁺)[2]Predicted based on structure.
Piperidin-2-one 99.13 (M⁺)[3][4]84, 71, 56, 43
N-Aminopiperidine 100.16 (M⁺)99, 85, 70, 56, 43

From Precursors to Product: A Synthetic Pathway

The synthesis of this compound typically involves the N-amination of the corresponding lactam, piperidin-2-one. This transformation introduces an amino group to the nitrogen atom of the cyclic amide. The logical relationship between these compounds is depicted in the following diagram.

Synthesis_Pathway Piperidin_2_one Piperidin-2-one Aminopiperidin_2_one This compound Piperidin_2_one->Aminopiperidin_2_one N-Amination N_Aminopiperidine N-Aminopiperidine (related precursor)

Caption: Synthetic route from piperidin-2-one to this compound.

Experimental Corner: Detailed Methodologies

The following protocols provide a general framework for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • For liquid samples (like N-aminopiperidine), a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For solid samples (like piperidin-2-one), a small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the KBr plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel compound like this compound and comparing it to its precursors follows a logical progression of spectroscopic techniques.

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_synthesis Synthesis cluster_product Product Characterization cluster_spectroscopy Spectroscopic Techniques Piperidin_2_one Piperidin-2-one Synthesis Chemical Transformation (N-Amination) Piperidin_2_one->Synthesis N_Aminopiperidine N-Aminopiperidine Product This compound Synthesis->Product NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spec. Product->MS

Caption: Workflow for synthesis and spectroscopic characterization.

References

Evaluating the Binding Affinity of Piperidinone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins. This guide provides a comparative analysis of the binding affinity of piperidinone-based inhibitors, with a focus on 3-aminopiperidin-2-one derivatives as potent calcitonin gene-related peptide (CGRP) receptor antagonists. We will delve into supporting experimental data, detail the methodologies for key experiments, and visualize the underlying principles of inhibitor evaluation.

Comparative Binding Affinity of Piperidinone-Based Inhibitors

The binding affinity of an inhibitor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and, often, greater potency.

3-Aminopiperidin-2-one Based CGRP Receptor Antagonists

A novel series of 3-aminopiperidin-2-one derivatives have been identified as potent antagonists of the CGRP receptor, a key target in migraine therapy.[1] The structure-activity relationship (SAR) studies revealed that modifications to the piperidinone core and its substituents significantly impact binding affinity.[1]

Below is a summary of the binding affinities for a selection of these compounds, demonstrating the optimization process from a moderately potent lead to a highly potent antagonist.

CompoundCGRP Receptor Binding Affinity (Kᵢ, nM)
Lead Structure (4) 180
Compound 10 2.8
Compound 15 0.4
Compound 23 0.2

Data sourced from a study on novel 3-amino-piperidin-2-one-based CGRP receptor antagonists.[1]

Comparison with Other Piperidinone-Based Inhibitors

To provide a broader context, the binding affinities of 3-aminopiperidin-2-one derivatives are compared with other piperidinone-based inhibitors targeting different proteins implicated in various diseases.

Inhibitor ClassTarget ProteinBinding AffinityTherapeutic Area
3-Aminopiperidin-2-ones CGRP ReceptorKᵢ = 0.2 - 180 nM[1]Migraine
Piperidinone-Based MDM2-p53IC₅₀ = 0.001 - 0.013 µM[2]Cancer
5-Nitropiperidin-2-one Derivatives FarnesyltransferaseIC₅₀ = 3.7 - 420 nM[3]Cancer
Piperidinone Phenethylamines Dipeptidyl Peptidase IV (DPP4)Potent Inhibition (Specific values not detailed in abstract)[4]Type 2 Diabetes
2-Piperidone Derivatives β-amyloid aggregation59.11% inhibition at 20 µM (for compound 7q)[5]Alzheimer's Disease

This comparison highlights the versatility of the piperidinone scaffold in achieving high binding affinities against a range of therapeutically relevant targets.

Experimental Protocols

The determination of binding affinity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of piperidinone-based inhibitors.

Radioligand Binding Assay for CGRP Receptor Antagonists

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the inhibitor's binding affinity (Kᵢ).[1]

Materials:

  • Receptor Source: Membranes from cells stably expressing the human CGRP receptor.

  • Radioligand: [¹²⁵I]-CGRP.

  • Test Compounds: 3-Aminopiperidin-2-one derivatives.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and a protease inhibitor cocktail.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [¹²⁵I]-CGRP, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

The HTRF assay is a fluorescence-based technique used to measure the inhibition of the MDM2-p53 protein-protein interaction.[2]

Materials:

  • Recombinant Proteins: GST-tagged MDM2 and biotinylated p53 peptide.

  • Detection Reagents: Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

  • Test Compounds: Piperidinone-based MDM2 inhibitors.

  • Assay Buffer.

Procedure:

  • Reaction Mixture: In a microplate, mix the GST-MDM2, biotin-p53, and test compound.

  • Incubation: Allow the components to incubate and interact.

  • Addition of Detection Reagents: Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to the mixture.

  • FRET Signal Detection: If the MDM2-p53 interaction occurs, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal. The HTRF signal is measured at two wavelengths (620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. A decrease in this ratio indicates inhibition of the MDM2-p53 interaction. The IC₅₀ value is determined by plotting the HTRF ratio against the inhibitor concentration.

Visualizations

Diagrams are provided to illustrate key concepts in the evaluation of inhibitor binding affinity.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Incubation Mix and Incubate to Reach Equilibrium Receptor->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Test_Inhibitor Test Inhibitor (Varying Concentrations) Test_Inhibitor->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Detection Measure Signal from Bound Labeled Ligand Separation->Detection Analysis Plot Signal vs. Inhibitor Concentration Detection->Analysis Calculation Calculate IC50 and Ki Analysis->Calculation

Workflow of a Competitive Binding Assay.

SAR_Logic_Diagram cluster_modifications Structural Modifications cluster_analysis SAR Analysis Start Initial Hit Compound (Piperidinone Scaffold) Mod1 Modify R1 Substituent Start->Mod1 Mod2 Modify R2 Substituent Start->Mod2 Mod3 Alter Piperidinone Ring Start->Mod3 Assay Binding Affinity Assay (e.g., Radioligand Binding) Mod1->Assay Mod2->Assay Mod3->Assay SAR Analyze Structure-Activity Relationship Assay->SAR Decision Improved Affinity? SAR->Decision Optimized Optimized Lead Compound Decision->Optimized Yes Redesign Redesign and Synthesize New Analogs Decision->Redesign No Redesign->Mod1 Redesign->Mod2 Redesign->Mod3

Structure-Activity Relationship (SAR) Optimization Cycle.

References

Safety Operating Guide

Safe Disposal of 1-Aminopiperidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Aminopiperidin-2-one, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures will mitigate risks and ensure that all waste is managed in accordance with safety regulations.

Hazard and Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin irritation and serious eye damage.[1] It is also identified as a corrosive substance.[1] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.

Key Safety Precautions:

  • Always handle this chemical in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat.[2][3][4][5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[2]

Material Properties

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

PropertyData
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
CAS Number31967-09-6
Hazard StatementsHarmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. Corrosive.[1]
Incompatible MaterialsStrong oxidizing agents, Strong acids.[4]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) C Segregate Waste Streams D Solid Waste (Contaminated gloves, vials, etc.) C->D e.g. E Liquid Waste (Unused solutions) C->E e.g. G Arrange for Professional Disposal F Use Designated, Labeled, Chemically Resistant Containers D->F E->F F->G H Follow Institutional EHS Guidelines G->H I Incineration is a Recommended Method H->I often leads to

Disposal workflow for this compound waste.

Experimental Protocol for Disposal

The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[2] The following steps provide a detailed methodology for preparing the waste for disposal.

1. Waste Segregation and Containerization:

  • Solid Waste:

    • Description: Contaminated consumables such as gloves, paper towels, and empty vials.

    • Container: A sealable, chemically resistant container clearly labeled "Hazardous Solid Chemical Waste" and listing "this compound".

    • Procedure: Place all solid waste contaminated with the compound into this designated container.

  • Liquid Waste:

    • Description: Unused or expired solutions of this compound.

    • Container: A sealable, chemically resistant container (e.g., a glass or polyethylene bottle) designated for "Hazardous Liquid Chemical Waste" and listing "this compound".

    • Procedure: Carefully pour or transfer liquid waste into the container, avoiding splashes. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Spill Management:

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[3][4][5]

  • Collection: Carefully sweep or scoop up the absorbent material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's environmental health and safety (EHS) office.

4. Final Disposal:

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Recommended Disposal Method: The general advice for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should only be carried out by trained professionals in a licensed facility.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[2][5] Do not empty into drains or release into the environment.[2][3][4][5]

References

Personal protective equipment for handling 1-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-Aminopiperidin-2-one, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. A thorough risk assessment should be conducted before handling this chemical.

Hazard and Safety Information

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin IrritationH315: Causes skin irritation
Serious Eye DamageH318: Causes serious eye damage
Acute Toxicity, InhalationH332: Harmful if inhaled
Respiratory IrritationH335: May cause respiratory irritation

Source: PubChem.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.[2]

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield, conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.Provides a barrier against skin contact, which can cause irritation and is harmful.[1][2] The specific glove material should be selected based on the solvent used and breakthrough time. If specific data is unavailable, use gloves with high chemical resistance and change them frequently.
Skin and Body Protection A lab coat is mandatory. Consider fire/flame resistant and impervious clothing for larger quantities.Protects against skin contact and contamination of personal clothing.[2] Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.Recommended to avoid breathing in vapors or aerosols, which may cause respiratory irritation and are harmful if inhaled.[1][2] Handling should be performed in a well-ventilated area or under a chemical fume hood.

Operational Plan: Handling and Experimental Protocol

A detailed methodology for the safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[2]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

  • Ensure gloves are worn over the cuffs of the lab coat to provide a complete barrier.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid breathing vapors, mist, or gas.[2]

  • After handling, wash hands and face thoroughly.[2]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the contaminated material into a suitable, sealed container for hazardous waste disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.[2]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5][6]

1. Waste Segregation and Containerization:

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

2. Labeling and Storage:

  • All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents, and the approximate percentage of each component.

  • Keep waste containers tightly closed except when adding waste.

  • Store waste in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

Visual Workflow for Handling this compound

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling & Use cluster_disposal 4. Decontamination & Disposal start Start: Handling This compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_selection Select & Inspect PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) eng_controls->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe handling Perform Experimental Work in Fume Hood don_ppe->handling spill_check Spill Occurred? handling->spill_check decontaminate Decontaminate Work Area & Equipment handling->decontaminate spill_check->handling No spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes spill_procedure->handling doff_ppe Doff & Dispose of Contaminated PPE decontaminate->doff_ppe waste_disposal Dispose of Chemical Waste in Labeled Container doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminopiperidin-2-one
Reactant of Route 2
1-Aminopiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.